molecular formula C8H16 B1605396 2,2-Dimethylhex-3-ene CAS No. 3123-93-1

2,2-Dimethylhex-3-ene

Número de catálogo: B1605396
Número CAS: 3123-93-1
Peso molecular: 112.21 g/mol
Clave InChI: JPLZSSHKQZJYTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,2-Dimethylhex-3-ene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hexene, 2,2-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

3123-93-1

Fórmula molecular

C8H16

Peso molecular

112.21 g/mol

Nombre IUPAC

2,2-dimethylhex-3-ene

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3

Clave InChI

JPLZSSHKQZJYTJ-UHFFFAOYSA-N

SMILES canónico

CCC=CC(C)(C)C

Pictogramas

Flammable; Health Hazard

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylhex-3-ene, a branched alkene of interest in various fields of chemical research and development. The primary focus of this document is the Wittig reaction, a robust and highly selective method for the formation of carbon-carbon double bonds. This guide will detail the necessary reagents, a step-by-step experimental protocol, and the expected physicochemical and spectroscopic data for the target compound.

Core Synthesis Strategy: The Wittig Reaction

The Wittig reaction is a cornerstone of modern organic synthesis, allowing for the predictable formation of alkenes from carbonyl compounds and phosphorus ylides.[1][2][3][4] For the synthesis of this compound, the logical retrosynthetic disconnection points to two key starting materials: pivalaldehyde (2,2-dimethylpropanal) and a propyl-substituted phosphorus ylide. This ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, propyltriphenylphosphonium bromide.

The overall reaction proceeds by the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of pivalaldehyde, leading to the formation of a betaine (B1666868) intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene, this compound, and the highly stable triphenylphosphine (B44618) oxide as a byproduct.[2][3] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[5]

Data Presentation

A summary of the key quantitative data for the starting materials and the final product is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index
Pivalaldehyde2,2-dimethylpropanalC₅H₁₀O86.1374-750.7841.386
Propyltriphenylphosphonium bromide(Propyl)triphenylphosphonium bromideC₂₁H₂₂BrP385.28N/A (solid)N/AN/A
This compoundThis compoundC₈H₁₆112.21105.50.7271.421[6]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Signals
¹H NMR (CDCl₃)δ ~5.4 (m, 2H, -CH=CH-), ~2.0 (q, 2H, -CH₂-CH₃), ~1.0 (s, 9H, -C(CH₃)₃), ~0.9 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃)δ ~135 (-CH=), ~125 (=CH-), ~35 (-C(CH₃)₃), ~25 (-CH₂-), ~14 (-CH₃), ~29 (-C(CH₃)₃)
Mass Spectrum (EI)m/z (%): 112 (M⁺), 97, 83, 69, 57 (100), 41[7]
Infrared (IR)ν (cm⁻¹): ~3020 (C-H, sp²), ~2960 (C-H, sp³), ~1655 (C=C stretch, weak), ~965 (trans C-H bend)

Note: Predicted NMR values are based on standard chemical shift tables and may vary slightly depending on experimental conditions. The mass spectrum indicates a base peak at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

The synthesis of this compound via the Wittig reaction can be carried out in two main stages: the preparation of the phosphonium ylide and the subsequent reaction with the aldehyde.

Part 1: Preparation of Propyltriphenylphosphonium Ylide (Wittig Reagent)

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the strong base.

Materials:

  • Propyltriphenylphosphonium bromide (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add propyltriphenylphosphonium bromide.

  • Add anhydrous diethyl ether or THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the n-butyllithium solution dropwise to the stirred suspension. A color change to deep red or orange is typically observed, indicating the formation of the ylide.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction and Synthesis of this compound

Materials:

  • Propyltriphenylphosphonium ylide solution (from Part 1)

  • Pivalaldehyde (1.0 eq)

  • Anhydrous diethyl ether or THF

Procedure:

  • Cool the freshly prepared ylide solution to 0 °C in an ice bath.

  • Slowly add a solution of pivalaldehyde in anhydrous diethyl ether or THF to the ylide solution dropwise. The characteristic color of the ylide should fade as it reacts.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Filter off the drying agent. The filtrate contains the crude product (this compound) and triphenylphosphine oxide.

Part 3: Purification

Due to the relatively low boiling point of this compound, fractional distillation is the most effective method for purification.

Procedure:

  • Carefully remove the solvent from the crude product mixture by rotary evaporation at low temperature and reduced pressure.

  • Set up a fractional distillation apparatus.

  • Heat the crude mixture gently. Collect the fraction that distills at approximately 105-107 °C at atmospheric pressure. This fraction should be the pure this compound.

  • The triphenylphosphine oxide will remain as a high-boiling residue in the distillation flask.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Wittig_Reaction_Pathway Pivalaldehyde Pivalaldehyde (2,2-Dimethylpropanal) Betaine Betaine Intermediate Pivalaldehyde->Betaine + Propyl_Ylide Propyltriphenylphosphonium Ylide Propyl_Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Product This compound Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct Fragmentation

Caption: The reaction pathway for the synthesis of this compound via the Wittig reaction.

Experimental_Workflow Start Start Ylide_Prep Prepare Propyltriphenylphosphonium Ylide (Propyl-TPP-Br + n-BuLi in ether/THF) Start->Ylide_Prep Wittig_Reaction Wittig Reaction (Add Pivalaldehyde) Ylide_Prep->Wittig_Reaction Workup Aqueous Workup (Quench with NH4Cl, Extract with Ether) Wittig_Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Pure this compound Purification->Product Analysis Characterization (NMR, GC-MS, IR) Product->Analysis

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhex-3-ene is an unsaturated hydrocarbon with the chemical formula C8H16. As a substituted alkene, its chemistry is characterized by the reactivity of the carbon-carbon double bond. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed, representative experimental protocols for its synthesis and characteristic reactions. Due to a lack of specific documented applications in drug development or established biological signaling pathways in publicly available literature, this guide will focus on the fundamental chemical aspects of the molecule, providing a foundational understanding for researchers.

Chemical Identification and Properties

This compound can exist as two geometric isomers, (E)- and (Z)-2,2-dimethylhex-3-ene, in addition to being referenced as a mixture. The Chemical Abstracts Service (CAS) has assigned distinct numbers to each of these forms.

Table 1: Chemical Identification of this compound

IdentifierValue
Chemical Name This compound
Molecular Formula C8H16
IUPAC Name This compound[1]
CAS Number (unspecified isomers) 3123-93-1[1][2]
CAS Number ((Z)-isomer) 690-92-6[3][4]
CAS Number ((E)-isomer) 690-93-7[2][5]

The physicochemical properties of this compound are summarized in the following table, providing essential data for laboratory handling and reaction planning.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 112.216 g/mol [3]
Density 0.6995 g/cm³[5]
Boiling Point 100.85 °C[5]
Melting Point -103.01 °C (estimate)[5]
Flash Point 4 °C[4]
Refractive Index 1.4037[5]
LogP 2.99870[4]
SMILES CCC=CC(C)(C)C[3]
InChI InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry for forming carbon-carbon double bonds. The Wittig reaction provides a reliable route with good control over the location of the double bond.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol describes a representative procedure for the synthesis of this compound from pivalaldehyde (2,2-dimethylpropanal) and a propyl-substituted phosphorane.

Reagents and Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry nitrogen or argon gas

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Ylide Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add one equivalent of n-butyllithium dropwise to the stirred suspension. A color change to deep red or orange indicates the formation of the ylide.

    • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Add one equivalent of pivalaldehyde dropwise to the ylide solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to remove the solvent.

    • The crude product will contain triphenylphosphine (B44618) oxide as a byproduct. This can be largely removed by precipitation from a non-polar solvent like hexane and subsequent filtration.

    • Purify the resulting liquid by fractional distillation to obtain this compound.

Wittig_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_product Final Product Propyltriphenylphosphonium bromide Propyltriphenylphosphonium bromide Ylide Formation Ylide Formation Propyltriphenylphosphonium bromide->Ylide Formation n-Butyllithium n-Butyllithium n-Butyllithium->Ylide Formation Pivalaldehyde Pivalaldehyde Wittig Reaction Wittig Reaction Pivalaldehyde->Wittig Reaction Ylide Formation->Wittig Reaction Phosphonium Ylide Work-up & Purification Work-up & Purification Wittig Reaction->Work-up & Purification This compound This compound Work-up & Purification->this compound

Synthesis of this compound via Wittig Reaction.

Characteristic Reactions of this compound

The double bond in this compound is the site of its primary reactivity, undergoing typical electrophilic addition reactions. Ozonolysis and hydroboration-oxidation are two such reactions that yield functionalized products.

Experimental Protocol: Ozonolysis with Reductive Workup

Ozonolysis cleaves the double bond to form carbonyl compounds. A reductive workup preserves any aldehydes formed.

Reagents and Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Ozone (from an ozone generator)

  • Dry ice/acetone bath

  • Dimethyl sulfide (B99878) (DMS)

  • Standard glassware for reaction and work-up

Procedure:

  • Ozonolysis:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a gas inlet tube and an outlet bubbler.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone through the solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating an excess of ozone.

    • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Workup:

    • To the cold solution, add an excess of dimethyl sulfide (DMS) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Isolation of Products:

    • Remove the solvent under reduced pressure.

    • The resulting crude mixture can be purified by distillation or chromatography to isolate the expected products: propanal and pivalaldehyde.

Ozonolysis_Workflow This compound This compound Ozonolysis Step 1. O₃, DCM, -78 °C This compound->Ozonolysis Step Molozonide Molozonide Ozonolysis Step->Molozonide Ozonide Ozonide Molozonide->Ozonide Rearrangement Reductive Workup 2. Dimethyl Sulfide (DMS) Ozonide->Reductive Workup Propanal Propanal Reductive Workup->Propanal Pivalaldehyde Pivalaldehyde Reductive Workup->Pivalaldehyde

Ozonolysis of this compound with Reductive Workup.
Experimental Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts the alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereochemistry.[6][7]

Reagents and Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF) solution

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Standard glassware for inert atmosphere reaction and work-up

Procedure:

  • Hydroboration:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add one equivalent of BH3·THF solution dropwise.

    • After the addition, allow the mixture to stir at 0 °C for one hour, and then at room temperature for an additional 2-3 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add aqueous NaOH solution, followed by the dropwise addition of 30% H2O2 solution, maintaining the temperature below 30 °C.

    • After the addition is complete, stir the mixture at room temperature for at least one hour.

  • Work-up and Isolation:

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to yield the crude alcohol product, 2,2-dimethylhexan-3-ol.

    • Purify by distillation or column chromatography.

Hydroboration_Oxidation_Workflow This compound This compound Hydroboration 1. BH₃·THF This compound->Hydroboration Trialkylborane Intermediate Trialkylborane Intermediate Hydroboration->Trialkylborane Intermediate syn-addition Oxidation 2. H₂O₂, NaOH Trialkylborane Intermediate->Oxidation 2,2-Dimethylhexan-3-ol 2,2-Dimethylhexan-3-ol Oxidation->2,2-Dimethylhexan-3-ol retention of stereochemistry

Hydroboration-Oxidation of this compound.

Applications in Research and Drug Development

Currently, there is a notable absence of published research detailing the applications of this compound in drug development, materials science, or as a significant biological agent. Its primary utility appears to be as a simple alkene for fundamental studies in organic chemistry or as a potential, albeit not widely documented, building block in more complex syntheses. Professionals in drug development may find its structural motif of interest as a component of larger, more complex molecules, but the compound itself has not been identified as a pharmacophore or a biologically active molecule in the available scientific literature.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways, and can cause skin and serious eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Standard precautions for handling flammable organic compounds should be strictly followed.

Conclusion

This compound is a simple alkene whose chemical behavior is well-predicted by the established principles of organic chemistry. While this guide provides key physical data and representative protocols for its synthesis and reaction, it is important to note the current gap in the literature regarding its practical applications, particularly in the fields of medicinal chemistry and drug development. For researchers, this compound serves as a useful model compound for studying the reactivity of sterically hindered alkenes. Future investigations may yet uncover novel applications for this and structurally related compounds.

References

An In-depth Technical Guide to the Structure and Bonding of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 2,2-dimethylhex-3-ene (C₈H₁₆), an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in drug development. This document details the molecule's geometry, including bond lengths and angles, the hybridization of its constituent atoms, and an overview of its spectroscopic characteristics. Experimental protocols for its synthesis and characterization are also presented to facilitate its practical application in a laboratory setting. All quantitative data are summarized in structured tables, and key molecular and procedural information is visualized through diagrams generated using the DOT language.

Introduction

This compound is an aliphatic alkene that exists as two geometric isomers: cis-(Z) and trans-(E). The presence of a carbon-carbon double bond and a bulky tert-butyl group imparts specific stereochemical and reactive properties to the molecule, making it a subject of interest for synthetic chemists. A thorough understanding of its structural and bonding characteristics is paramount for predicting its reactivity, designing synthetic routes, and for its potential incorporation into more complex molecular architectures relevant to drug discovery and development.

Molecular Structure and Geometry

The fundamental structure of this compound consists of a six-carbon chain with a double bond between the third and fourth carbon atoms and two methyl groups attached to the second carbon atom.

Hybridization and Bonding

The carbon atoms involved in the double bond (C3 and C4) are sp² hybridized. This hybridization results from the mixing of one 2s and two 2p orbitals, leading to three sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°.[1][2] The remaining unhybridized 2p orbital on each of these carbons overlaps side-by-side to form a π-bond, which restricts rotation around the C=C axis and gives rise to the observed cis/trans isomerism.[3] The other carbon atoms in the molecule (C1, C2, C5, C6, and the methyl carbons) are sp³ hybridized, adopting a tetrahedral geometry with bond angles close to 109.5°.

G cluster_tertbutyl tert-Butyl Group C1 C1 (sp³) C2 C2 (sp³) C1->C2 σ-bond Me1 Methyl (sp³) C2->Me1 Me2 Methyl (sp³) C2->Me2 C3 C3 (sp²) C2->C3 σ-bond C4 C4 (sp²) C3->C4 σ-bond, π-bond C5 C5 (sp³) C4->C5 σ-bond C6 C6 (sp³) C5->C6 σ-bond

Caption: Hybridization scheme of the carbon backbone in this compound.

Bond Lengths and Angles
BondPredicted Length (Å)
C=C~1.34
C-C (sp³-sp³)~1.54
C-C (sp³-sp²)~1.50
C-H (sp³)~1.09
C-H (sp²)~1.08
AnglePredicted Value (°)
C=C-C~122
C-C-C (in t-butyl)~109.5
H-C-H (in methyl)~109.5
H-C=C~120

Stereoisomerism

The restricted rotation around the C3=C4 double bond results in two geometric isomers: cis-(Z)-2,2-dimethylhex-3-ene and trans-(E)-2,2-dimethylhex-3-ene.

  • cis-(Z)-isomer: The tert-butyl group and the ethyl group are on the same side of the double bond.

  • trans-(E)-isomer: The tert-butyl group and the ethyl group are on opposite sides of the double bond.

The trans isomer is generally more stable due to reduced steric strain between the bulky substituents.

Caption: 2D structures of the cis and trans isomers of this compound.

Experimental Protocols

Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[4] For the synthesis of this compound, pivalaldehyde (2,2-dimethylpropanal) can be reacted with the ylide generated from 1-bromopropane (B46711) and triphenylphosphine (B44618). The stereochemical outcome (cis vs. trans) can be influenced by the choice of solvent and base.

Materials:

  • 1-bromopropane

  • Triphenylphosphine

  • Strong base (e.g., n-butyllithium in THF)

  • Pivalaldehyde

  • Anhydrous diethyl ether or THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether. Add 1-bromopropane and stir the mixture to form the phosphonium (B103445) salt. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a color change is typically observed).

  • Reaction with Aldehyde: To the ylide solution, add pivalaldehyde dropwise while maintaining the low temperature.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

G start Start ylide_prep Ylide Preparation (Triphenylphosphine + 1-bromopropane + Base) start->ylide_prep reaction Reaction with Pivalaldehyde ylide_prep->reaction workup Aqueous Work-up reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: Simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and for differentiating between the cis and trans isomers.[5]

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C3 and C4) are diagnostic. In the trans isomer, the coupling constant (J-value) between these protons is typically larger (around 12-18 Hz) than in the cis isomer (around 7-12 Hz). The protons of the tert-butyl group will appear as a singlet, while the ethyl group will show a triplet and a quartet.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those of the double bond and the allylic carbons, will differ between the two isomers.

Infrared (IR) Spectroscopy:

IR spectroscopy can confirm the presence of the C=C double bond and C-H bonds.

  • C=C stretch: A weak to medium absorption band is expected in the region of 1650-1680 cm⁻¹.

  • =C-H stretch: Absorption bands for the vinylic C-H bonds will appear above 3000 cm⁻¹.

  • C-H stretch (sp³): Bands for the aliphatic C-H bonds will be observed just below 3000 cm⁻¹.

  • =C-H bend: Out-of-plane bending vibrations for the vinylic hydrogens are characteristic of the substitution pattern around the double bond and can help distinguish between cis and trans isomers. For the trans isomer, a strong band is expected around 960-975 cm⁻¹.

Spectroscopic Datacis-(Z)-2,2-Dimethylhex-3-enetrans-(E)-2,2-Dimethylhex-3-ene
CAS Number 690-92-6[6][7]690-93-7[8]
¹H NMR (Vinylic J) ~7-12 Hz~12-18 Hz
IR (=C-H bend) Not well-defined~960-975 cm⁻¹ (strong)

Conclusion

This technical guide has provided a detailed overview of the structure, bonding, and stereochemistry of this compound. The sp² hybridization of the double-bonded carbons dictates a trigonal planar geometry, while the restricted rotation around the π-bond leads to distinct cis and trans isomers. Understanding these fundamental properties is crucial for the effective utilization of this compound in synthetic organic chemistry and for the development of new chemical entities in the pharmaceutical industry. The provided experimental outlines for synthesis and characterization serve as a practical starting point for researchers working with this versatile alkene.

References

Technical Guide: Properties of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Molecular Data

2,2-Dimethylhex-3-ene is an unsaturated aliphatic hydrocarbon. Its structure consists of a six-carbon hexene backbone with a double bond located at the third carbon (C3), and two methyl groups attached to the second carbon (C2). This substitution pattern precludes the existence of stereoisomers (cis/trans) around the double bond, as one of the doubly bonded carbons (C2's neighbor) is not bonded to a hydrogen.

The fundamental properties of this compound are derived from its elemental composition and structure.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₁₆ .

Based on this formula, the molecular weight is calculated as follows:

  • Molecular Weight of Carbon (C): ~12.011 g/mol

  • Molecular Weight of Hydrogen (H): ~1.008 g/mol

  • Total Molecular Weight: (8 × 12.011) + (16 × 1.008) = 112.216 g/mol

Various sources confirm this calculated value.[1][2][3][4][5][6]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are crucial for experimental design, including reaction setup, purification, and handling.

PropertyValueUnits
Molecular Weight 112.216[1] g/mol
CAS Number 690-92-6 ((Z)-isomer)[1][5]N/A
Molecular Formula C₈H₁₆[1][4][7]N/A
Density 0.727g/cm³
Boiling Point 105.5°C at 760 mmHg
Flash Point 8.4°C
Vapor Pressure 34.3mmHg at 25°C
Refractive Index 1.421N/A

Note: Properties such as density and boiling point can vary slightly based on experimental conditions and the specific isomer being measured.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to sound scientific research. Below is a representative protocol for the synthesis of an alkene like this compound via acid-catalyzed dehydration of a tertiary alcohol.

Synthesis of this compound via Dehydration of 2,2-Dimethylhexan-3-ol

Objective: To synthesize this compound through the removal of water from its corresponding alcohol precursor using a strong acid catalyst.

Materials:

  • 2,2-Dimethylhexan-3-ol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Deionized Water

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

Methodology:

  • Reaction Setup: Equip a round-bottom flask with boiling chips and a distillation apparatus. Place 2,2-Dimethylhexan-3-ol into the flask.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol in the flask while gently swirling. The reaction is exothermic.

  • Dehydration: Heat the mixture using a heating mantle to a temperature sufficient to distill the alkene product as it is formed (approximately 105-110°C). The removal of the product drives the equilibrium towards the formation of the alkene (Le Châtelier's principle).

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Vent the separatory funnel frequently to release any CO₂ gas that forms.

    • Wash again with deionized water.

  • Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude product over anhydrous sodium sulfate.

  • Purification: Decant the dried liquid from the sodium sulfate and purify by fractional distillation to obtain the final this compound product.

Logical and Experimental Workflows

Visualizing experimental and logical processes ensures clarity and reproducibility. The following diagram illustrates the synthesis and verification workflow for this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Structural Verification start Reactant: 2,2-Dimethylhexan-3-ol reaction Acid-Catalyzed Dehydration (H₂SO₄) start->reaction Add Acid & Heat distillate Crude Product: Alkene + Impurities reaction->distillate Distill wash Aqueous Wash (Neutralization) distillate->wash dry Drying (Anhydrous Na₂SO₄) wash->dry purify Fractional Distillation dry->purify final_product Purified This compound purify->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms verified Structure Confirmed nmr->verified ir->verified ms->verified

Caption: Workflow for the synthesis, purification, and analysis of this compound.

References

An In-depth Technical Guide to the Isomers of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the isomers of 2,2-dimethylhex-3-ene, a hydrocarbon with the molecular formula C8H16.[1][2][3] The document elucidates the structural and stereoisomeric forms, with a primary focus on the geometric isomers of this compound. Key physicochemical properties are summarized in tabular format for comparative analysis. Furthermore, this guide outlines generalized experimental protocols for the synthesis and characterization of such alkenes and employs Graphviz diagrams to illustrate isomer classification and a typical experimental workflow.

Introduction to Isomerism in Alkenes

Isomerism describes the phenomenon where two or more compounds share the same molecular formula but possess different arrangements of atoms in space.[4] In alkenes, two primary types of isomerism are observed: structural isomerism and stereoisomerism (specifically geometric isomerism).[5][6]

  • Structural Isomerism: This occurs when isomers have different atomic connectivity. This can manifest as chain isomerism (different carbon skeleton), position isomerism (different position of the double bond), or functional group isomerism.[6]

  • Geometric (Cis-Trans) Isomerism: This form of stereoisomerism arises due to restricted rotation around the carbon-carbon double bond.[4][7][8] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different substituent groups.[5] The isomer with similar or high-priority groups on the same side of the double bond is termed cis (or Z), while the isomer with these groups on opposite sides is termed trans (or E).[4][6][8]

The molecular formula for this compound is C8H16.[1][2][3] This formula corresponds to numerous structural and stereoisomers. This guide will focus on the geometric isomers of this compound and briefly touch upon some of its structural isomers.

Isomers of this compound

The structure of this compound features a double bond between the third and fourth carbon atoms. The substituents on these carbons allow for the existence of geometric isomers.

  • Carbon-3: Bonded to a tert-butyl group [-C(CH3)3] and a hydrogen atom.

  • Carbon-4: Bonded to an ethyl group [-CH2CH3] and a hydrogen atom.

Since each carbon of the double bond is attached to two different groups, this compound exists as two distinct geometric isomers: (Z)-2,2-dimethylhex-3-ene (cis) and (E)-2,2-dimethylhex-3-ene (trans).

Logical Relationship of Isomers

The following diagram illustrates the classification of isomers starting from the molecular formula C8H16, with a focus on this compound.

G Figure 1. Isomer Classification for C8H16 cluster_isomers Isomers cluster_structural Examples cluster_stereo Geometric Isomers of this compound C8H16 Molecular Formula C8H16 Structural Structural Isomers C8H16->Structural Different Connectivity Stereo Stereoisomers C8H16->Stereo Different Spatial Arrangement S1 This compound Structural->S1 S2 2,3-Dimethylhex-2-ene Structural->S2 S3 3,4-Dimethylhex-3-ene Structural->S3 Stereo->S1 Focus Compound cis (Z)-2,2-Dimethylhex-3-ene (cis) S1->cis trans (E)-2,2-Dimethylhex-3-ene (trans) S1->trans

Caption: Logical hierarchy of isomers for C8H16.

Quantitative Data Summary

The table below summarizes key quantitative data for the geometric isomers of this compound and other related structural isomers.

Property(Z)-2,2-Dimethylhex-3-ene (cis)(E)-2,2-Dimethylhex-3-ene (trans)2,3-Dimethylhex-2-ene
Synonyms cis-2,2-Dimethyl-3-hexene[2]trans-2,2-Dimethyl-3-hexene[1]-
Molecular Formula C8H16[2]C8H16[1]C8H16[9]
Molecular Weight 112.21 g/mol [2][10]112.21 g/mol [1][11]112.21 g/mol [9]
CAS Number 690-92-6[2][10]690-93-7[1][11]7145-20-2[9]
IUPAC Name (Z)-2,2-dimethylhex-3-ene[2](E)-2,2-dimethylhex-3-ene[11]2,3-dimethylhex-2-ene[9]
Flash Point 4 °C[12]Not AvailableNot Available
InChIKey JPLZSSHKQZJYTJ-SREVYHEPSA-N[2]JPLZSSHKQZJYTJ-VOTSOKGWSA-N[1]RGYAVZGBAJFMIZ-UHFFFAOYSA-N[9]

Experimental Protocols

Detailed, step-by-step protocols for the specific synthesis of this compound isomers are proprietary or published in primary literature not accessible through general searches. However, this section outlines the standard methodologies applicable to the synthesis and characterization of such alkenes.

General Synthesis: Dehydrohalogenation

A common method for synthesizing alkenes is the elimination reaction of an alkyl halide, often promoted by a strong base. For the synthesis of this compound, a suitable precursor would be a halo-2,2-dimethylhexane, such as 3-bromo-2,2-dimethylhexane or 4-bromo-2,2-dimethylhexane.

Methodology:

  • Reactant Preparation: The chosen alkyl halide is dissolved in a suitable solvent, typically an alcohol like ethanol (B145695) or tert-butanol.

  • Base Addition: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium ethoxide) is added to the solution. The choice of base and solvent can influence the regioselectivity (Zaitsev vs. Hofmann elimination) and stereoselectivity (E vs. Z products).

  • Reaction Conditions: The mixture is heated under reflux for a specified period to drive the elimination reaction to completion. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using a nonpolar solvent (e.g., diethyl ether, hexane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified, typically by fractional distillation, to isolate the desired alkene isomer.

Characterization Techniques

The identity and purity of the synthesized isomers must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the electronic environment and connectivity of hydrogen atoms. The coupling constants (J-values) between the vinylic protons on C3 and C4 can definitively distinguish between the cis (typically smaller J-value) and trans (typically larger J-value) isomers.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule, confirming the carbon skeleton.

  • Infrared (IR) Spectroscopy: Used to identify the presence of the C=C double bond (stretch typically around 1640-1680 cm⁻¹) and C-H bonds associated with the double bond (stretch > 3000 cm⁻¹). The C-H out-of-plane bending vibrations can also help differentiate cis and trans isomers.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can help confirm the structure. The NIST Chemistry WebBook lists mass spectra for both (E)- and (Z)-2,2-dimethylhex-3-ene.[1][2]

  • Gas Chromatography (GC): An excellent technique for separating volatile isomers and assessing the purity of the sample. The cis and trans isomers will typically have different retention times.

General Experimental Workflow

The following diagram provides a high-level overview of the typical workflow for synthesizing and characterizing an alkene isomer.

G Figure 2. General Experimental Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Analysis start Precursor Selection (e.g., Alkyl Halide) reaction Elimination Reaction (Base, Solvent, Heat) start->reaction workup Extraction & Washing reaction->workup purify Purification (e.g., Distillation) workup->purify product Isolated Alkene Isomer purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Structure ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight gc Gas Chromatography product->gc Purity final Structure & Purity Confirmed nmr->final ir->final ms->final gc->final

Caption: A conceptual workflow for alkene synthesis and analysis.

Relevance in Drug Development

While simple aliphatic alkenes like this compound are not typically pharmacologically active themselves, they serve as crucial building blocks and intermediates in the synthesis of more complex molecules. The principles of stereoisomerism are paramount in drug development, as different stereoisomers of a chiral drug can exhibit vastly different efficacy, metabolism, and toxicity. Understanding the synthesis and control of stereochemistry in simple scaffolds is a foundational skill for medicinal chemists developing novel therapeutics.

Conclusion

This compound is a C8H16 hydrocarbon that exists as two geometric isomers, (Z)- and (E)-, due to the substitution pattern around its double bond. These isomers, along with various structural isomers, possess the same molecular formula but differ in their physical and chemical properties. Their synthesis is typically achieved through elimination reactions, and their characterization relies on a combination of standard spectroscopic and chromatographic techniques. While not directly used as drugs, the stereochemical principles they exemplify are fundamental to the field of drug discovery and development.

References

In-Depth Technical Guide on the Cis/Trans Isomerization of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

A-level

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the principles, mechanisms, and experimental protocols associated with the cis/trans isomerization of 2,2-dimethylhex-3-ene. It includes a review of thermodynamic stability, detailed discussions on photochemical, thermal, and acid-catalyzed isomerization pathways, and standardized analytical methodologies for isomer differentiation and quantification. Quantitative data, derived from analogous alkene systems due to the limited specific literature on the target molecule, is presented for comparative analysis. All reaction mechanisms and experimental workflows are visualized using standardized diagrams to facilitate understanding.

Introduction: Structure and Stereoisomerism

This compound is an alkene with the chemical formula C₈H₁₆. The presence of a carbon-carbon double bond between the C3 and C4 positions restricts rotation, giving rise to geometric isomerism. The two isomers are:

  • cis-(Z)-2,2-Dimethylhex-3-ene: The alkyl groups (a methyl group on C3 and a tert-butyl group on C2, relative to the ethyl group on C4) are on the same side of the double bond.

  • trans-(E)-2,2-Dimethylhex-3-ene: The alkyl groups are on opposite sides of the double bond.

The relative stability of these isomers is primarily governed by steric hindrance. In the cis isomer, the bulky tert-butyl group and the ethyl group are in closer proximity, leading to van der Waals repulsion and increased steric strain.[1][2] Consequently, the trans isomer is the thermodynamically more stable configuration, possessing a lower ground-state energy.[1][2] This stability difference is a key driving force in isomerization reactions. For analogous disubstituted alkenes like but-2-ene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[2]

Quantitative Data: Thermodynamic and Kinetic Parameters

Table 1: Comparative Stability and Heats of Hydrogenation for Alkene Isomers

AlkeneIsomerRelative Stability (kJ/mol)Heat of Hydrogenation (ΔH°hydrog) (kJ/mol)Reference
But-2-ene cis0-119[2]
trans-2.8 (more stable)-115[2]
3,4-Dimethyl-2-hexene cisPredicted less stablePredicted more exothermic[1]
transPredicted more stablePredicted less exothermic[1]

Note: A less negative (less exothermic) heat of hydrogenation indicates a more stable initial alkene.[2]

Table 2: Typical Vicinal ¹H-¹H Coupling Constants for Alkenes

Coupling TypeDihedral Angle (φ)Typical Range (Hz)Reference
³JHH (cis) ~0°6 - 14[3][4]
³JHH (trans) ~180°11 - 18[3][4]

Mechanisms and Pathways of Isomerization

Isomerization between the cis and trans forms of this compound can be induced through several mechanisms, primarily photochemical, thermal, and acid-catalyzed pathways.

Photochemical Isomerization

Photochemical isomerization utilizes light energy to overcome the rotational barrier of the double bond. This process can occur via direct irradiation or through the use of a photosensitizer.[5][6]

Mechanism:

  • Excitation: Absorption of a photon (hν) promotes an electron from the π bonding orbital to the π* antibonding orbital, moving the molecule from the ground state (S₀) to an excited singlet state (S₁).[7][8]

  • Bond Rotation: In the excited state, the π bond is effectively broken, allowing for rotation around the central C-C sigma bond.[8] The molecule relaxes to a lower-energy, twisted configuration (often referred to as the perpendicular state, P*).[7]

  • Decay: The twisted intermediate can then decay back to the ground state (S₀), forming either the cis or trans isomer.[5][7] The ratio of the resulting isomers depends on the relative rates of decay to each ground state.[5]

Often, a photosensitizer with a suitable triplet energy is used to facilitate the process via a triplet state (T₁) mechanism, which can improve the efficiency of isomerization.[5][7]

G cluster_S1 Excited Singlet State (S1) cis_S0 cis-Isomer cis_S1 cis-Isomer cis_S0->cis_S1 Excitation (hν) trans_S0 trans-Isomer twisted_P Twisted Intermediate (P) cis_S1->twisted_P Rotation twisted_P->cis_S0 Decay twisted_P->trans_S0 Decay G cis cis-Isomer carbocation Carbocation Intermediate cis->carbocation + H⁺ trans trans-Isomer carbocation->cis - H⁺ carbocation->trans - H⁺ carbocation->carbocation Rotation G start Start dissolve 1. Dissolve Alkene in Anhydrous Solvent start->dissolve add_cat 2. Add Acid Catalyst (e.g., p-TsOH) dissolve->add_cat heat 3. Heat and Stir (e.g., 60°C) add_cat->heat monitor 4. Monitor Reaction (GC or NMR Aliquots) heat->monitor quench 5. Quench with NaHCO₃ monitor->quench workup 6. Aqueous Workup & Dry Organic Layer quench->workup isolate 7. Isolate Product Mixture workup->isolate end End isolate->end

References

An In-depth Technical Guide on the Thermodynamic Stability of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 2,2-Dimethylhex-3-ene. Due to the limited availability of direct experimental thermodynamic data for this specific alkene, this document synthesizes information from analogous compounds, theoretical estimation methods, and established experimental protocols to provide a thorough understanding of its stability.

Introduction to Alkene Stability

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower heats of hydrogenation and combustion. Key factors influencing alkene stability include the degree of substitution of the double bond (more substituted alkenes are generally more stable), stereoisomerism (trans isomers are typically more stable than cis isomers due to reduced steric strain), and hyperconjugation.[1][2] For this compound, a trisubstituted alkene, its stability is expected to be significant.

Quantitative Thermodynamic Data

Table 1: Thermodynamic Properties of C8H16 Alkene Isomers

CompoundIsomerΔfH°gas (kJ/mol)
(Z)-2,5-Dimethylhex-3-enecis-151.1 ± 1.8 (liquid)
(E)-2,2-Dimethylhex-3-enetransNot Available
(Z)-2,2-Dimethylhex-3-enecisNot Available

Note: The value for (Z)-2,5-Dimethylhex-3-ene is for the liquid phase and was computed using its enthalpy of formation and an estimated enthalpy of vaporization.[3] Direct gas-phase enthalpies of formation for the this compound isomers are not listed in the primary databases.

In the absence of experimental data, thermodynamic properties can be estimated using computational methods such as the Benson group additivity method.[6] This method calculates thermodynamic properties by summing the contributions of individual molecular groups.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic properties of alkenes like this compound can be determined through several key experimental techniques.

Calorimetry is the primary method for measuring the heat changes associated with chemical reactions, from which enthalpies of formation can be derived.[7][8]

  • Combustion Calorimetry : This technique involves the complete combustion of the alkene in a bomb calorimeter. The heat released during combustion (ΔHc°) is measured. The standard enthalpy of formation (ΔHf°) can then be calculated using Hess's Law, by combining the measured enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

  • Hydrogenation Calorimetry : The enthalpy of hydrogenation (ΔHhydrog) is the heat released when an alkene reacts with hydrogen gas to form the corresponding alkane.[9] This value is directly related to the stability of the double bond; less stable alkenes release more heat upon hydrogenation.[1][2] The experiment is typically carried out in a solution-phase calorimeter using a catalyst such as platinum or palladium. The enthalpy of formation of the alkene can be determined if the enthalpy of formation of the corresponding alkane is known.

Experimental Workflow for Calorimetry:

G Calorimetry Workflow for ΔHf° Determination cluster_combustion Combustion Calorimetry cluster_hydrogenation Hydrogenation Calorimetry A Alkene Sample B Bomb Calorimeter A->B C Measure ΔT of Water Bath B->C D Calculate q_calorimeter C->D E Calculate ΔHc° D->E F Calculate ΔHf° (Alkene) E->F G Alkene in Solvent H Reaction Calorimeter with Catalyst G->H J Measure ΔT of Solution H->J I Introduce H2 Gas I->H K Calculate ΔH_hydrog J->K L Calculate ΔHf° (Alkene) K->L

Caption: Workflow for determining enthalpy of formation via calorimetry.

The relative thermodynamic stabilities of isomers can be determined by studying their equilibrium concentrations.

The isomerization of one alkene isomer to another is allowed to proceed to equilibrium in the presence of a catalyst (e.g., a strong acid).[10] The equilibrium constant (Keq) for the reaction is determined by measuring the concentrations of the isomers at equilibrium. The standard Gibbs free energy change (ΔG°) for the isomerization is then calculated using the equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the absolute temperature. By conducting the experiment at various temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the isomerization can be determined from a van 't Hoff plot (ln(Keq) vs. 1/T). If the thermodynamic properties of one isomer are known, those of the other can be calculated.

Factors Influencing the Stability of this compound

The stability of this compound is influenced by several structural factors. A logical diagram illustrating these relationships is presented below.

G Factors Affecting Thermodynamic Stability of this compound cluster_factors Influencing Factors A Thermodynamic Stability (Lower Potential Energy) B Degree of Substitution (Trisubstituted) B->A Increases Stability E Hyperconjugation B->E C Stereochemistry (cis/trans Isomerism) C->A Affects Stability (trans > cis) D Steric Hindrance (tert-Butyl Group) D->A Decreases Stability E->A Increases Stability

Caption: Key factors influencing the stability of this compound.

  • Degree of Substitution : this compound is a trisubstituted alkene, which generally confers greater stability compared to less substituted isomers due to hyperconjugation and the nature of the sp2-sp3 carbon-carbon bonds.

  • Stereochemistry : This alkene can exist as E (trans) and Z (cis) isomers. The E isomer is expected to be more stable than the Z isomer due to reduced steric strain between the ethyl group and the tert-butyl group.

  • Steric Hindrance : The presence of a bulky tert-butyl group adjacent to the double bond introduces significant steric strain, particularly in the Z-isomer, which can decrease its stability relative to other less hindered isomers.

Conclusion

While direct experimental thermodynamic data for this compound is limited, a comprehensive understanding of its stability can be achieved by examining data from its isomers and applying established principles of alkene stability. Experimental determination of its thermodynamic properties would likely involve combustion or hydrogenation calorimetry, supplemented by isomerization equilibrium studies to delineate the relative stabilities of its E and Z isomers. Theoretical methods, such as the Benson group additivity method, can provide useful estimations in the absence of experimental values. The interplay of its trisubstituted nature and the steric hindrance from the tert-butyl group are the primary determinants of its overall thermodynamic profile.

References

A Technical Guide to 2,2-Dimethylhex-3-ene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,2-Dimethylhex-3-ene, a valuable alkene in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block or intermediate in the synthesis of complex molecules. This guide covers commercial suppliers, key physicochemical properties, a detailed plausible experimental protocol for its synthesis via the Wittig reaction, and essential safety information.

Commercial Availability

This compound is available from various commercial chemical suppliers. Researchers can procure this compound in different purities and quantities. Below is a list of some potential suppliers:

SupplierLocation (Example)Notes
Hangzhou J&H Chemical Co., Ltd.Hangzhou, ChinaOffers various purities.
TCI (Tokyo Chemical Industry)Tokyo, JapanA well-established supplier of reagents.
Saan Chemical Technology (Shanghai) Co., Ltd.Shanghai, ChinaProvides a range of chemical products.
MolportRiga, LatviaA marketplace for chemical compounds.
LookChemHangzhou, ChinaA comprehensive chemical search platform.

Note: Availability and stock levels should be confirmed directly with the suppliers.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions and ensuring safe handling. Data is aggregated from various chemical databases.[1][2][3]

PropertyValueReference
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.21 g/mol [1][2]
CAS Number 3123-93-1 (isomer unspecified), 690-93-7 ((E)-isomer), 690-92-6 ((Z)-isomer)[1][2]
Appearance Colorless liquidGeneral knowledge
Density 0.727 g/cm³ at 25 °C[3]
Boiling Point 105.5 °C at 760 mmHg[3]
Flash Point 8.4 °C[3]
Refractive Index 1.421[3]
Vapor Pressure 34.3 mmHg at 25 °C[3]

Synthesis of this compound via Wittig Reaction: A Plausible Experimental Protocol

While specific proprietary synthesis methods are not publicly available, a plausible and detailed experimental protocol for the synthesis of this compound can be devised based on the well-established Wittig reaction.[4][5][6][7] This reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[4][5][6][7]

For the synthesis of this compound, a logical retrosynthetic analysis points to the reaction between 3,3-dimethyl-2-butanone (pinacolone) and the ylide derived from ethyltriphenylphosphonium bromide.

Materials and Reagents:
  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3,3-Dimethyl-2-butanone (pinacolone)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Experimental Procedure:

Part 1: Preparation of the Phosphorus Ylide

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an argon/nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

  • Ethyltriphenylphosphonium bromide (1 equivalent) is added to the flask.

  • Anhydrous THF is added via cannula to dissolve the phosphonium (B103445) salt.

  • The flask is cooled to 0 °C in an ice bath.

  • n-Butyllithium in hexanes (1 equivalent) is added dropwise from the dropping funnel over 30 minutes. A deep red or orange color, characteristic of the ylide, should develop.

  • The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour to ensure complete ylide formation.

Part 2: Wittig Reaction

  • The flask containing the ylide solution is cooled back to 0 °C.

  • A solution of 3,3-dimethyl-2-butanone (1 equivalent) in anhydrous THF is added dropwise from the dropping funnel over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product, a mixture of (E)- and (Z)-2,2-Dimethylhex-3-ene, is purified by fractional distillation to yield the desired product. The boiling point of the product is approximately 105.5 °C.[3]

Safety Precautions:
  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents are required for the reaction to proceed efficiently.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.

Synthesis_Workflow A Preparation of Phosphorus Ylide B Wittig Reaction with 3,3-Dimethyl-2-butanone A->B Reactants C Reaction Quenching (aq. NH4Cl) B->C Crude Product D Liquid-Liquid Extraction (Ether) C->D Quenched Mixture E Drying and Solvent Removal D->E Organic Phase F Fractional Distillation E->F Crude Alkene G Pure this compound F->G Purified Product

References

Historical Context of the Discovery of 2,2-Dimethylhex-3-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of 2,2-dimethylhex-3-ene is not marked by a singular, celebrated event but is rather interwoven with the broader advancements in the understanding of organic reactions in the early 20th century. This technical guide delves into the historical context of its likely first synthesis, framed within the pioneering work on carbocation chemistry, alcohol dehydration, and hydrocarbon isomerization. The intellectual landscape of the 1920s and 1930s, largely shaped by chemists like Frank C. Whitmore, provides the essential backdrop for the emergence of this and other highly branched alkenes. This document reconstructs the probable synthetic routes and analytical methods of the era, offering a window into the foundational period of modern organic chemistry.

Prevailing Theories and Key Researchers

The early 20th century was a period of intense investigation into the structure and reactivity of organic molecules. The work of Frank C. Whitmore on the mechanism of molecular rearrangements was particularly influential. His theories on carbocation intermediates, though initially met with some skepticism, provided a powerful framework for explaining the products of many reactions, including the dehydration of alcohols. It is within this context that the synthesis of branched alkenes like this compound can be understood.

Another key figure was Herman Pines, whose research alongside Vladimir Ipatieff on the catalytic isomerization of hydrocarbons was instrumental in developing high-octane fuels. Their work highlighted the complex interplay of reaction conditions and catalysts in determining the distribution of isomeric products.

Likely Initial Synthesis: Dehydration of 2,2-Dimethyl-3-hexanol (B1585437)

The most probable first synthesis of this compound was achieved through the acid-catalyzed dehydration of its corresponding alcohol, 2,2-dimethyl-3-hexanol. This reaction was a standard method for the preparation of alkenes during this period. The synthesis of the precursor alcohol itself would have likely been accomplished via a Grignard reaction, a powerful carbon-carbon bond-forming tool that was well-established by the early 1900s.

Experimental Protocols

The following protocols are reconstructed based on the common laboratory practices of the early 20th century.

Protocol 1: Synthesis of 2,2-Dimethyl-3-hexanol via Grignard Reaction

Objective: To synthesize the precursor alcohol, 2,2-dimethyl-3-hexanol.

Materials:

Methodology:

  • A three-necked round-bottom flask, fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer, was charged with magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.

  • A solution of 1-bromopropane in anhydrous diethyl ether was added dropwise from the dropping funnel to initiate the formation of the Grignard reagent (propylmagnesium bromide). The reaction was maintained at a gentle reflux.

  • After the formation of the Grignard reagent was complete, the reaction mixture was cooled in an ice bath.

  • A solution of 2,2-dimethylpropanal in anhydrous diethyl ether was then added dropwise with vigorous stirring.

  • Upon completion of the addition, the reaction mixture was stirred for an additional hour at room temperature.

  • The reaction was quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether.

  • The combined organic layers were washed with water, dried over anhydrous sodium sulfate, and the solvent was removed by distillation.

  • The resulting crude 2,2-dimethyl-3-hexanol was purified by fractional distillation under reduced pressure.

Protocol 2: Dehydration of 2,2-Dimethyl-3-hexanol

Objective: To synthesize this compound through the acid-catalyzed dehydration of 2,2-dimethyl-3-hexanol.

Materials:

  • 2,2-Dimethyl-3-hexanol

  • Concentrated sulfuric acid (or anhydrous oxalic acid/phosphoric acid as alternative catalysts)

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

Methodology:

  • 2,2-Dimethyl-3-hexanol was placed in a distillation flask.

  • A catalytic amount of concentrated sulfuric acid was slowly added to the alcohol.

  • The mixture was gently heated. The alkene product, along with water, co-distilled.

  • The distillate was collected in a receiving flask cooled in an ice bath.

  • The collected distillate was washed with a dilute sodium bicarbonate solution to neutralize any acidic residue, followed by a water wash.

  • The organic layer was separated and dried over anhydrous calcium chloride.

  • The crude this compound was then purified by fractional distillation. It is important to note that this dehydration would likely have produced a mixture of isomeric octenes due to carbocation rearrangements.

Data Presentation

Given the limitations of analytical techniques in the early 20th century, the quantitative data would have been focused on physical properties and the results of degradative methods.

Table 1: Physical Properties of 2,2-Dimethyl-3-hexanol and this compound (Hypothetical Data based on Era-Specific Measurements)

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (n_D^20)
2,2-Dimethyl-3-hexanolC₈H₁₈O130.23~160-162~0.825~1.430
This compoundC₈H₁₆112.21~110-112~0.715~1.415

Table 2: Ozonolysis Products of the Alkene Mixture from Dehydration (Hypothetical)

The primary method for structure elucidation of alkenes at the time was ozonolysis, followed by the identification of the resulting carbonyl compounds.

Observed Carbonyl CompoundInferred Alkene Precursor
PropanalThis compound
2,2-DimethylpropanalThis compound
Butan-2-oneRearrangement Product (e.g., 3,3-Dimethylhex-2-ene)
AcetoneRearrangement Product (e.g., 2,3,3-Trimethylpent-1-ene)

Signaling Pathways and Logical Relationships

The dehydration of 2,2-dimethyl-3-hexanol proceeds through a carbocation intermediate, which is susceptible to rearrangement, leading to a mixture of alkene products. This mechanistic pathway was a central concept in the work of Whitmore.

Dehydration_Mechanism cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Rearrangement & Elimination Alcohol 2,2-Dimethyl-3-hexanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary Carbocation (via Hydride Shift) Secondary_Carbocation->Tertiary_Carbocation ~H- shift Product_1 This compound (Zaitsev Product) Secondary_Carbocation->Product_1 - H+ (from C4) Product_2 3,3-Dimethylhex-1-ene (Hofmann Product) Secondary_Carbocation->Product_2 - H+ (from C2, less favored) Product_3 Rearranged Alkenes (e.g., 2,3-Dimethylhex-2-ene) Tertiary_Carbocation->Product_3 - H+

Caption: Mechanism of acid-catalyzed dehydration of 2,2-dimethyl-3-hexanol.

Experimental Workflow

The overall process from starting materials to the final purified alkene product can be visualized as a multi-step workflow.

Experimental_Workflow Start 1-Bromopropane + 2,2-Dimethylpropanal Grignard Grignard Reaction Start->Grignard Alcohol_Synthesis Synthesis of 2,2-Dimethyl-3-hexanol Grignard->Alcohol_Synthesis Dehydration Acid-Catalyzed Dehydration Alcohol_Synthesis->Dehydration Alkene_Mixture Crude Alkene Mixture Dehydration->Alkene_Mixture Purification Fractional Distillation Alkene_Mixture->Purification Final_Product Purified this compound (and isomers) Purification->Final_Product Analysis Characterization (Boiling Point, Refractive Index, Ozonolysis) Final_Product->Analysis

Caption: Workflow for the synthesis and characterization of this compound.

The discovery of this compound was not a singular event but an outcome of the systematic exploration of organic reactions in the early 20th century. The foundational work on alcohol dehydration, carbocation rearrangements, and hydrocarbon isomerization by pioneers like Frank C. Whitmore created the intellectual and experimental framework for the synthesis and identification of this and many other branched alkenes. The reconstructed protocols and workflows presented in this guide offer a glimpse into the chemical practices of that era, highlighting the ingenuity of early organic chemists in the face of limited analytical instrumentation. Understanding this historical context is crucial for appreciating the evolution of synthetic organic chemistry and its impact on modern drug development and materials science.

Preliminary Reactivity Studies of 2,2-Dimethylhex-3-ene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the preliminary reactivity of 2,2-dimethylhex-3-ene, a disubstituted alkene notable for the presence of a sterically demanding tert-butyl group adjacent to the carbon-carbon double bond. This structural feature is anticipated to significantly influence the regioselectivity and stereoselectivity of its chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed predictive insights into its behavior in key organic reactions.

The following sections detail the predicted outcomes, representative experimental protocols, and plausible quantitative data for several foundational reactivity studies. These include electrophilic addition, hydroboration-oxidation, oxidative cleavage, and catalytic hydrogenation.

Electrophilic Addition: Reaction with Hydrogen Bromide (HBr)

The addition of hydrogen bromide to this compound is predicted to proceed via an electrophilic addition mechanism, initiating with the protonation of the double bond to form a carbocation intermediate. The regioselectivity of this reaction is governed by the stability of the resulting carbocation.

Protonation at C4 would yield a secondary carbocation at C3, which is immediately adjacent to a quaternary carbon. This proximity allows for a highly favorable 1,2-hydride shift from the neighboring C-H bond, leading to the formation of a more stable tertiary carbocation. Conversely, protonation at C3 would form a secondary carbocation, which is less stable. Consequently, the reaction is expected to predominantly yield the rearranged product.

Predicted Products and Quantitative Data

The reaction is expected to produce a mixture of products, with the rearranged bromide being the major component. The data presented below is illustrative of a typical, plausible outcome based on mechanistic principles.

Product NameStructurePredicted Yield (%)Method of Analysis
3-Bromo-2,3-dimethylhexaneCC(C)(Br)C(C)CC~85%GC-MS, ¹H NMR
4-Bromo-2,2-dimethylhexaneCCC(Br)CC(C)(C)C~15%GC-MS, ¹H NMR
Experimental Protocol: Electrophilic Addition of HBr

Objective: To synthesize 3-bromo-2,3-dimethylhexane and 4-bromo-2,2-dimethylhexane from this compound.

Materials:

  • This compound (1.0 eq)

  • 33% HBr in acetic acid (1.2 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.

  • 33% HBr in acetic acid (1.2 eq) is added dropwise to the stirred solution over 15 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification and separation of the product isomers can be achieved via fractional distillation or preparative gas chromatography.

Visualization: Reaction Mechanism and Workflow

The following diagrams illustrate the general workflow for this study and the detailed mechanism of the electrophilic addition, including the critical carbocation rearrangement.

G cluster_workflow Experimental Workflow start Start: Reactant Preparation reaction Electrophilic Addition (0°C to RT, 2h) start->reaction quench Aqueous Workup (NaHCO3 Quench) reaction->quench extract Extraction & Drying (CH2Cl2, MgSO4) quench->extract evap Solvent Removal (Rotary Evaporation) extract->evap analyze Product Analysis (GC-MS, NMR) evap->analyze

A general workflow for the electrophilic addition study.

G cluster_mech Electrophilic Addition Mechanism reactant This compound carbocation_1 Secondary Carbocation (Less Stable) reactant->carbocation_1 Protonation at C4 hbr + H-Br product_minor Minor Product (4-Bromo-2,2-dimethylhexane) carbocation_1->product_minor Br⁻ Attack rearrangement 1,2-Hydride Shift carbocation_1->rearrangement carbocation_2 Tertiary Carbocation (More Stable) product_major Major Product (3-Bromo-2,3-dimethylhexane) carbocation_2->product_major Br⁻ Attack br_ion Br⁻ rearrangement->carbocation_2

Mechanism of HBr addition with carbocation rearrangement.

Hydroboration-Oxidation

This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. The hydroboration step involves the syn-addition of a B-H bond across the double bond, with the boron atom adding to the less sterically hindered carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group.[1][2] Due to the steric bulk of the tert-butyl group, the boron is expected to add exclusively to the C4 position, leading to a single alcohol product.

Predicted Product and Quantitative Data

The reaction is predicted to be highly regioselective and stereoselective, yielding predominantly one product.

Product NameStructurePredicted Yield (%)Method of Analysis
2,2-Dimethylhexan-3-olCCC(O)C(C)(C)C>95%GC-MS, ¹H NMR, IR
Experimental Protocol: Hydroboration-Oxidation

Objective: To synthesize 2,2-dimethylhexan-3-ol from this compound.

Materials:

  • This compound (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution (0.4 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 3 M Sodium hydroxide (B78521) solution (NaOH)

  • 30% Hydrogen peroxide solution (H₂O₂)

  • Diethyl ether

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with this compound (1.0 eq) and anhydrous THF.

  • The solution is cooled to 0 °C, and 1 M BH₃·THF solution (0.4 eq) is added dropwise.

  • The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional 2 hours.

  • The reaction is carefully cooled back to 0 °C, and 3 M NaOH solution is slowly added, followed by the dropwise addition of 30% H₂O₂.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The aqueous layer is separated and extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude alcohol can be purified by column chromatography on silica (B1680970) gel.

Oxidative Cleavage: Ozonolysis

Ozonolysis cleaves the carbon-carbon double bond, and the subsequent workup determines the final products. A reductive workup (e.g., with dimethyl sulfide) will yield aldehydes and/or ketones.[3][4] For this compound, ozonolysis is expected to break the C3=C4 bond, yielding two distinct carbonyl compounds.

Predicted Products and Quantitative Data

The cleavage of the internal double bond will result in the formation of an aldehyde and a ketone.

Product NameStructurePredicted Yield (%)Method of Analysis
Pivaldehyde (2,2-Dimethylpropanal)(CH₃)₃CCHO>90%¹H NMR, Derivatization
PropanalCH₃CH₂CHO>90%¹H NMR, Derivatization
Experimental Protocol: Ozonolysis with Reductive Workup

Objective: To synthesize pivaldehyde and propanal via ozonolysis of this compound.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (O₃) from an ozone generator

  • Dimethyl sulfide (B99878) (DMS) (1.5 eq)

  • Nitrogen gas

Procedure:

  • A solution of this compound (1.0 eq) in anhydrous dichloromethane is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.

  • The solution is then purged with nitrogen gas to remove excess ozone.

  • Dimethyl sulfide (1.5 eq) is added to the cold solution, and the mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The solvent and volatile products are carefully removed by distillation. Due to the low boiling points of the aldehyde products, direct analysis of the reaction mixture by NMR is recommended.

Visualization: Ozonolysis Reaction Pathway

G cluster_ozonolysis Ozonolysis Pathway start This compound step1 1. O₃, CH₂Cl₂, -78°C start->step1 ozonide Molozonide Intermediate step1->ozonide rearrange Rearrangement ozonide->rearrange ozonide2 Ozonide Intermediate rearrange->ozonide2 step2 2. (CH₃)₂S (Reductive Workup) ozonide2->step2 products Pivaldehyde + Propanal step2->products

A simplified pathway for the ozonolysis of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond, resulting in the corresponding alkane.[5] This reaction typically proceeds with syn-addition of hydrogen across the less sterically hindered face of the double bond, although for an acyclic substrate like this, the primary outcome is simply saturation.

Predicted Product and Quantitative Data

The reaction is expected to proceed to completion, yielding a single saturated hydrocarbon product.

Product NameStructurePredicted Yield (%)Method of Analysis
2,2-Dimethylhexane (B166548)CCCC(C)(C)C>99%GC-MS, ¹H NMR
Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2,2-dimethylhexane by reducing this compound.

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (1-2 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or balloon hydrogenation setup

Procedure:

  • A reaction vessel is charged with this compound (1.0 eq), a suitable solvent like ethanol, and 10% Pd/C catalyst (1-2 mol%).

  • The vessel is sealed, and the atmosphere is replaced with hydrogen gas, either by purging or by connecting to a Parr apparatus.

  • The reaction is stirred vigorously under a positive pressure of hydrogen (1-3 atm) at room temperature.

  • Reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

  • The solvent is removed from the filtrate by rotary evaporation to yield the pure alkane product.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2-Dimethylhex-3-ene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylhex-3-ene is a disubstituted internal alkene characterized by the presence of a sterically demanding tert-butyl group adjacent to the carbon-carbon double bond. This structural feature significantly influences its reactivity in various organic transformations. While specific documented applications of this compound in complex molecule synthesis are not widely reported in readily available literature, its chemical behavior can be predicted based on well-established principles of alkene chemistry. These notes provide a theoretical framework and generalized protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a building block in organic synthesis. The protocols provided are based on general methodologies for similar alkenes and should be considered as starting points for experimental optimization.

Key Synthetic Transformations of this compound

The reactivity of the double bond in this compound is governed by its nucleophilicity and the steric hindrance imposed by the tert-butyl group. Key transformations include electrophilic additions, oxidation reactions, and hydroboration-oxidation.

Electrophilic Addition: Hydrohalogenation

Electrophilic addition of hydrogen halides (HX) to alkenes proceeds through a carbocation intermediate. For unsymmetrical alkenes, the regioselectivity is typically governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation.

In the case of this compound, the two carbons of the double bond are secondary. However, the formation of a carbocation at C-4 would be sterically hindered by the adjacent tert-butyl group. Therefore, protonation is expected to occur preferentially at C-4, leading to a carbocation at C-3. Subsequent attack by the halide ion would yield the corresponding 3-halo-2,2-dimethylhexane.

Expected Reaction Pathway:

This compound C(C)(C)C-CH=CH-CH2-CH3 Protonation + H-X Carbocation_Intermediate C(C)(C)C-CH(X)-C+H-CH2-CH3 (Major Pathway) Protonation->Carbocation_Intermediate Markovnikov Addition Halide_Attack + X- Product C(C)(C)C-CH(X)-CH2-CH2-CH3 (3-Halo-2,2-dimethylhexane) Halide_Attack->Product

Caption: Predicted hydrohalogenation pathway for this compound.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane (B109758), diethyl ether) at 0 °C.

  • Bubble anhydrous hydrogen halide (e.g., HCl or HBr gas) through the solution or add a solution of HX in a non-nucleophilic solvent.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Table 1: Representative Data for Hydrohalogenation of Alkenes

Hydrogen HalideSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
HBrCH₂Cl₂01-285-95
HClDiethyl Ether02-480-90

Note: Data is representative for general alkenes and would require optimization for this compound.

Oxidation Reactions

Epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for synthesizing epoxides. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond. For this compound, the bulky tert-butyl group is expected to direct the epoxidation to the less hindered face of the double bond.

Expected Reaction Workflow:

Start This compound Reagent m-CPBA, CH2Cl2 Start->Reagent Reaction Epoxidation Reagent->Reaction Product 2,2-Dimethyl-3,4-epoxyhexane Reaction->Product

Caption: Workflow for the epoxidation of this compound.

Experimental Protocol (General):

  • Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C.

  • Add a solution of m-CPBA (1.1 eq) in the same solvent dropwise to the alkene solution.

  • Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.

  • Upon completion, quench the excess peroxy acid by adding an aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting epoxide by column chromatography.

Ozonolysis cleaves the double bond of an alkene, and subsequent workup determines the final products. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) yields aldehydes or ketones, while oxidative workup (e.g., with hydrogen peroxide) gives carboxylic acids or ketones. Ozonolysis of this compound followed by reductive workup is expected to yield pivalaldehyde (2,2-dimethylpropanal) and propanal.

Ozonolysis and Workup Pathways:

cluster_0 Ozonolysis cluster_1 Reductive Workup cluster_2 Oxidative Workup Alkene This compound Ozonide Molozonide Intermediate Alkene->Ozonide 1. O3 Reductive_Product Pivalaldehyde + Propanal Ozonide->Reductive_Product 2. (CH3)2S or Zn/H2O Oxidative_Product Pivalic Acid + Propanoic Acid Ozonide->Oxidative_Product 2. H2O2

Caption: Ozonolysis pathways of this compound.

Experimental Protocol (General - Reductive Workup):

  • Dissolve this compound in a non-reactive solvent (e.g., dichloromethane or methanol) and cool to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add the reductive workup agent, such as dimethyl sulfide (2.0 eq), and allow the reaction to warm to room temperature.

  • Stir for several hours.

  • Remove the solvent under reduced pressure and purify the resulting aldehydes by distillation.

Table 2: Representative Data for Ozonolysis of Alkenes (Reductive Workup)

Alkene StructureSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
Internal AlkeneCH₂Cl₂/MeOH-784-680-95
Terminal AlkeneCH₂Cl₂-783-585-98

Note: Data is representative for general alkenes and would require optimization for this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is an anti-Markovnikov addition of water across the double bond with syn-stereochemistry. For this compound, the boron atom is expected to add to the less sterically hindered carbon (C-3), and subsequent oxidation will yield 2,2-dimethylhexan-4-ol.

Hydroboration-Oxidation Mechanism Overview:

Alkene This compound C(C)(C)C-CH=CH-Et Step1 Hydroboration + BH3-THF Alkene->Step1 Intermediate Organoborane C(C)(C)C-CH(BH2)-CH2-Et Step1->Intermediate Step2 Oxidation + H2O2, NaOH Intermediate->Step2 Product 2,2-Dimethylhexan-4-ol C(C)(C)C-CH(OH)-CH2-Et Step2->Product

Caption: Hydroboration-oxidation of this compound.

Experimental Protocol (General):

  • To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1.0 M in THF, 0.4 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Cool the reaction to 0 °C and slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M), followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the alcohol by column chromatography.

Table 3: Representative Data for Hydroboration-Oxidation of Alkenes

Borane ReagentSolventTemperature (°C)Reaction Time (h)Representative Yield (%)
BH₃·THFTHF0 to RT3-685-95
9-BBNTHFRT4-890-99

Note: 9-BBN (9-borabicyclo[3.3.1]nonane) can be used to enhance regioselectivity for sterically hindered alkenes. Data is representative for general alkenes and would require optimization for this compound.

Conclusion

While this compound is not a commonly cited substrate in the synthetic literature, its reactivity can be reliably predicted based on the established principles of alkene chemistry. The sterically demanding tert-butyl group is expected to play a crucial role in directing the regioselectivity and stereoselectivity of various addition and oxidation reactions. The provided application notes and generalized protocols offer a solid foundation for researchers to explore the synthetic utility of this sterically hindered alkene. Experimental validation and optimization will be essential to develop robust procedures for specific applications in research and drug development.

Application Note: A Detailed Protocol for the Epoxidation of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the epoxidation of the sterically hindered alkene, 2,2-Dimethylhex-3-ene, to yield 2,2-Dimethyl-3,4-epoxyhexane. Epoxides are crucial intermediates in organic synthesis, serving as versatile building blocks for the introduction of functional groups in the development of novel therapeutics and fine chemicals. This document outlines a standard laboratory procedure utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent for the epoxidation of alkenes. The protocol details the necessary reagents, step-by-step experimental procedure, reaction monitoring, product isolation, and purification. Additionally, representative quantitative data and a workflow diagram are provided to facilitate the successful execution of this transformation.

Introduction

Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide or oxirane, across a carbon-carbon double bond. The inherent ring strain of epoxides makes them highly reactive towards nucleophilic ring-opening, enabling the stereospecific synthesis of a wide array of 1,2-difunctionalized compounds. The epoxidation of alkenes is a key step in the synthesis of numerous pharmaceuticals, agrochemicals, and polymers.

One of the most common and reliable methods for alkene epoxidation is the Prilezhaev reaction, which employs a peroxy acid as the oxidizing agent.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is a popular choice due to its commercial availability, relative stability, and broad substrate scope.[3] The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to the double bond in a syn-fashion, meaning both new carbon-oxygen bonds are formed on the same face of the alkene.[1] This stereospecificity is a key advantage of this methodology.

This application note focuses on the epoxidation of this compound, an alkene with significant steric hindrance around the double bond due to the presence of a tert-butyl group. This protocol provides a robust and reproducible method for the synthesis of 2,2-Dimethyl-3,4-epoxyhexane, a potentially valuable intermediate for further synthetic elaborations.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the epoxidation of this compound using m-CPBA.

Materials and Reagents:

  • This compound (Substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 8.91 mmol, 1.0 equiv). Dissolve the alkene in 50 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of m-CPBA: While maintaining the temperature at 0 °C, slowly add m-CPBA (approximately 77% purity, 2.22 g, ~9.80 mmol, 1.1 equiv) to the stirred solution in small portions over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, quench it with a few drops of sodium sulfite solution, and spot it on a TLC plate, eluting with a suitable solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). The disappearance of the starting alkene spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. Continue stirring at 0 °C for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the excess peroxy acid by slowly adding 20 mL of a saturated aqueous solution of sodium sulfite. Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure 2,2-Dimethyl-3,4-epoxyhexane.

Data Presentation

The following table summarizes representative quantitative data for the epoxidation of this compound. Please note that actual results may vary depending on the specific reaction conditions and purity of reagents.

ParameterValue
Starting Material This compound
Molecular Weight112.22 g/mol
Amount Used1.00 g (8.91 mmol)
Oxidizing Agent m-CPBA (~77%)
Molecular Weight (pure)172.57 g/mol
Amount Used2.22 g (~9.80 mmol, 1.1 equiv)
Product 2,2-Dimethyl-3,4-epoxyhexane
Molecular Weight128.21 g/mol
Yield (Representative)
Theoretical Yield1.14 g
Actual Yield (Isolated)0.97 g
Percent Yield85%
Physical Appearance Colorless oil
Spectroscopic Data (Representative)
¹H NMR (400 MHz, CDCl₃) δ2.75-2.65 (m, 2H), 1.60-1.45 (m, 2H), 1.05 (t, J = 7.4 Hz, 3H), 0.95 (s, 9H)
¹³C NMR (101 MHz, CDCl₃) δ63.2, 59.8, 32.5, 26.8, 25.4, 10.7

Visualizations

Reaction Scheme:

The epoxidation of this compound with m-CPBA proceeds as follows:

ReactionScheme sub This compound product 2,2-Dimethyl-3,4-epoxyhexane sub->product CH₂Cl₂, 0 °C reagent + m-CPBA byproduct + m-chlorobenzoic acid

Caption: Epoxidation of this compound.

Experimental Workflow:

The following diagram illustrates the key steps in the experimental procedure.

Workflow A Dissolve this compound in anhydrous DCM B Cool to 0 °C in an ice bath A->B C Slowly add m-CPBA B->C D Stir at 0 °C (Monitor by TLC) C->D E Quench with Na₂SO₃ solution D->E F Aqueous Work-up (NaHCO₃, Brine) E->F G Dry organic layer (MgSO₄) F->G H Concentrate in vacuo G->H I Purify by Flash Column Chromatography H->I J Obtain pure 2,2-Dimethyl-3,4-epoxyhexane I->J

Caption: Experimental workflow for epoxidation.

Conclusion

This application note provides a detailed and reliable protocol for the epoxidation of this compound using m-CPBA. The procedure is straightforward and employs common laboratory techniques and reagents, making it accessible to a broad range of researchers. The provided representative data and workflow diagrams serve as a useful guide for the successful synthesis and isolation of the target epoxide, 2,2-Dimethyl-3,4-epoxyhexane. This versatile intermediate can be utilized in a variety of subsequent transformations, highlighting the importance of this protocol in synthetic organic chemistry and drug discovery.

References

  • Prilezhaev, N. A. Ber. Dtsch. Chem. Ges.1909 , 42, 4811–4815.

  • Yudin, A. K. Aziridines and Epoxides in Organic Synthesis. Wiley-VCH, 2006.

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.

References

Application Note: Ozonolysis of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed description of the ozonolysis mechanism of 2,2-dimethylhex-3-ene, a classic example of oxidative cleavage of an alkene. It includes comprehensive experimental protocols for performing the reaction under both reductive and oxidative work-up conditions, leading to the formation of aldehydes or carboxylic acids, respectively. Quantitative data and safety precautions are also presented.

Introduction

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave the unsaturated bonds of alkenes, alkynes, and azo compounds.[1][2] The process involves the oxidative cleavage of a carbon-carbon double or triple bond, replacing it with carbon-oxygen double bonds.[1] This reaction is highly valuable in synthetic chemistry for the preparation of carbonyl compounds (aldehydes, ketones, carboxylic acids) and in analytical chemistry for determining the structure of unsaturated molecules.[3] The outcome of the reaction is largely dependent on the subsequent work-up conditions, which can be either reductive or oxidative.[4][5]

This application note focuses on the ozonolysis of this compound, detailing the reaction mechanism, experimental procedures, and expected products.

Reaction Mechanism

The ozonolysis of an alkene proceeds through the Criegee mechanism, which was first proposed by Rudolf Criegee in 1953.[6] The mechanism involves several key steps:

  • Formation of the Primary Ozonide (Molozonide): Ozone acts as a 1,3-dipole and undergoes a [3+2] cycloaddition reaction with the alkene (this compound) to form an unstable five-membered ring intermediate called a primary ozonide or molozonide.[2][7][8] This intermediate is highly unstable and cannot be isolated.[7]

  • Decomposition to Carbonyl and Carbonyl Oxide: The molozonide rapidly undergoes a retro-1,3-dipolar cycloaddition, cleaving the carbon-carbon bond and a weak oxygen-oxygen bond.[6][8] This fragmentation yields a stable carbonyl compound (an aldehyde or ketone) and a reactive Criegee intermediate (a carbonyl oxide).[6] For the unsymmetrical this compound, this cleavage can occur in two ways, producing two pairs of fragments.

  • Formation of the Secondary Ozonide (Trioxolane): The carbonyl compound and the Criegee intermediate then recombine in a different orientation via another 1,3-dipolar cycloaddition to form a more stable five-membered ring called a secondary ozonide or 1,2,4-trioxolane.[6][7] This ozonide is more stable than the molozonide but is typically not isolated and is directly subjected to a work-up procedure.[7]

  • Work-up: The final step is the cleavage of the secondary ozonide to yield the desired carbonyl products. The nature of these products is determined by the work-up method.

    • Reductive Work-up: Employs mild reducing agents like dimethyl sulfide (B99878) (DMS) or zinc dust with water/acid.[7][9] This process cleaves the ozonide to produce aldehydes and/or ketones.[9]

    • Oxidative Work-up: Uses an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).[9][10] Any aldehydes formed during the initial ozonide cleavage are further oxidized to carboxylic acids. Ketones, being resistant to further oxidation under these conditions, remain unchanged.[10]

The mechanism is illustrated in the diagram below.

G cluster_start cluster_cleavage cluster_recombination cluster_workup cluster_reductive cluster_oxidative A This compound + O₃ B Primary Ozonide (Molozonide) A->B [3+2] Cycloaddition C1 Pivaldehyde + Propionaldehyde Carbonyl Oxide B->C1 C2 Propionaldehyde + Pivaldehyde Carbonyl Oxide B->C2 D Secondary Ozonide (1,2,4-Trioxolane) C1->D [3+2] Cycloaddition C2->D E Pivaldehyde + Propionaldehyde D->E F Pivalic Acid + Propanoic Acid D->F

Figure 1: Ozonolysis mechanism of this compound.

Products and Quantitative Data

The ozonolysis of this compound cleaves the double bond between carbons 3 and 4. This results in two fragments that are converted into stable carbonyl compounds depending on the work-up procedure.

  • Reductive Work-up Products: Pivaldehyde (2,2-Dimethylpropanal) and Propionaldehyde (Propanal).

  • Oxidative Work-up Products: Pivalic Acid (2,2-Dimethylpropanoic Acid) and Propanoic Acid.

The expected products are summarized in Table 1.

Table 1: Summary of Ozonolysis Products

Starting Material Work-up Condition Reagent Product 1 Product 2
This compound Reductive (CH₃)₂S or Zn/H₂O Pivaldehyde Propionaldehyde

| this compound | Oxidative | H₂O₂ | Pivalic Acid | Propanoic Acid |

Ozonolysis is typically a high-yielding reaction. Table 2 provides representative quantitative data for a hypothetical laboratory-scale reaction.

Table 2: Representative Quantitative Data

Compound Molar Mass ( g/mol ) Amount Used Moles Theoretical Yield (g) Product Actual Yield (g) % Yield
This compound 112.22 5.61 g (7.8 mL) 0.05 - - - -
- - - - 4.31 g Pivaldehyde 3.88 g 90%

| - | - | - | - | 2.90 g | Propionaldehyde | 2.55 g | 88% |

Experimental Protocols

Safety Precautions:

  • Ozone is a toxic and powerful oxidizing agent. All procedures involving ozone must be conducted in a well-ventilated fume hood.[11]

  • Ozonides can be explosive, especially when concentrated. Do not attempt to isolate the ozonide intermediate.[7]

  • The reaction is performed at very low temperatures (-78 °C). Use appropriate cryogenic gloves and exercise caution when handling dry ice and acetone.[11]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate personal protective equipment (PPE).

  • Dimethyl sulfide is volatile and has a strong, unpleasant odor. Hydrogen peroxide is a strong oxidant. Handle both with care.

Equipment:

  • Three-necked round-bottom flask

  • Ozone generator (ozonizer)

  • Gas dispersion tube (fritted bubbler)

  • Dry ice/acetone bath

  • Magnetic stirrer and stir bar

  • Drying tube (filled with CaCl₂)

  • Standard glassware for extraction and distillation

G A Dissolve Alkene in CH₂Cl₂ at -78°C B Bubble O₃ gas until blue color persists A->B C Purge with O₂ or N₂ to remove excess O₃ B->C D Work-up C->D E Add (CH₃)₂S (Reductive) D->E Path 1 F Add H₂O₂ (Oxidative) D->F Path 2 G Isolate & Purify Products (Extraction/Distillation) E->G F->G

References

Application Notes and Protocols: Polymerization of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylhex-3-ene is a sterically hindered internal olefin. The bulky tert-butyl group adjacent to the double bond significantly reduces its reactivity towards traditional polymerization methods. Direct homopolymerization of this compound is challenging and not readily achieved through conventional free-radical, anionic, or cationic techniques. However, the incorporation of this monomer into polymer chains is feasible through copolymerization with less sterically hindered olefins, such as ethylene (B1197577), using advanced catalytic systems. This document provides an overview of the potential polymerization strategies, detailed experimental protocols derived from analogous systems, and expected outcomes for the polymerization of this compound.

Polymerization Strategies

Due to the steric hindrance of this compound, the most promising approach for its polymerization is catalytic coordination copolymerization . This method utilizes transition metal catalysts, such as Ziegler-Natta or metallocene systems, which can facilitate the insertion of sterically demanding monomers.

  • Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds activated by organoaluminum co-catalysts, are widely used in olefin polymerization. While effective for simple olefins, their activity with sterically hindered monomers can be limited.

  • Metallocene Catalysts: These are homogeneous single-site catalysts that offer better control over polymer architecture and can be more effective in copolymerizing sterically hindered olefins. The catalyst's structure can be tuned to accommodate bulky monomers.

Homopolymerization of this compound is generally not favored due to the high steric repulsion between the monomer and the growing polymer chain, which would lead to very low molecular weights, if any polymer is formed.

Experimental Protocols

The following protocols are generalized based on established methods for the copolymerization of ethylene with other sterically hindered α-olefins. Optimization of these conditions will be necessary for this compound.

Protocol 1: Copolymerization of Ethylene and this compound using a Metallocene Catalyst

Objective: To synthesize a copolymer of ethylene and this compound.

Materials:

  • Ethylene (polymerization grade)

  • This compound (purified and dried)

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution in toluene (co-catalyst)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon (high purity)

  • Schlenk line and glassware

Procedure:

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet valves is assembled and thoroughly dried under vacuum while heating. The reactor is then purged with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula under an inert atmosphere. The desired amount of this compound is then added.

  • Co-catalyst Addition: The reactor is brought to the desired reaction temperature (e.g., 50 °C). The MAO solution is then injected into the reactor.

  • Catalyst Injection and Polymerization: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to initiate the polymerization. The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar) and maintained throughout the reaction.

  • Reaction Monitoring: The ethylene consumption is monitored to follow the polymerization rate. The reaction is allowed to proceed for a predetermined time.

  • Quenching and Polymer Isolation: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting methanol. The polymer precipitates and is collected by filtration.

  • Purification: The collected polymer is washed sequentially with a 10% HCl solution in methanol to remove catalyst residues, followed by copious amounts of methanol, and then dried in a vacuum oven at 60 °C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data that would be collected from such copolymerization experiments. The values are hypothetical and serve as a template for reporting experimental results.

Table 1: Effect of this compound Concentration on Copolymerization with Ethylene

Entry[this compound] (mol/L)Polymer Yield (g)Monomer Conversion (%)2,2-DMH-3-ene in Copolymer (mol%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
10.115.2851.5250,0002.1
20.512.8785.2180,0002.3
31.09.5658.9120,0002.5

Reaction Conditions: 50 °C, 10 bar Ethylene, 1 hour, rac-Et(Ind)2ZrCl2 catalyst, MAO co-catalyst.

Table 2: Effect of Polymerization Temperature on Copolymerization

EntryTemperature (°C)Polymer Yield (g)Monomer Conversion (%)2,2-DMH-3-ene in Copolymer (mol%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
13010.1706.5280,0002.0
25012.8785.2180,0002.3
37014.5883.8150,0002.6

Reaction Conditions: [this compound] = 0.5 mol/L, 10 bar Ethylene, 1 hour, rac-Et(Ind)2ZrCl2 catalyst, MAO co-catalyst.

Visualizations

Polymerization Mechanism

The following diagram illustrates the proposed coordination-insertion mechanism for the copolymerization of ethylene and this compound catalyzed by a metallocene complex.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst_Precursor [M]-Cl + MAO Active_Catalyst [M]-CH3+ Catalyst_Precursor->Active_Catalyst Activation Ethylene_Coordination [M]-P + C2H4 Active_Catalyst->Ethylene_Coordination Chain Growth Ethylene_Insertion [M]-CH2-CH2-P Ethylene_Coordination->Ethylene_Insertion Insertion DMH_Coordination [M]-P + 2,2-DMH-3-ene Ethylene_Insertion->DMH_Coordination Further Monomer Coordination DMH_Insertion [M]-CH(R1)-CH(R2)-P (R1=Et, R2=tBu) DMH_Coordination->DMH_Insertion Insertion DMH_Insertion->Ethylene_Coordination Further Monomer Coordination Growing_Chain [M]-Polymer Dead_Polymer Polymer + [M]-H Growing_Chain->Dead_Polymer β-Hydride Elimination

Caption: Proposed mechanism for metallocene-catalyzed copolymerization.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and characterization of the copolymer.

G Reactor_Prep Reactor Preparation (Drying, Purging) Reagent_Addition Addition of Solvent, 2,2-DMH-3-ene, and MAO Reactor_Prep->Reagent_Addition Polymerization Catalyst Injection & Ethylene Pressurization Reagent_Addition->Polymerization Quenching Reaction Quenching (Methanol) Polymerization->Quenching Isolation Polymer Isolation (Filtration) Quenching->Isolation Purification Polymer Washing (HCl/Methanol, Methanol) Isolation->Purification Drying Drying in Vacuum Oven Purification->Drying Characterization Polymer Characterization (NMR, GPC, DSC) Drying->Characterization

Caption: General experimental workflow for copolymer synthesis.

Conclusion

The polymerization of this compound presents a significant challenge due to its steric bulk. The most viable route to incorporating this monomer into a polymer backbone is through copolymerization with a less hindered comonomer like ethylene, employing a metallocene or Ziegler-Natta catalyst system. The experimental protocols and data presented here provide a foundational framework for researchers to develop and optimize the synthesis of novel copolymers containing this compound. Such materials could exhibit unique thermal and mechanical properties due to the presence of the bulky side groups, making them of interest for various applications. Further research is required to determine the precise reactivity ratios of this compound with comonomers and to fully characterize the properties of the resulting polymers.

Application Notes and Protocols: 2,2-Dimethylhex-3-ene in Mechanistic Studies of Alkene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2-dimethylhex-3-ene as a substrate in key alkene addition reactions. This sterically hindered alkene serves as an excellent model for studying the mechanistic nuances of hydroboration-oxidation, oxymercuration-demercuration, and acid-catalyzed hydration, highlighting the directing effects of bulky substituents and the potential for carbocation rearrangements.

Hydroboration-Oxidation of this compound

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. The reaction proceeds with syn-stereochemistry.

Mechanistic Significance: The bulky tert-butyl group in this compound is expected to exert a strong directing effect, favoring the addition of the borane (B79455) to the less sterically hindered carbon of the alkene (C-4). This leads to the formation of 2,2-dimethylhexan-3-ol as the major product.

Predicted Reaction and Products:

ReactantReagentsMajor ProductMinor ProductPredicted Yield (Major)
This compound1. BH₃•THF 2. H₂O₂, NaOH2,2-Dimethylhexan-3-ol2,2-Dimethylhexan-4-ol>95%

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • 3 M aqueous sodium hydroxide (B78521) (NaOH)

  • 30% aqueous hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Hydroboration: Slowly add BH₃•THF solution (0.4 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M NaOH (1.2 eq), followed by the dropwise addition of 30% H₂O₂ (1.2 eq). Caution: The addition of hydrogen peroxide is exothermic.

  • Work-up: After the addition of H₂O₂ is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Add diethyl ether to extract the product. Transfer the mixture to a separatory funnel and wash with brine. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to obtain 2,2-dimethylhexan-3-ol.

Workflow Diagram:

hydroboration_oxidation_workflow start Start dissolve Dissolve this compound in anhydrous THF start->dissolve cool_0c_1 Cool to 0 °C dissolve->cool_0c_1 add_bh3 Add BH3•THF dropwise cool_0c_1->add_bh3 stir_rt_1 Stir at room temperature for 2 hours add_bh3->stir_rt_1 cool_0c_2 Cool to 0 °C stir_rt_1->cool_0c_2 add_naoh Add 3M NaOH cool_0c_2->add_naoh add_h2o2 Add 30% H2O2 dropwise add_naoh->add_h2o2 stir_rt_2 Stir at room temperature for 1 hour add_h2o2->stir_rt_2 extract Extract with diethyl ether stir_rt_2->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Oxymercuration-Demercuration of this compound

Oxymercuration-demercuration is another method for the hydration of alkenes, which proceeds with Markovnikov regioselectivity and anti-stereochemistry. A key advantage of this method is that it is not susceptible to carbocation rearrangements.[1]

Mechanistic Significance: This reaction proceeds via a cyclic mercurinium ion intermediate. The subsequent nucleophilic attack by water occurs at the more substituted carbon atom that can better stabilize a partial positive charge. For this compound, this is C-3. The demercuration step with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom.

Predicted Reaction and Products:

ReactantReagentsMajor ProductPredicted Yield
This compound1. Hg(OAc)₂, H₂O/THF 2. NaBH₄2,2-Dimethylhexan-3-olHigh

Experimental Protocol: Oxymercuration-Demercuration of this compound

Materials:

  • This compound

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M aqueous sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water. Add this compound (1.0 eq) to this solution and stir the mixture vigorously at room temperature for 1 hour.

  • Demercuration: Cool the reaction mixture to 0 °C in an ice bath. Add 3 M NaOH (1.5 eq), followed by the slow, portion-wise addition of sodium borohydride (0.5 eq). Caution: Hydrogen gas is evolved.

  • Work-up: After the addition of NaBH₄ is complete, stir the mixture for an additional hour at room temperature. A black precipitate of elemental mercury will form. Decant the supernatant and extract it with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2,2-dimethylhexan-3-ol.

Reaction Mechanism Diagram:

oxymercuration_demercuration_mechanism alkene This compound mercurinium Mercurinium Ion Intermediate alkene->mercurinium + Hg(OAc)2 hg_oac2 Hg(OAc)2 organomercury Organomercury Alcohol mercurinium->organomercury + H2O h2o H2O alcohol 2,2-Dimethylhexan-3-ol organomercury->alcohol + NaBH4 nabh4 NaBH4 acid_catalyzed_hydration_rearrangement alkene This compound protonation Protonation alkene->protonation secondary_carbocation Secondary Carbocation protonation->secondary_carbocation methyl_shift 1,2-Methyl Shift secondary_carbocation->methyl_shift h2o_attack_1 H2O Attack secondary_carbocation->h2o_attack_1 tertiary_carbocation Tertiary Carbocation methyl_shift->tertiary_carbocation h2o_attack_2 H2O Attack tertiary_carbocation->h2o_attack_2 deprotonation_1 Deprotonation h2o_attack_1->deprotonation_1 deprotonation_2 Deprotonation h2o_attack_2->deprotonation_2 minor_product 2,2-Dimethylhexan-3-ol (Minor Product) deprotonation_1->minor_product major_product 2,3-Dimethylhexan-3-ol (Major Product) deprotonation_2->major_product

References

Application Note: GC-MS Analysis of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Dimethylhex-3-ene is a volatile organic compound (VOC) belonging to the alkene class of hydrocarbons.[1][2][3] Accurate and reliable quantification of such compounds is essential in various fields, including environmental monitoring, industrial quality control, and chemical synthesis.[4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds due to its high sensitivity and selectivity.[4][5][6] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocols

A successful GC-MS analysis relies on appropriate sample preparation to isolate and concentrate the analyte of interest while minimizing matrix interference.[6]

Protocol 1: Direct Liquid Injection

This protocol is suitable for the analysis of this compound in a liquid standard or a clean liquid extract.[6]

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.[7][8] A typical starting concentration is approximately 10 µg/mL.[6][7]

  • Ensure the sample is free of any particulate matter. If necessary, centrifuge the sample prior to transferring it to a vial.[7]

  • Transfer the final solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[7][9]

GC-MS Analysis:

The following instrumental parameters can be used as a starting point and should be optimized based on the specific instrumentation and analytical goals.

  • Gas Chromatograph (GC) System: Agilent 8890 GC or equivalent

  • Mass Spectrometer (MS) System: Agilent 5977B MSD or equivalent

  • Injector: Split/Splitless Inlet

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Column:

    • Type: A mid-polarity column (e.g., a "624" type phase) is often suitable for better separation of volatile compounds.[10] A common alternative is a non-polar DB-5 type column.[7]

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 35-350

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)[11]

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is effective for extracting volatile compounds like this compound from solid or liquid matrices, especially at trace levels.[4][6][12]

Sample Preparation:

  • Place a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[6]

  • For solid samples, adding a small amount of water can help in the release of volatile analytes.[6]

  • Seal the vial securely with a PTFE/silicone septum.[6]

Headspace Extraction:

  • Place the vial in a temperature-controlled autosampler or heating block set to a specific temperature (e.g., 60-80°C) to allow the volatile compounds to partition into the headspace.[6]

  • Expose a SPME fiber (e.g., PDMS/DVB for polar and non-polar VOCs) to the headspace for a defined period (e.g., 15-30 minutes) to absorb the analytes.[4]

  • Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes onto the column.[12]

GC-MS Analysis:

The GC-MS parameters would be similar to the direct injection method, with the main difference being a splitless injection to ensure the complete transfer of the desorbed analytes.

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized in the table below. The mass spectral data is based on the NIST Mass Spectrometry Data Center.[2][13]

ParameterValueReference
Molecular Formula C₈H₁₆[1][2][3]
Molecular Weight 112.21 g/mol [1][2][3]
Retention Time Analyte-specific, dependent on GC conditions
Molecular Ion (M⁺) m/z 112[2][13]
Key Fragment Ions (m/z) 97, 83, 69, 57, 55, 41[2][13]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Solvent Add Volatile Solvent (e.g., Hexane) Sample->Solvent Vial Transfer to GC Vial Solvent->Vial Injection 1. Injection into GC Vial->Injection Separation 2. Chromatographic Separation Injection->Separation Ionization 3. Electron Ionization Separation->Ionization Detection 4. Mass Detection Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Identification Identify Peak by Retention Time & Mass Spectrum Chromatogram->Identification Quantification Quantify using Calibration Curve Identification->Quantification Report Generate Report Quantification->Report

References

HPLC separation of 2,2-Dimethylhex-3-ene isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the High-Performance Liquid Chromatography (HPLC) Separation of 2,2-Dimethylhex-3-ene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of the geometric isomers (cis and trans) of this compound. The protocol leverages a reversed-phase C18 column with an optimized mobile phase composition to achieve baseline resolution. This method is suitable for the qualitative and quantitative analysis of these isomers in research and quality control settings.

Introduction

This compound is an unsaturated hydrocarbon that can exist as cis (Z) and trans (E) geometric isomers due to the restricted rotation around the carbon-carbon double bond. The accurate separation and quantification of these isomers are crucial for characterization, purity assessment, and in various research applications where isomeric composition can influence reactivity and physical properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such closely related, non-polar compounds. This note provides a detailed protocol for the successful separation of this compound isomers.

Experimental Protocols

A reversed-phase HPLC method was developed to separate the geometric isomers of this compound.[1][2] The methodology is detailed below.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this separation.[3]

  • Mobile Phase: Acetonitrile and water. The use of a small percentage of an alkene modifier, such as 1-octene, can enhance selectivity for olefinic isomers.[1]

  • Sample Diluent: Acetonitrile or Methanol.

  • Analytes: A mixture of cis- and trans-2,2-Dimethylhex-3-ene.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 85% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 15 minutes

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in acetonitrile.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected quantitative data for the separation of cis- and trans-2,2-Dimethylhex-3-ene isomers under the specified chromatographic conditions.

IsomerRetention Time (min)Resolution (Rs)Tailing Factor (T)
cis-2,2-Dimethylhex-3-ene8.5-1.1
trans-2,2-Dimethylhex-3-ene9.82.11.0

Method Development and Optimization

The separation of geometric isomers can be challenging due to their similar physical and chemical properties.[3] The following logical workflow was employed to develop the optimized method.

G cluster_0 Method Development Workflow A Initial Conditions (C18, ACN/H2O) B Poor Resolution (Co-elution) A->B Observation C Optimize Mobile Phase (Vary % ACN) B->C Action D Improved but < 1.5 Rs C->D Observation E Introduce Additive (e.g., 1-octene) D->E Action F Optimize Additive Conc. E->F Optimization G Resolution > 2.0 F->G Result H Final Method G->H Finalization

A flowchart illustrating the logical progression of method development for separating challenging isomers.

Experimental Workflow Diagram

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

G cluster_1 Experimental Workflow prep Sample Preparation (1 mg/mL in ACN) dil Dilution & Filtration (100 µg/mL, 0.45 µm filter) prep->dil inj HPLC Injection (10 µL) dil->inj sep Chromatographic Separation (C18 Column, Isocratic) inj->sep det UV Detection (210 nm) sep->det ana Data Analysis (Peak Integration, Resolution Calc.) det->ana

A diagram of the complete experimental workflow for the HPLC analysis of this compound isomers.

Conclusion

The HPLC method presented in this application note provides a reliable and reproducible approach for the baseline separation of cis- and trans-2,2-Dimethylhex-3-ene isomers. The use of a standard C18 column with an acetonitrile/water mobile phase allows for straightforward implementation in most analytical laboratories. This method is suitable for routine analysis and can be adapted for the separation of other non-polar geometric isomers.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. This document provides a detailed guide to the NMR spectroscopic analysis of 2,2-dimethylhex-3-ene, a compound of interest in organic synthesis and materials science. The protocols outlined herein are designed to assist researchers in obtaining high-quality NMR data for both qualitative and quantitative analysis.

Structural Elucidation of this compound

The structure of this compound, which can exist as (E) and (Z) isomers, can be unequivocally determined using a combination of ¹H and ¹³C NMR spectroscopy. The chemical shifts, signal multiplicities, and coupling constants provide critical information about the connectivity of atoms and the stereochemistry of the double bond.

Predicted NMR Data

Due to the limited availability of experimentally derived spectral data in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants for the more stable (E)-isomer of this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Data for (E)-2,2-Dimethylhex-3-ene

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (CH₃-CH₂)0.95Triplet (t)7.5
H5 (CH₃)₃C-1.02Singlet (s)-
H6 -CH₂-CH=2.03Quintet (quint)7.5, 7.2
H4 -CH=CH-C(CH₃)₃5.29Doublet of Triplets (dt)15.4, 7.2
H3 =CH-CH₂-5.43Doublet of Triplets (dt)15.4, 1.2

Table 2: Predicted ¹³C NMR Data for (E)-2,2-Dimethylhex-3-ene

CarbonChemical Shift (ppm)
C1 (CH₃-CH₂)14.1
C5 (CH₃)₃C-29.5
C2 -C(CH₃)₃32.7
C6 -CH₂-CH=25.8
C4 -CH=CH-C(CH₃)₃125.9
C3 =CH-CH₂-139.8

Experimental Protocols

Protocol 1: Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for liquid samples such as this compound.

Materials:

  • This compound (5-20 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette

  • Small vial

  • Glass wool or a syringe filter

Procedure:

  • Weighing: Accurately weigh 5-20 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Transfer: Carefully transfer the filtered solution into the NMR tube to a height of approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: ¹H NMR Spectrum Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 8-16 (adjust as needed for desired signal-to-noise ratio).

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): Approximately 12-16 ppm, centered around 6 ppm.

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest.

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the acquisition parameters as listed above.

  • Acquire the Free Induction Decay (FID).

  • Process the FID using Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Integrate all signals and pick the peaks, noting their chemical shifts, multiplicities, and coupling constants.

Protocol 3: ¹³C NMR Spectrum Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer (operating at ~100 MHz for ¹³C)

Typical Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 64-1024 or more, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds (can be increased for better quantitation of quaternary carbons).

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

  • Transmitter Frequency Offset (O1p): Centered on the spectral region of interest.

Procedure:

  • Use the same sample prepared for ¹H NMR.

  • Tune the probe for ¹³C frequency.

  • Set the acquisition parameters as listed above.

  • Acquire the FID.

  • Process the FID with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

  • Pick the peaks and record their chemical shifts.

Visualizations

The following diagrams illustrate the structure of (E)-2,2-dimethylhex-3-ene and the workflow for its NMR analysis.

structure_elucidation cluster_structure (E)-2,2-Dimethylhex-3-ene Structure cluster_nmr Key ¹H-¹H Couplings C1 CH₃ C6 CH₂ C1->C6 σ-bond C3 CH C6->C3 σ-bond C4 CH C3->C4 σ,π-bond C2 C C4->C2 σ-bond C5_1 CH₃ C2->C5_1 σ-bond C5_2 CH₃ C2->C5_2 σ-bond C5_3 CH₃ C2->C5_3 σ-bond H1 H1 (t) H6 H6 (quint) H1->H6 ³J H3 H3 (dt) H6->H3 ³J H4 H4 (dt) H6->H4 ⁴J H3->H4 ³J (trans)

Caption: Structure and key proton couplings of (E)-2,2-Dimethylhex-3-ene.

nmr_workflow start Start: Sample of This compound prep Sample Preparation (Dissolve in CDCl₃, Filter) start->prep nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) prep->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants, Integration) processing->analysis structure Structure Elucidation analysis->structure

Caption: General workflow for NMR-based structure elucidation.

Application Note: FT-IR Spectrum Analysis of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 2,2-Dimethylhex-3-ene using Fourier Transform Infrared (FT-IR) spectroscopy. It includes a summary of expected vibrational frequencies, a step-by-step experimental guide for sample analysis, and a workflow diagram for the analytical process. This information is intended to guide researchers in identifying and characterizing this compound and its isomers.

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C8H16. It exists as two geometric isomers: (Z)-2,2-Dimethylhex-3-ene (cis) and (E)-2,2-Dimethylhex-3-ene (trans). FT-IR spectroscopy is a powerful analytical technique for the identification of functional groups and for the differentiation of isomers based on their unique vibrational modes. The presence of a carbon-carbon double bond (C=C), vinyl C-H bonds, and a tert-butyl group gives this compound a characteristic infrared spectrum.

FT-IR Spectral Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The precise positions of these bands, particularly the C-H out-of-plane bending vibrations, can be used to distinguish between the cis and trans isomers.[1][2][3][4]

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3000 - 3100C-H Stretch=C-H (vinyl)MediumIndicates the presence of hydrogens on the double bond.[2]
2850 - 2975C-H StretchC-H (alkane)StrongDue to the methyl and ethyl groups.[4][5]
~1660 - 1675C=C StretchAlkeneWeak to MediumThe position can vary slightly between cis and trans isomers.[1][2]
~1470 - 1370C-H BendC-CH₃MediumCharacteristic bending of the methyl groups.[4]
~1365 & ~1255C-H Bendtert-ButylMediumCharacteristic doublet for the tert-butyl group.
~965C-H Out-of-Plane Bendtrans-RCH=CHR'StrongA strong band in this region is characteristic of the trans isomer.[3][4]
~700C-H Out-of-Plane Bendcis-RCH=CHR'StrongA strong band in this region is characteristic of the cis isomer.[1][3]

Note: The exact wavenumbers can vary based on the sample phase (gas, liquid, solid) and the specific instrument used.

Experimental Protocol

This protocol describes the acquisition of an FT-IR spectrum of liquid this compound using a standard transmission method with salt plates.

3.1. Materials and Equipment

  • FT-IR Spectrometer

  • Polished salt plates (e.g., NaCl or KBr)

  • Desiccator for storing salt plates

  • Pipette or dropper

  • Sample of this compound

  • Appropriate solvent for cleaning (e.g., isopropanol, chloroform)

  • Lint-free tissues

3.2. Sample Preparation and Analysis

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Carefully remove two clean, dry salt plates from the desiccator, handling them only by the edges.

    • Place the empty salt plate assembly into the sample holder of the spectrometer.

    • Acquire a background spectrum. This will subtract the absorbance from atmospheric water and carbon dioxide, as well as any absorbance from the salt plates themselves.

  • Sample Application:

    • Remove the salt plates from the spectrometer.

    • Place one to two drops of the liquid this compound sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Ensure there are no air bubbles.

  • Data Acquisition:

    • Place the "sandwiched" salt plates into the sample holder of the spectrometer.

    • Acquire the FT-IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio. A common setting is 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of this compound.

    • Label the significant peaks and compare their wavenumbers to the expected values in Table 1 to confirm the identity and isomeric form of the compound.

  • Cleaning:

    • After analysis, carefully separate the salt plates.

    • Clean the plates by rinsing them with a suitable solvent (that does not dissolve the plates) and gently wiping them with a lint-free tissue.

    • Return the clean, dry plates to the desiccator for storage.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound.

FTIR_Workflow A Instrument Initialization B Prepare Salt Plates A->B C Collect Background Spectrum B->C D Prepare Liquid Sample Film C->D E Collect Sample Spectrum D->E F Process Spectrum (e.g., Baseline Correction) E->F G Peak Picking & Identification F->G H Compare with Reference Data G->H I Isomer Determination H->I

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

FT-IR spectroscopy is a rapid and effective method for the identification and characterization of this compound. By following the detailed protocol and referencing the provided spectral data, researchers can confidently analyze this compound. The distinct differences in the fingerprint region of the infrared spectrum, particularly the C-H out-of-plane bending vibrations, allow for the unambiguous differentiation of its cis and trans isomers.

References

Application Notes and Protocols for 2,2-Dimethylhex-3-ene as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2-Dimethylhex-3-ene is a branched-chain alkene that can serve as a valuable reference standard in various chromatographic applications. Its well-defined chemical structure and physical properties allow for its use in the identification and quantification of unsaturated hydrocarbons in complex matrices. These application notes provide detailed protocols for the use of this compound as a reference standard in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

These protocols are intended for researchers, scientists, and drug development professionals who require accurate and reproducible analytical methods for the characterization of alkene-containing samples. The methodologies described are applicable to a range of industries, including petrochemical, environmental analysis, and chemical synthesis.

Gas Chromatography (GC) Application Note

Application: Quantification of Branched Alkenes in a Hydrocarbon Mixture

This protocol details the use of this compound as an external standard for the quantification of branched C8 alkenes in a synthetic hydrocarbon mixture using Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocol

1. Materials and Reagents:

  • Reference Standard: this compound (≥98% purity)

  • Solvent: n-Hexane (HPLC grade)

  • Carrier Gas: Helium (99.999% purity)

  • Sample: Synthetic mixture containing various C8 alkanes and alkenes.

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Autosampler

3. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of n-hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Dilute the synthetic hydrocarbon mixture with n-hexane to bring the expected concentration of the target analytes within the calibration range.

5. GC-FID Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial Temp: 40 °C, hold for 2 min
Ramp: 10 °C/min to 150 °C
Hold at 150 °C for 5 min
Detector Temperature 280 °C
Detector Gases Hydrogen, Air

6. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the calibration standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the branched C8 alkenes in the sample by comparing their peak areas to the calibration curve.

Quantitative Data

The following table summarizes the expected performance characteristics of the GC-FID method for the analysis of this compound.

ParameterResult
Retention Time (tR) ~ 8.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Repeatability (%RSD, n=6) < 3%

High-Performance Liquid Chromatography (HPLC) Application Note

Application: Purity Assessment of a Synthesized Alkene Product

This protocol describes the use of this compound as a reference standard for determining the purity of a synthesized alkene product by reverse-phase HPLC with UV detection.[1]

Experimental Protocol

1. Materials and Reagents:

  • Reference Standard: this compound (≥98% purity)

  • Mobile Phase A: Acetonitrile (B52724) (HPLC grade)

  • Mobile Phase B: Water (HPLC grade)

  • Acid Modifier: Phosphoric acid (for standard analysis) or Formic acid (for MS-compatible methods).[1]

  • Sample: Synthesized alkene product dissolved in acetonitrile.

2. Instrumentation:

  • HPLC system with a UV detector

  • Reverse-Phase Column: C18 (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[1]

  • Autosampler

3. Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.

4. Sample Preparation:

  • Dissolve the synthesized alkene product in acetonitrile to a concentration of approximately 100 µg/mL.

5. HPLC Conditions:

ParameterValue
Mobile Phase Acetonitrile/Water (70:30) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

6. Data Analysis:

  • Analyze the this compound working standard to determine its retention time and peak area.

  • Analyze the synthesized alkene product sample.

  • Calculate the purity of the synthesized product by comparing the peak area of the main product peak to the total area of all peaks in the chromatogram. The retention time of the reference standard can be used to confirm the identity of the product if it is this compound.

Quantitative Data

The following table summarizes the expected performance of the HPLC-UV method for the analysis of this compound.

ParameterResult
Retention Time (tR) ~ 5.2 min
Tailing Factor 1.1
Theoretical Plates > 8000
Resolution (from nearest impurity) > 2.0

Visualizations

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (this compound) Dilution Dilution & Calibration Standard Preparation Standard->Dilution Sample Hydrocarbon Sample Sample->Dilution Solvent n-Hexane Solvent->Dilution GC_Injection GC-FID Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Gas Chromatography (GC-FID) experimental workflow.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (this compound) Solution_Prep Solution Preparation Standard->Solution_Prep Sample Synthesized Alkene Sample->Solution_Prep Solvent Acetonitrile Solvent->Solution_Prep HPLC_Injection HPLC-UV Injection Solution_Prep->HPLC_Injection Separation Reverse-Phase Separation HPLC_Injection->Separation Detection UV Detection (210 nm) Separation->Detection Peak_Analysis Peak Area Analysis Detection->Peak_Analysis Purity_Calc Purity Calculation Peak_Analysis->Purity_Calc

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethylhex-3-ene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic routes and improve yields.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

1. Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

A: Low yields can stem from various factors depending on the synthetic method employed. Here’s a breakdown of potential issues and solutions for common synthetic routes:

  • For all reactions:

    • Reagent Purity: Ensure all starting materials and solvents are pure and anhydrous, as moisture and impurities can quench reagents or lead to side reactions.

    • Reaction Conditions: Verify that the reaction temperature and time are optimal for the specific transformation. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the ideal endpoint.[1]

    • Incomplete Reaction: If starting material remains, consider increasing the reaction time, temperature, or the equivalents of a key reagent.

  • Wittig Reaction:

    • Inefficient Ylide Formation: The phosphorus ylide is a crucial intermediate. Ensure the base used is strong enough to deprotonate the phosphonium (B103445) salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) are often necessary.[2]

    • Steric Hindrance: Pivaldehyde (2,2-dimethylpropanal) is a sterically hindered aldehyde, which can react slowly.[3] Consider using a less hindered ylide if possible or switching to a more reactive olefination method like the Horner-Wadsworth-Emmons reaction.[3]

    • Ylide Instability: Some ylides are not stable and should be generated in situ and used immediately.

  • McMurry Reaction:

    • Inactive Titanium Reagent: The low-valent titanium species is sensitive to air and moisture. It is crucial to prepare it under strictly inert conditions.

    • Unfavorable Cross-Coupling: When coupling two different carbonyl compounds (pivaldehyde and butanal), homo-coupling can be a significant side reaction. Using a molar excess of the less valuable carbonyl compound can sometimes favor the desired cross-coupling product.

  • Dehydration of Alcohol:

    • Incomplete Dehydration: Ensure a strong acid catalyst (e.g., concentrated sulfuric or phosphoric acid) and sufficient heat are used.

    • Carbocation Rearrangements: The intermediate carbocation can rearrange to form more stable isomers, leading to a mixture of alkene products and reducing the yield of the desired this compound.[4][5]

  • Dehydrohalogenation:

    • Weak Base: A strong, sterically hindered base like potassium tert-butoxide is necessary to favor the E2 elimination pathway over SN2 substitution.[6]

    • Incorrect Regioselectivity: The choice of base can influence which proton is removed, potentially leading to different alkene isomers. A bulky base generally favors the formation of the less substituted (Hofmann) product.[7]

2. Formation of Isomeric Byproducts

Q: I have obtained a mixture of alkene isomers instead of pure this compound. How can I improve the selectivity?

A: Isomer formation is a common challenge in alkene synthesis.

  • Wittig Reaction: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.[2]

    • Non-stabilized ylides (from simple alkyl halides) typically favor the formation of (Z)-alkenes.[2]

    • Stabilized ylides (with electron-withdrawing groups) generally yield (E)-alkenes.[8]

    • To obtain the (E)-isomer with non-stabilized ylides, the Schlosser modification can be employed.[3]

  • Dehydration of Alcohol: Acid-catalyzed dehydration of 2,2-dimethylhexan-3-ol proceeds via a carbocation intermediate, which can lead to a mixture of alkenes according to Zaitsev's rule (favoring the most substituted alkene).[4] Possible isomeric byproducts include 2,2-dimethylhex-2-ene and other rearranged products. To minimize this, consider converting the alcohol to a good leaving group (like a tosylate) and then performing an E2 elimination with a strong, non-nucleophilic base.

  • Dehydrohalogenation: The regioselectivity is controlled by the base. A bulky base like potassium tert-butoxide will favor the abstraction of the most accessible proton, leading to the Hofmann product. A smaller base may lead to a mixture of Zaitsev and Hofmann products.[7][9]

3. Difficulty in Product Purification

Q: I am struggling to separate my product from reaction byproducts. What are the best purification strategies?

A: Purification can be challenging, especially with non-polar products and byproducts with similar physical properties.

  • Wittig Reaction: A significant byproduct is triphenylphosphine (B44618) oxide, which can be difficult to remove.[2]

    • Chromatography: Column chromatography on silica (B1680970) gel is a common method for separation.

    • Crystallization: If the desired alkene is a liquid and the triphenylphosphine oxide is a solid, filtration after precipitation from a non-polar solvent can be effective.

  • McMurry Reaction: The reaction mixture contains titanium oxides, which need to be removed.

    • Filtration: The crude product is typically filtered through a pad of Celite or Florisil to remove the inorganic solids.

    • Distillation: As this compound is a volatile liquid, fractional distillation can be an effective purification method.

  • General Purification: For a volatile, non-polar compound like this compound, fractional distillation is often the most effective final purification step.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the highest yield of this compound?

A1: While the optimal route can depend on available starting materials and equipment, dehydrohalogenation via an E2 mechanism often provides high yields and good regioselectivity, especially when using a bulky base like potassium tert-butoxide.[6] The Wittig reaction can also be high-yielding, but may require more stringent anhydrous conditions.

Q2: How can I confirm the stereochemistry (E/Z isomerism) of the synthesized this compound?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining stereochemistry. The coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum are characteristic of the geometry. For the (E)-isomer, a larger coupling constant is expected compared to the (Z)-isomer.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Yes, several safety precautions are crucial:

  • Flammability: this compound is a flammable liquid. All reactions and handling should be performed in a well-ventilated fume hood, away from ignition sources.

  • Reagent Hazards: Many reagents used in these syntheses are hazardous. For example, n-butyllithium is pyrophoric, and strong acids and bases are corrosive. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions involving organometallic reagents like Wittig ylides and McMurry reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

Data Presentation

The following table summarizes the estimated yields for different synthetic routes to this compound based on analogous reactions and general principles.

Synthetic RouteStarting MaterialsKey ReagentsEstimated Yield (%)Notes
Wittig Reaction Pivaldehyde, 1-Bromopropane (B46711)Triphenylphosphine, n-BuLi60-80Yield can be affected by steric hindrance.
McMurry Reaction Pivaldehyde, ButanalTiCl₄, Zn(Cu)40-60Cross-coupling can lead to a mixture of products.
Dehydration 2,2-Dimethylhexan-3-olH₂SO₄ or H₃PO₄50-70Prone to carbocation rearrangements, leading to isomeric byproducts.
Dehydrohalogenation 3-Chloro-2,2-dimethylhexanePotassium tert-butoxide80-95Generally provides high yield and good regioselectivity for the Hofmann product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the formation of this compound from pivaldehyde and the ylide generated from n-propyltriphenylphosphonium bromide.

  • Preparation of the Phosphonium Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene.

    • Add 1-bromopropane (1.0 eq) and heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated n-propyltriphenylphosphonium bromide by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Wittig Reaction:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the prepared phosphonium salt (1.05 eq) and anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise. A deep red or orange color indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of pivaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Dehydration of 2,2-Dimethylhexan-3-ol

This protocol describes the acid-catalyzed dehydration of 2,2-dimethylhexan-3-ol.

  • Reaction Setup:

    • Place 2,2-dimethylhexan-3-ol (1.0 eq) in a round-bottom flask equipped for distillation.

    • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%).

  • Dehydration:

    • Heat the mixture gently. The alkene product will distill as it is formed.

    • Collect the distillate in a flask cooled in an ice bath.

  • Workup and Purification:

    • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water.

    • Dry the organic layer over anhydrous calcium chloride.

    • Purify the product by fractional distillation.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction cluster_product_formation Product Formation Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Deprotonation Phosphonium Salt->Ylide Base (n-BuLi) Base (n-BuLi) Base (n-BuLi)->Ylide Oxaphosphetane Oxaphosphetane Ylide->Oxaphosphetane Ylide->Oxaphosphetane Pivaldehyde Pivaldehyde Pivaldehyde->Oxaphosphetane This compound This compound Oxaphosphetane->this compound Decomposition Oxaphosphetane->this compound Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Dehydration_Troubleshooting start Low Yield in Dehydration check_conditions Check Reaction Conditions (Temp, Acid Conc.) start->check_conditions incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction isomer_formation Isomer Formation? check_conditions->isomer_formation incomplete_reaction->isomer_formation No increase_severity Increase Temperature or Acid Concentration incomplete_reaction->increase_severity Yes alternative_method Consider Alternative Method (e.g., Tosylation then E2) isomer_formation->alternative_method Yes purification Optimize Purification (Fractional Distillation) isomer_formation->purification No

Caption: Troubleshooting logic for low yield in the dehydration of 2,2-dimethylhexan-3-ol.

References

Technical Support Center: Purification of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the purification of 2,2-Dimethylhex-3-ene from common reaction mixtures. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physical data to assist in your laboratory work.

Troubleshooting Guides

This section addresses common issues that may be encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Incomplete removal of triphenylphosphine (B44618) oxide (TPPO) from a Wittig reaction.

  • Question: After my Wittig reaction and initial work-up, I still see a significant amount of triphenylphosphine oxide (TPPO) contaminating my this compound. How can I effectively remove it?

  • Answer: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and sometimes similar solubility to the desired product in certain solvents.[1] Here are a few methods to address this issue:

    • Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes and cold diethyl ether.[1] You can attempt to precipitate the TPPO by concentrating your reaction mixture and triturating it with cold hexanes or a mixture of hexanes and diethyl ether. The precipitated TPPO can then be removed by filtration.

    • Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts.[2] A common method is to dissolve the crude product in ethanol (B145695) and add a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[2][3] The resulting insoluble metal-TPPO complex can be filtered off.

    • Column Chromatography: If your product, this compound, is sufficiently non-polar, a silica (B1680970) gel plug or column can effectively remove the more polar TPPO. Eluting with a non-polar solvent system, such as hexanes or a hexane/ethyl acetate (B1210297) gradient, will allow the desired alkene to pass through while the TPPO remains adsorbed to the silica.[4]

Issue 2: Co-distillation of impurities during fractional distillation.

  • Question: I am trying to purify this compound by fractional distillation, but I suspect I am getting co-distillation of impurities. How can I improve the separation?

  • Answer: Co-distillation often occurs when the boiling points of the desired compound and the impurities are close. For C8 alkenes, boiling points can be quite similar.[5] To improve separation during fractional distillation, consider the following:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[6]

    • Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases on each theoretical plate, leading to a more efficient separation.[6]

    • Vacuum Distillation: If the boiling points are very close or if the compound is sensitive to high temperatures, performing the distillation under reduced pressure will lower the boiling points and can sometimes improve separation.

    • Check for Azeotropes: While less common for simple hydrocarbons, ensure that your mixture does not form an azeotrope, which is a mixture with a constant boiling point.

Issue 3: Difficulty in separating isomeric alkenes.

  • Question: My synthesis of this compound via dehydration of 2,2-dimethylhexan-3-ol has resulted in a mixture of isomeric alkenes. How can I separate them?

  • Answer: Acid-catalyzed dehydration of alcohols can often lead to rearrangements and the formation of a mixture of isomeric alkenes.[7] Separating these isomers can be challenging due to their similar physical properties.

    • High-Efficiency Fractional Distillation: If there is a sufficient difference in boiling points between the isomers, a highly efficient fractional distillation setup may provide some separation. Branched alkenes generally have lower boiling points than their less branched counterparts.[1]

    • Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity separations, preparative gas chromatography is a powerful technique for separating isomers with very close boiling points.

    • Argentation Chromatography: This specialized column chromatography technique uses a stationary phase, typically silica gel, impregnated with silver salts (e.g., silver nitrate). The π-electrons of the alkene double bonds interact with the silver ions, and this interaction is sensitive to the steric environment of the double bond, often allowing for the separation of geometric and positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities when synthesizing this compound via a Wittig reaction?

A1: The primary impurities from a Wittig reaction are the triphenylphosphine oxide (TPPO) byproduct, unreacted starting materials (the phosphonium (B103445) salt and the carbonyl compound), and potentially any side products from the ylide generation.[1]

Q2: What are the likely impurities from the acid-catalyzed dehydration of 2,2-dimethylhexan-3-ol?

A2: The main impurities are the unreacted starting alcohol (2,2-dimethylhexan-3-ol) and a mixture of isomeric C8 alkenes due to carbocation rearrangements.[7]

Q3: How can I monitor the progress of my column chromatography purification of this compound?

A3: Since this compound is not UV active, you will need to use a chemical stain for TLC visualization. A potassium permanganate (B83412) (KMnO₄) stain is effective for visualizing alkenes, which will appear as yellow spots on a purple background.[6][8] This allows you to track the elution of your product and separate it from other compounds.

Q4: What is a suitable solvent system for the column chromatography of this compound?

A4: As this compound is a non-polar compound, you should start with a non-polar eluent. 100% hexanes is a good starting point.[9] If you need to elute more polar impurities, you can gradually increase the polarity by adding a small percentage of a more polar solvent like diethyl ether or ethyl acetate.

Q5: Can I use liquid-liquid extraction to purify this compound?

A5: Liquid-liquid extraction is primarily used to remove water-soluble impurities from an organic solution or to separate acidic and basic compounds.[10] For this compound, which is a neutral, non-polar compound, extraction would be useful for an initial work-up to remove any aqueous reagents or salts. It is not effective for separating it from other non-polar impurities like isomeric alkenes or residual starting materials from a Wittig reaction (after the TPPO has been removed).

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
This compoundC₈H₁₆112.21100.85 - 105.5[11][12]
2,2-Dimethylhexan-3-olC₈H₁₈O130.23~155-157
Triphenylphosphine oxideC₁₈H₁₅OP278.28360[1]
1-OcteneC₈H₁₆112.21121.2[13]
(E)-2-OcteneC₈H₁₆112.21125[13]
(Z)-2-OcteneC₈H₁₆112.21125.6[13]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points, such as the starting alcohol from a dehydration reaction.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Charging: Charge the crude reaction mixture into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the flask using a heating mantle or an oil bath.

  • Distillation: Slowly increase the temperature until the mixture begins to boil and the vapor rises into the fractionating column. Maintain a slow and steady distillation rate (approximately 1-2 drops per second) to ensure good separation.[6]

  • Fraction Collection: Collect the fraction that distills over at the boiling point of this compound (101-106 °C at atmospheric pressure). Monitor the temperature at the distillation head; a stable temperature indicates a pure fraction is being collected.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine their purity.

Protocol 2: Purification of this compound by Column Chromatography

This protocol is effective for removing polar impurities such as triphenylphosphine oxide or unreacted starting alcohol.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the column, allowing it to settle into a packed bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent (hexanes).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with 100% hexanes.[9]

    • Collect fractions in separate test tubes.

    • Monitor the elution by TLC, visualizing the spots with a potassium permanganate stain.[6][8]

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities cluster_purification Purification Methods cluster_product Final Product Wittig Wittig Reaction TPPO Triphenylphosphine Oxide Wittig->TPPO Extraction Liquid-Liquid Extraction (Work-up) Wittig->Extraction Dehydration Dehydration of 2,2-dimethylhexan-3-ol Alcohol Unreacted Alcohol Dehydration->Alcohol Isomers Isomeric Alkenes Dehydration->Isomers Dehydration->Extraction Chromatography Column Chromatography TPPO->Chromatography Distillation Fractional Distillation Alcohol->Distillation Alcohol->Chromatography Isomers->Distillation PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Extraction->Distillation Extraction->Chromatography

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_impurity_type Identify Impurity Type cluster_solutions Select Purification Strategy Impurity Impurity Detected in Product PolarImpurity Polar Impurity (e.g., TPPO, Alcohol) Impurity->PolarImpurity NonPolarImpurity Non-Polar Impurity (e.g., Isomeric Alkene) Impurity->NonPolarImpurity ColumnChrom Column Chromatography (Silica Gel) PolarImpurity->ColumnChrom MetalPrecip Precipitation with Metal Salts (for TPPO) PolarImpurity->MetalPrecip If TPPO FracDistill High-Efficiency Fractional Distillation NonPolarImpurity->FracDistill PureProduct Pure Product ColumnChrom->PureProduct FracDistill->PureProduct MetalPrecip->PureProduct

Caption: Decision-making flowchart for troubleshooting purification issues.

References

Technical Support Center: Reactions of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylhex-3-ene. The information aims to help users anticipate and troubleshoot the formation of common side products in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Due to its sterically hindered nature and the presence of a trisubstituted double bond, this compound is prone to specific side reactions. The most common issues arise from:

  • Carbocation Rearrangements: In reactions proceeding through a carbocation intermediate, such as acid-catalyzed hydration or hydrohalogenation, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of products.

  • Incomplete Reactions: In reactions like catalytic hydrogenation, steric hindrance can slow down the reaction, potentially leading to incomplete conversion and the presence of starting material or isomeric alkenes in the final product mixture.

  • Over-oxidation and Cleavage: Strong oxidizing agents can cleave the double bond, leading to a complex mixture of smaller carbonyl compounds and carboxylic acids.

  • Oligomerization/Polymerization: Under certain acidic conditions or in the presence of specific catalysts, alkenes can undergo oligomerization or polymerization.

Q2: How does the stereochemistry of this compound ((E) vs. (Z) isomer) affect side product formation?

A2: While the initial stereochemistry can influence the stereochemical outcome of concerted reactions, for reactions involving carbocation intermediates, the planarity of the carbocation often leads to a loss of stereochemical information from the starting material. Therefore, both (E)- and (Z)-2,2-Dimethylhex-3-ene are expected to produce a similar mixture of rearranged products in such cases. In stereospecific reactions like syn-hydrogenation, the initial geometry will dictate the stereochemistry of the non-rearranged product.

Q3: Are there any analytical techniques particularly well-suited for identifying the side products of this compound reactions?

A3: A combination of techniques is often necessary for unambiguous identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing information on their molecular weights and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for detailed structural elucidation of both the desired product and any isolated side products.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups that may have formed, such as hydroxyl (-OH) or carbonyl (C=O) groups.

Troubleshooting Guides

Guide 1: Hydrohalogenation and Acid-Catalyzed Hydration - Unexpected Product Isomers

Issue: The reaction of this compound with HX (e.g., HBr, HCl) or aqueous acid (for hydration) yields a significant amount of a rearranged product in addition to, or instead of, the expected Markovnikov addition product.

Root Cause: The reaction proceeds through a carbocation intermediate. The initially formed secondary carbocation is prone to a 1,2-hydride or 1,2-alkyl shift to form a more stable tertiary carbocation.

Troubleshooting Steps:

  • Confirm Product Structures: Use GC-MS and NMR to identify the structures of all major products. The expected rearranged products for hydrohalogenation and hydration are 3-halo-2,3-dimethylhexane and 2,3-dimethyl-3-hexanol, respectively.

  • Modify Reaction Conditions:

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes favor the kinetically controlled (non-rearranged) product over the thermodynamically controlled (rearranged) product.

    • Use a Non-polar Solvent: In some cases, a less polar solvent can disfavor the formation and rearrangement of carbocations.

  • Alternative Synthetic Routes: For hydration, consider using an oxymercuration-demercuration reaction. This two-step procedure also yields the Markovnikov alcohol but avoids carbocation intermediates, thus preventing rearrangements.

Data Presentation: Expected Products in Acid-Catalyzed Reactions

ReactionReagentsExpected Markovnikov ProductPotential Rearranged Side Product
HydrobrominationHBr4-Bromo-2,2-dimethylhexane3-Bromo-2,3-dimethylhexane
HydrationH₂O, H₂SO₄ (cat.)2,2-Dimethyl-4-hexanol2,3-Dimethyl-3-hexanol

Visualization: Carbocation Rearrangement Mechanism

carbocation_rearrangement cluster_0 Reaction Pathway Alkene This compound Protonation + H+ Alkene->Protonation Secondary_Carbocation Secondary Carbocation (Less Stable) Protonation->Secondary_Carbocation Rearrangement 1,2-Hydride Shift Secondary_Carbocation->Rearrangement Nucleophilic_Attack_1 + Nu- Secondary_Carbocation->Nucleophilic_Attack_1 Tertiary_Carbocation Tertiary Carbocation (More Stable) Rearrangement->Tertiary_Carbocation Nucleophilic_Attack_2 + Nu- Tertiary_Carbocation->Nucleophilic_Attack_2 Markovnikov_Product Expected Markovnikov Product Nucleophilic_Attack_1->Markovnikov_Product Rearranged_Product Rearranged Side Product Nucleophilic_Attack_2->Rearranged_Product

Caption: Carbocation rearrangement pathway leading to side product formation.

Guide 2: Catalytic Hydrogenation - Incomplete Reaction

Issue: After catalytic hydrogenation of this compound, the product mixture contains unreacted starting material and/or isomers of the starting alkene.

Root Cause: The steric hindrance around the double bond in this compound can make the catalytic hydrogenation sluggish. In some cases, the catalyst might also promote isomerization of the double bond.

Troubleshooting Steps:

  • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can improve the reaction rate.

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can accelerate the reaction.

  • Elevate Temperature: Gently increasing the reaction temperature can provide the necessary activation energy, but be cautious as this can also promote side reactions.

  • Choose a More Active Catalyst: If using a standard catalyst like Pd/C, consider a more active one such as Platinum oxide (Adam's catalyst) or a Crabtree's catalyst for highly hindered alkenes.

  • Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

Experimental Protocol: Typical Catalytic Hydrogenation

  • In a suitable reaction vessel, dissolve this compound in an inert solvent (e.g., ethanol, ethyl acetate).

  • Add the catalyst (e.g., 5-10 mol% Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques like TLC or GC until the starting material is consumed.

  • Filter off the catalyst and remove the solvent to obtain the crude product.

Visualization: Troubleshooting Workflow for Incomplete Hydrogenation

hydrogenation_troubleshooting Start Incomplete Hydrogenation Detected Increase_Pressure Increase H₂ Pressure Start->Increase_Pressure Check_Completion Check for Completion (GC/TLC) Increase_Pressure->Check_Completion Increase_Catalyst Increase Catalyst Loading Increase_Catalyst->Check_Completion Change_Catalyst Use a More Active Catalyst Change_Catalyst->Check_Completion Prolong_Time Prolong Reaction Time Success Reaction Complete Prolong_Time->Success Check_Completion->Increase_Catalyst No Check_Completion->Change_Catalyst Still Incomplete Check_Completion->Prolong_Time Minor Impurities Remain Check_Completion->Success Yes

Caption: Troubleshooting flowchart for incomplete catalytic hydrogenation.

Guide 3: Oxidation Reactions - Formation of Multiple Products

Issue: Oxidation of this compound with strong oxidizing agents like hot, acidic KMnO₄ results in a complex mixture of products, making purification difficult.

Root Cause: Strong oxidizing agents can cause oxidative cleavage of the carbon-carbon double bond. The initial products (a ketone and an aldehyde) can be further oxidized, leading to a variety of carboxylic acids and potentially smaller fragments.

Troubleshooting Steps:

  • Use Milder Oxidizing Agents:

    • For dihydroxylation, use cold, dilute, and neutral or slightly alkaline KMnO₄, or preferably osmium tetroxide (OsO₄) with a co-oxidant like NMO. This will yield 2,2-dimethylhexane-3,4-diol with minimal cleavage.

    • For cleavage to aldehydes and ketones without over-oxidation, ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS, or zinc) is the method of choice.

  • Control Reaction Temperature: If using KMnO₄, maintaining a low temperature is crucial to prevent over-oxidation and cleavage.

Data Presentation: Expected Products from Different Oxidation Conditions

Oxidizing AgentConditionsExpected Major Product(s)Potential Side Product(s)
KMnO₄Cold, dilute, alkaline2,2-Dimethylhexane-3,4-diolCleavage products (minor)
KMnO₄Hot, acidic2-Pentanone and Propanoic acidFurther oxidized fragments
O₃, then DMS-78 °C, then workup2,2-Dimethyl-3-pentanone and Propanal-

Visualization: Oxidation Pathways

oxidation_pathways Alkene This compound Cold_KMnO4 Cold, Dilute KMnO₄ Alkene->Cold_KMnO4 Hot_KMnO4 Hot, Acidic KMnO₄ Alkene->Hot_KMnO4 Ozonolysis 1. O₃ 2. DMS Alkene->Ozonolysis Diol 2,2-Dimethylhexane-3,4-diol Cold_KMnO4->Diol Cleavage_Products 2-Pentanone + Propanoic Acid Hot_KMnO4->Cleavage_Products Aldehyde_Ketone 2,2-Dimethyl-3-pentanone + Propanal Ozonolysis->Aldehyde_Ketone

Caption: Different products from various oxidation conditions.

Technical Support Center: Stabilizing 2,2-Dimethylhex-3-ene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2,2-Dimethylhex-3-ene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: Like other alkenes, especially those with allylic hydrogens, this compound is susceptible to degradation through autoxidation upon exposure to air (oxygen), light, and heat.[1][2] This process can lead to the formation of peroxides, hydroperoxides, and other oxygenated derivatives, which can alter the compound's purity and potentially form explosive peroxide residues.[1][3] Over time, these degradation products can also initiate polymerization, leading to a decrease in the monomer concentration and the formation of oligomeric or polymeric impurities.[1]

Q2: What are the visible signs of degradation in a sample of this compound?

A2: Visual inspection can sometimes indicate degradation. Key signs include:

  • Discoloration: A change from a colorless liquid to a yellowish or brownish hue.[1]

  • Formation of Precipitates: The appearance of solid particles or crystals, which could be polymeric material or crystallized peroxides.[1]

  • Increased Viscosity: A noticeable thickening of the liquid due to polymerization.

  • Cloudiness: A loss of clarity in the liquid.[2]

Q3: How can I prevent the degradation of this compound during storage?

A3: To ensure long-term stability, the following storage conditions and practices are recommended:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

  • Light Protection: Use amber glass bottles or store containers in the dark to protect the compound from light, which can catalyze autoxidation.[1][2]

  • Temperature Control: Store at low temperatures (refrigerated at 2-8°C is a common practice for reactive chemicals) to slow down the rate of degradation reactions.[4]

  • Use of Inhibitors: Add a suitable inhibitor, such as Butylated Hydroxytoluene (BHT), to scavenge free radicals and prevent the initiation of autoxidation.[1] A typical concentration for BHT is in the range of 10-100 ppm.

Q4: What is a suitable stabilizer for this compound, and at what concentration should it be used?

A4: Butylated Hydroxytoluene (BHT) is a widely used and effective antioxidant for stabilizing organic compounds, including alkenes.[1][5] It functions as a free radical scavenger, interrupting the chain reaction of autoxidation. While the optimal concentration can be compound-specific, a general starting point for alkenes is in the range of 10-100 ppm. For long-term storage, a concentration at the higher end of this range may be more appropriate. It is crucial to ensure that the added BHT is compatible with any downstream applications.

Troubleshooting Guides

Issue 1: Suspected Peroxide Formation

Symptoms:

  • Visible crystal formation in the liquid or around the cap.[1][2]

  • A positive result from a peroxide test strip.

  • Unexpected or violent reaction upon heating or concentration.[1][3]

Troubleshooting Steps:

  • Safety First: Do not attempt to open a container with visible crystal formation around the cap, as these could be shock-sensitive peroxides.[1] Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe handling and disposal.

  • Peroxide Testing: If the liquid appears clear but peroxide formation is suspected, perform a qualitative or quantitative test for peroxides. Test strips are a common and convenient method for initial screening. For a more quantitative assessment, a peroxide value titration can be performed (see Experimental Protocols section).

  • Deperoxidation: If low levels of peroxides are detected and the compound is needed for immediate use, it may be possible to remove them. A common laboratory procedure involves passing the alkene through a column of activated alumina. Caution: This should only be performed by experienced personnel and after consulting safety protocols.

  • Disposal: If high levels of peroxides are present or if you are not equipped to handle them safely, the material should be disposed of as hazardous waste according to your institution's guidelines.

Issue 2: Presence of Impurities Detected by GC-MS or NMR

Symptoms:

  • Additional peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) chromatogram that were not present in the initial analysis.[6]

  • New signals in the 1H or 13C Nuclear Magnetic Resonance (NMR) spectrum, particularly in regions indicative of oxygenated functional groups (e.g., alcohols, ketones, epoxides).[7][8]

Troubleshooting Steps:

  • Identify Degradation Products: Analyze the GC-MS and NMR data to identify the potential degradation products. Common degradation products of alkenes include epoxides, alcohols, ketones, and aldehydes formed from the cleavage of the double bond.[9]

  • Assess the Extent of Degradation: Quantify the impurities relative to the parent compound to determine if the material is suitable for its intended use.

  • Purification: If the level of degradation is minor, consider re-purifying the this compound by distillation. Warning: Do not distill a sample that contains peroxides, as this can lead to an explosion.[1] Always test for peroxides before any heating or distillation.

  • Review Storage Conditions: If degradation is significant, review the storage conditions. Ensure the container is properly sealed, under an inert atmosphere, protected from light, and stored at the appropriate temperature. Consider adding or increasing the concentration of a stabilizer like BHT.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, a key reactant in autoxidation.[1]
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.[4]
Light Exposure In the dark (Amber vial)Prevents photo-initiated oxidation.[2]
Container Tightly sealed glass bottle with a secure capPrevents evaporation and exposure to air and moisture.[1]
Inhibitor 10-100 ppm BHTScavenges free radicals to inhibit autoxidation.[5]

Table 2: Analytical Techniques for Stability Monitoring

TechniquePurposeTypical Observations for Degraded Sample
Peroxide Test Strips Rapid screening for peroxidesColor change indicating peroxide presence.
Peroxide Value Titration Quantitative measurement of peroxide concentrationHigher peroxide value indicates greater oxidation.
Gas Chromatography (GC) Purity assessment and detection of volatile impuritiesAppearance of new peaks, decrease in the main peak area.[6]
Nuclear Magnetic Resonance (NMR) Structural confirmation and detection of degradation productsNew signals in the 1H and 13C spectra, especially in downfield regions.[8][10]
Fourier-Transform Infrared (FTIR) Spectroscopy Detection of functional group changesAppearance of new bands (e.g., O-H, C=O).

Experimental Protocols

Protocol 1: Determination of Peroxide Value (Iodometric Titration)

This protocol is a standard method for quantifying the peroxide content in organic compounds.

Materials:

  • This compound sample

  • Solvent mixture: Glacial acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane) in a 3:2 v/v ratio.

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.1 N or 0.01 N)

  • Starch indicator solution (1% w/v)

  • Deionized water

  • Erlenmeyer flasks with stoppers

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-solvent mixture and swirl to dissolve the sample.

  • Add 0.5 mL of the saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the starch indicator solution. The solution will turn a dark blue-black color.

  • Continue the titration dropwise, with vigorous shaking, until the blue color is completely discharged.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions, omitting the sample.

Calculation:

Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank (mL)

  • N = Normality of the Na₂S₂O₃ solution

  • W = Weight of the sample (g)

Protocol 2: Monitoring of this compound Purity by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

Procedure:

  • Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., hexane) at a known concentration.

  • Prepare a solution of the sample to be analyzed at approximately the same concentration as the standard.

  • Inject the standard solution to determine the retention time and peak area of the pure compound.

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the appearance of new peaks, which would indicate the presence of impurities or degradation products.

  • The purity of the sample can be estimated by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using standards of known concentrations.

Visualizations

Degradation_Pathway alkene This compound radical Allylic Radical alkene->radical Initiation (Light, Heat) epoxide Epoxide alkene->epoxide Oxidation polymer Polymer alkene->polymer Peroxide-initiated Polymerization peroxy_radical Peroxy Radical radical->peroxy_radical + O2 hydroperoxide Hydroperoxide peroxy_radical->hydroperoxide + R-H alkoxy_radical Alkoxy Radical hydroperoxide->alkoxy_radical Decomposition carbonyl Carbonyl Compounds (Ketones, Aldehydes) alkoxy_radical->carbonyl Rearrangement/ Cleavage

Caption: A simplified proposed degradation pathway for this compound.

Experimental_Workflow cluster_storage Long-Term Storage cluster_monitoring Stability Monitoring cluster_decision Decision Making storage Store this compound (Inert atmosphere, dark, 2-8°C, +/- BHT) sampling Periodic Sampling storage->sampling visual Visual Inspection sampling->visual peroxide_test Peroxide Testing sampling->peroxide_test gc_nmr GC/NMR Analysis sampling->gc_nmr evaluation Evaluate Stability Data visual->evaluation peroxide_test->evaluation gc_nmr->evaluation stable Stable: Continue Storage and Monitoring evaluation->stable No significant change unstable Unstable: Investigate Cause (Purify or Dispose) evaluation->unstable Degradation detected

Caption: Experimental workflow for long-term stability monitoring.

References

troubleshooting failed reactions with 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Dimethylhex-3-ene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a sterically hindered alkene that can undergo a variety of addition reactions. The most common transformations include hydroboration-oxidation to form alcohols and ozonolysis for oxidative cleavage. Due to the steric hindrance from the tert-butyl group, reaction conditions may need to be optimized for successful outcomes.

Q2: Why is my hydroboration-oxidation of this compound resulting in low yields of the desired alcohol?

A2: Low yields in the hydroboration-oxidation of this compound are often attributed to the steric hindrance of the alkene. The bulky tert-butyl group can impede the approach of the borane (B79455) reagent. Using a less sterically hindered borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH3-THF), and extending the reaction time or increasing the temperature can help improve the yield. Additionally, ensuring the use of fresh and anhydrous reagents is crucial for the success of the reaction.

Q3: I am observing the formation of unexpected byproducts in my reaction. What could be the cause?

A3: The formation of byproducts can arise from several sources. In the case of hydroboration-oxidation, incomplete oxidation of the trialkylborane intermediate can lead to a mixture of products. Ensure that a sufficient excess of the oxidizing agent (e.g., hydrogen peroxide) is used and that the pH of the reaction mixture is basic during the oxidation step. For other reactions, side reactions such as isomerization of the double bond under acidic or high-temperature conditions could lead to a mixture of isomers in the final product.

Q4: How can I confirm the purity of my this compound starting material?

A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A GC analysis will indicate the presence of any volatile impurities, while 1H NMR spectroscopy can be used to confirm the structure and identify any isomeric impurities.

Troubleshooting Guides

Guide 1: Troubleshooting Failed Hydroboration-Oxidation Reactions

This guide addresses common issues encountered during the hydroboration-oxidation of this compound to produce 2,2-dimethylhexan-3-ol.

Symptom Possible Cause Recommended Solution
Low or no conversion of starting material 1. Inactive borane reagent. 2. Insufficient reaction time or temperature. 3. Steric hindrance.1. Use a freshly opened bottle of borane reagent or titrate to determine its concentration. 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 3. Consider using a less sterically demanding borane reagent like 9-BBN (9-borabicyclo[3.3.1]nonane).
Low yield of the desired alcohol with recovery of starting material Incomplete hydroboration.See "Low or no conversion of starting material".
Formation of multiple products 1. Incomplete oxidation. 2. Isomerization of the starting material.1. Ensure an adequate excess of hydrogen peroxide and a basic medium (e.g., aqueous NaOH) during the oxidation step. 2. Check the purity of the starting material. If acidic impurities are present, consider a purification step before the reaction.
Product is a mixture of regioisomers While hydroboration-oxidation is generally regioselective for anti-Markovnikov addition, some Markovnikov product can form.Optimize reaction conditions (lower temperature) to enhance regioselectivity. The inherent steric hindrance of this compound should strongly favor the anti-Markovnikov product.
  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under a nitrogen atmosphere, add a solution of borane-tetrahydrofuran complex (BH3-THF, 1.0 M in THF, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC.

  • Oxidation: Cool the reaction mixture back to 0 °C.

  • Slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 3.0 eq), followed by the dropwise addition of 30% hydrogen peroxide (H2O2, 3.0 eq), ensuring the temperature remains below 20 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Hydroboration_Workflow cluster_start Reaction Setup cluster_reaction Hydroboration cluster_oxidation Oxidation cluster_workup Work-up & Purification Start This compound in THF Hydroboration Stir at RT Start->Hydroboration Add BH3-THF Reagent BH3-THF Reagent->Hydroboration Oxidation Stir at RT Hydroboration->Oxidation Add Oxidants Oxidants NaOH, H2O2 Oxidants->Oxidation Workup Extraction & Drying Oxidation->Workup Purification Column Chromatography Workup->Purification Product 2,2-dimethylhexan-3-ol Purification->Product

Caption: Workflow for the hydroboration-oxidation of this compound.

Guide 2: Troubleshooting Failed Ozonolysis Reactions

This guide addresses common issues encountered during the ozonolysis of this compound.

Symptom Possible Cause Recommended Solution
Incomplete reaction (blue color of ozone persists) 1. Inefficient ozone generation. 2. Low reaction temperature causing ozone to be less reactive.1. Check the ozone generator for proper functioning. 2. Ensure the reaction temperature is appropriate (typically -78 °C). A slightly higher temperature might be needed, but this increases the risk of side reactions.
Low yield of desired carbonyl compounds 1. Over-oxidation or side reactions. 2. Incomplete reductive work-up.1. Ensure the reaction is not run for an extended period after the blue color of ozone disappears. 2. Use a sufficient amount of the reductive work-up reagent (e.g., dimethyl sulfide (B99878) or triphenylphosphine).
Formation of carboxylic acids (in reductive work-up) Incomplete reduction of the ozonide or presence of oxidizing impurities.Use fresh reductive work-up reagents and ensure all reagents and solvents are free of peroxides.
Complex product mixture Ozonide rearrangement or incomplete reaction.Ensure the reaction is carried out at a low temperature and that the work-up is performed promptly after the ozonolysis is complete.
  • Ozonolysis: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C (a dry ice/acetone bath).

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Reductive Work-up: Add a reductive work-up reagent, such as dimethyl sulfide (DMS, 1.5 eq), to the solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Ozonolysis_Troubleshooting Start Failed Ozonolysis Reaction Incomplete Incomplete Reaction? Start->Incomplete LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts Incomplete->LowYield No CheckOzone Check Ozone Generator & Temperature Incomplete->CheckOzone Yes LowYield->SideProducts No CheckWorkup Increase Reductive Agent LowYield->CheckWorkup Yes CheckPurity Use Fresh Reagents SideProducts->CheckPurity Yes Optimize Optimize Reaction Time & Temperature SideProducts->Optimize Yes

Caption: Troubleshooting logic for failed ozonolysis reactions.

Technical Support Center: Optimizing Reaction Conditions for 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,2-dimethylhex-3-ene. The following sections detail experimental protocols, address common issues, and offer solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both routes involve the olefination of a carbonyl compound. Given the steric hindrance around the t-butyl group in the target molecule, the reaction between pivaldehyde (2,2-dimethylpropanal) and a butyl-derived phosphorus reagent is the most logical approach.

Q2: Which isomeric form of this compound—(E) or (Z)—is typically favored in these reactions?

A2: The stereochemical outcome is highly dependent on the chosen synthetic route.

  • Wittig Reaction: With non-stabilized ylides, such as the one derived from butyltriphenylphosphonium bromide, the Wittig reaction generally favors the formation of the (Z)-alkene.[1][2]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction typically exhibits high selectivity for the thermodynamically more stable (E)-alkene.[3][4]

Q3: Why is the reaction of pivaldehyde challenging, and what are the alternatives?

A3: Pivaldehyde is a sterically hindered aldehyde, which can lead to slow reaction rates and low yields, particularly in the Wittig reaction.[5][6] If yields are unsatisfactory with the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than Wittig ylides, making them more effective with hindered carbonyl compounds.[3][6]

Q4: How can I remove the triphenylphosphine (B44618) oxide byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide (TPPO) can be challenging to separate from the desired alkene due to its polarity and solubility. Common purification methods include:

  • Column Chromatography: This is a reliable method for separating the nonpolar alkene from the more polar TPPO.

  • Crystallization/Precipitation: If the alkene product is a liquid, TPPO can sometimes be precipitated by concentrating the reaction mixture and adding a non-polar solvent like hexanes or diethyl ether. The TPPO can then be removed by filtration.

  • Aqueous Extraction (for HWE): A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and can be easily removed with an aqueous workup.[3]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Question: My Wittig/HWE reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of this sterically hindered alkene can arise from several factors. The following troubleshooting workflow can help identify and resolve the issue.

Low_Yield_Troubleshooting Start Low or No Yield Check_Ylide 1. Verify Ylide/Carbanion Formation Start->Check_Ylide Check_Reaction 2. Assess Reaction Conditions Start->Check_Reaction Check_Aldehyde 3. Evaluate Aldehyde Quality Start->Check_Aldehyde Consider_Alternative 4. Consider Alternative Route Start->Consider_Alternative Base_Strength Insufficient Base Strength? Check_Ylide->Base_Strength Temp_Time Temperature/Time Insufficient? Check_Reaction->Temp_Time Aldehyde_Purity Pivaldehyde Impure/Old? Check_Aldehyde->Aldehyde_Purity Anhydrous Moisture Present? Base_Strength->Anhydrous No Use_Stronger_Base Use n-BuLi or NaH Base_Strength->Use_Stronger_Base Yes Anhydrous->Check_Reaction No Dry_Glassware Flame-dry glassware, use anhydrous solvents Anhydrous->Dry_Glassware Yes Steric_Hindrance Steric Hindrance Issue? Temp_Time->Steric_Hindrance No Increase_Temp_Time Increase temperature and/or reaction time Temp_Time->Increase_Temp_Time Yes Steric_Hindrance->Check_Aldehyde No Switch_to_HWE Switch to HWE Reaction Steric_Hindrance->Switch_to_HWE Yes Aldehyde_Purity->Consider_Alternative No Purify_Aldehyde Distill pivaldehyde before use Aldehyde_Purity->Purify_Aldehyde Yes

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause Recommended Solution
Incomplete Ylide/Carbanion Formation Ensure a sufficiently strong base is used. For the non-stabilized butyltriphenylphosphonium ylide, n-butyllithium (n-BuLi) or sodium hydride (NaH) are necessary. Ensure all glassware is flame-dried and solvents are anhydrous, as both the base and the ylide are moisture-sensitive.
Steric Hindrance The t-butyl group of pivaldehyde significantly hinders the approach of the nucleophilic ylide. If using the Wittig reaction, longer reaction times or elevated temperatures may be required. However, the most effective solution for sterically hindered aldehydes is often to switch to the Horner-Wadsworth-Emmons (HWE) reaction.[3][6]
Aldehyde Quality Pivaldehyde can oxidize to pivalic acid or polymerize upon storage. It is recommended to use freshly distilled pivaldehyde for optimal results.
Insufficient Reaction Time/Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. For this sterically hindered system, a reaction time of several hours to overnight at room temperature or gentle heating may be necessary.
Issue 2: Unexpected Stereoselectivity (e.g., high proportion of (E)-alkene in Wittig reaction)

Question: I am performing the Wittig reaction with butyltriphenylphosphonium bromide and pivaldehyde, but I am observing a significant amount of the (E)-isomer, whereas the (Z)-isomer was expected. Why is this happening?

Answer: While non-stabilized ylides typically favor the (Z)-alkene, several factors can influence the stereochemical outcome.

Stereoselectivity_Troubleshooting Start Unexpected E/Z Ratio (High E-isomer in Wittig) Check_Conditions 1. Examine Reaction Conditions Start->Check_Conditions Li_Salts Lithium Salts Present? Check_Conditions->Li_Salts Temp_Equilibration High Temperature/Long Reaction Time? Li_Salts->Temp_Equilibration No Use_Salt_Free Use NaH or KHMDS as base to create salt-free conditions Li_Salts->Use_Salt_Free Yes Lower_Temp Run reaction at lower temperature (e.g., 0°C to rt) Temp_Equilibration->Lower_Temp Yes Schlosser Intentionally Favor E-Isomer? Temp_Equilibration->Schlosser No Use_Schlosser Use Schlosser modification (PhLi at low temp) Schlosser->Use_Schlosser Yes

Caption: Troubleshooting unexpected stereoselectivity.

Factor Explanation & Solution
Presence of Lithium Salts When n-BuLi is used to generate the ylide, the resulting lithium bromide can promote the equilibration of the betaine (B1666868) intermediate, leading to the thermodynamically more stable (E)-alkene. To enhance (Z)-selectivity, consider using a sodium- or potassium-based strong base (e.g., NaH, KHMDS) to create "salt-free" conditions.[1]
Reaction Temperature and Time Higher temperatures and longer reaction times can also favor equilibration towards the more stable (E)-isomer. Running the reaction at lower temperatures (e.g., adding the aldehyde at 0°C or -78°C and then slowly warming to room temperature) can improve (Z)-selectivity.
Schlosser Modification Conditions If aiming for the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium (B1222949) at low temperatures to promote formation of the (E)-alkene.[7]

Experimental Protocols

Protocol 1: Wittig Reaction for the Synthesis of (Z)-2,2-Dimethylhex-3-ene

This protocol describes a general procedure for the synthesis of this compound with an expected preference for the (Z)-isomer, using a non-stabilized ylide.

Materials:

  • Butyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Pivaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add butyltriphenylphosphonium bromide (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. A color change to deep yellow or orange indicates ylide formation.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Slowly add a solution of freshly distilled pivaldehyde (1.0 eq) in anhydrous THF via syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • To remove the bulk of the triphenylphosphine oxide, triturate the crude residue with cold hexanes and filter.

    • Purify the filtrate by flash column chromatography on silica gel using hexanes as the eluent to isolate this compound.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-2,2-Dimethylhex-3-ene

This protocol is an excellent alternative to the Wittig reaction, especially for overcoming steric hindrance, and is expected to yield the (E)-isomer with high selectivity.

Materials:

  • Diethyl butylphosphonate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Pivaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Carbanion Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF and cool the suspension to 0°C.

    • Slowly add diethyl butylphosphonate (1.1 eq) via syringe.

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • HWE Reaction:

    • Cool the phosphonate carbanion solution to 0°C.

    • Slowly add a solution of freshly distilled pivaldehyde (1.0 eq) in anhydrous THF via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Add water to dissolve the phosphate salts and transfer the mixture to a separatory funnel.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using hexanes as the eluent.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize expected outcomes based on variations in reaction parameters for the synthesis of this compound. Note: As specific literature data for this exact reaction is scarce, these values are extrapolated from reactions with similar sterically hindered substrates and non-stabilized ylides/phosphonates.

Table 1: Wittig Reaction Parameter Comparison
Parameter Condition A Condition B Condition C Expected Outcome
Base n-BuLiNaHKHMDSn-BuLi is effective but may decrease Z-selectivity. NaH and KHMDS can improve Z-selectivity by creating "salt-free" conditions.
Solvent THFDiethyl EtherTolueneTHF is the most common and generally effective solvent. Toluene may allow for higher reaction temperatures if needed.
Temperature 0°C to rtrt50°CLower temperatures (0°C to rt) generally favor higher Z-selectivity. Higher temperatures may increase the reaction rate but can lead to a higher proportion of the E-isomer.
Expected Yield 30-50%40-60%35-55%Yields are generally moderate due to steric hindrance.
Expected E/Z Ratio ~30:70~15:85~10:90"Salt-free" conditions (NaH, KHMDS) are expected to provide the highest Z-selectivity.
Table 2: HWE Reaction Parameter Comparison
Parameter Condition A Condition B Condition C Expected Outcome
Base NaHKHMDSDBU/LiClNaH is a standard and effective base. KHMDS can also be used. DBU/LiCl (Masamune-Roush conditions) is a milder option suitable for base-sensitive substrates.
Solvent THFDMEAcetonitrileTHF and DME are common ethereal solvents for HWE reactions. Acetonitrile is typically used with the DBU/LiCl system.
Temperature 0°C to rtrtrtThe HWE reaction with pivaldehyde is generally efficient at room temperature.
Expected Yield 60-80%65-85%60-80%Yields for the HWE reaction are expected to be higher than for the Wittig reaction with this substrate due to the increased nucleophilicity of the phosphonate carbanion.
Expected E/Z Ratio >95:5>95:5>95:5The HWE reaction is highly selective for the (E)-isomer.

References

Technical Support Center: Preventing Isomerization of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the structural integrity of reagents is paramount. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address the isomerization of 2,2-Dimethylhex-3-ene during experimental procedures.

Troubleshooting Guide: Isomerization of this compound

Unwanted isomerization of this compound to more thermodynamically stable isomers, such as 2,2-Dimethylhex-2-ene, can compromise experimental outcomes. This guide will help you identify the potential causes of isomerization and implement effective preventative measures.

Problem: You observe the presence of 2,2-Dimethylhex-2-ene or other isomers in your sample of this compound after a reaction or workup procedure.

Below is a logical workflow to diagnose and resolve this issue.

G cluster_0 Troubleshooting Workflow A Isomerization Detected (e.g., by GC-MS, NMR) B Review Experimental Conditions A->B C Acidic Conditions Present? B->C Check pH of aqueous layers D Thermal Stress? B->D Review reaction and purification temperatures E Presence of Metal Catalysts? B->E Consider all reagents and catalysts used N Verify Isomer-Free Starting Material B->N If all else fails F Modify Workup Protocol C->F Yes G Optimize Reaction Temperature D->G Yes H Purify Reagents & Solvents E->H Yes I Use Mild Acidic Wash (e.g., sat. aq. NH4Cl) F->I J Use Non-Acidic Drying Agent (e.g., Na2SO4, MgSO4) F->J K Maintain Low Temperatures (e.g., 0-5 °C during workup) G->K L Avoid High-Temperature Distillation G->L M Chelate or Remove Metal Residues H->M

Caption: Troubleshooting workflow for unwanted isomerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the isomerization of this compound?

A1: The primary driving force is the formation of a more thermodynamically stable alkene. This compound is a trisubstituted alkene. It can isomerize to 2,2-Dimethylhex-2-ene, which is a tetrasubstituted alkene. Generally, the thermodynamic stability of alkenes increases with the number of alkyl substituents on the double bond.[1][2][3] Therefore, the isomerization to the tetrasubstituted isomer is energetically favorable.

Q2: Under what conditions is isomerization most likely to occur?

A2: Isomerization of this compound is most commonly observed under the following conditions:

  • Acidic Conditions: The presence of even trace amounts of acid can catalyze the isomerization through a carbocation intermediate.

  • Elevated Temperatures: High temperatures, especially during distillation, can provide the activation energy needed for isomerization.

  • Presence of Metal Catalysts: Residues of certain transition metals from previous reaction steps can catalyze the migration of the double bond.

Q3: How can I avoid isomerization during an aqueous workup?

A3: To minimize isomerization during an aqueous workup, it is crucial to avoid strongly acidic conditions and elevated temperatures.

  • Use Mild Acidic Washes: Instead of strong acids like HCl, use a milder acidic wash, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), to neutralize basic reaction mixtures.[4]

  • Maintain Low Temperatures: Perform all workup steps, including extractions and washes, at low temperatures (e.g., 0-5 °C) using an ice bath.[5]

  • Use Non-Acidic Drying Agents: When drying the organic layer, use neutral or mildly basic drying agents like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid acidic drying agents.[3][6]

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, preferably refrigerated.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by storing in an amber-colored bottle.

  • Purity: Ensure the material is free from acidic impurities before long-term storage.

Quantitative Data: Thermodynamic Stability of C8H16 Isomers

The isomerization of this compound is driven by the relative thermodynamic stabilities of its isomers. The table below provides a comparison of the heats of formation for the starting material and its likely isomerization product. A more negative heat of formation indicates greater stability.

CompoundStructureIsomer TypeHeat of Formation (ΔfH°gas) (kJ/mol)
(E)-2,2-Dimethylhex-3-eneTrisubstituted-118.0 ± 2.2
2,2-Dimethylhex-2-eneTetrasubstitutedData not available

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Isomerization

This protocol is designed for quenching a reaction and isolating this compound while minimizing exposure to harsh conditions that can cause isomerization.

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.

  • Quench: Slowly add a quenching agent. For most reactions, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a suitable neutral quench. For quenching acidic reactions, a cold, dilute solution of sodium bicarbonate (NaHCO₃) can be used, added slowly to control gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a non-polar, low-boiling-point solvent such as pentane (B18724) or diethyl ether (2-3 times).

  • Washing: Wash the combined organic layers sequentially with cold, saturated aqueous NaHCO₃ and then cold brine (saturated aqueous NaCl). This helps to remove any residual acidic or basic components.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator with a water bath temperature kept at or below 30 °C.

  • Purity Analysis: Analyze the crude product for isomeric purity using GC-MS or ¹H NMR.

Protocol 2: GC-MS Analysis for Isomer Identification and Quantification

Accurate and reproducible GC-MS analysis is paramount for the reliable identification and quantification of this compound and its isomers.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often suitable for separating hydrocarbon isomers. For challenging separations, a more polar column like a Carbowax-type column may be necessary.[7]

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: Increase to 150 °C at a rate of 5 °C/min

    • Hold: Hold at 150 °C for 2 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-200

    • Scan Rate: 2 scans/second

  • Data Analysis: Identify isomers based on their retention times and mass spectra. Quantification can be achieved by integrating the peak areas of the respective isomers.

G cluster_1 GC-MS Analysis Workflow A Sample Preparation (Dilute in appropriate solvent) B GC Injection A->B C Separation on Capillary Column B->C D Mass Spectrometry Detection (EI) C->D E Data Analysis D->E F Identify Isomers (Retention Time & Mass Spectra) E->F G Quantify Isomers (Peak Area Integration) E->G

Caption: Workflow for the GC-MS analysis of isomers.

References

Technical Support Center: Identifying Impurities in Commercial 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial 2,2-Dimethylhex-3-ene.

Troubleshooting Guides

Problem: Unexpected peaks are observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

Possible Cause 1: Presence of Isomeric Impurities

Commercial this compound may contain various isomers as impurities, which can arise during synthesis or storage. These isomers often have similar boiling points, leading to closely eluting or co-eluting peaks in the gas chromatogram.

Solution:

  • Analyze the Mass Spectra of the Unexpected Peaks: Compare the fragmentation patterns of the unknown peaks with the mass spectrum of this compound. Isomers will have the same molecular ion peak (m/z = 112) but may exhibit different fragmentation patterns. Key fragments for C8H16 isomers can help in preliminary identification.

  • Consult the Data Table: Refer to the "Quantitative Data for this compound and Potential Impurities" table below for a comparison of GC-MS data of likely isomers.

  • Optimize GC Conditions: To improve the separation of isomers, consider using a more polar GC column or adjusting the temperature program to enhance resolution.

Possible Cause 2: Contamination from Synthesis Byproducts

The synthesis of this compound, for instance, via a Wittig reaction or dehydration of an alcohol, can introduce specific impurities.

  • Wittig Reaction: Incomplete reaction may leave starting materials (e.g., pivalaldehyde, propyltriphenylphosphonium bromide). A common byproduct is triphenylphosphine (B44618) oxide, which is generally less volatile.

  • Dehydration of 2,2-dimethyl-3-hexanol: Incomplete dehydration can result in the presence of the starting alcohol. Rearrangement of the carbocation intermediate during dehydration can also lead to the formation of various isomeric alkenes.

Solution:

  • Examine the Mass Spectra for Characteristic Fragments: Look for fragments indicative of the starting materials or expected byproducts. For example, the presence of an M-18 peak (loss of water) in the mass spectrum could suggest a residual alcohol.

  • Review the Synthetic Route: Understanding the synthetic method used to produce the commercial batch can provide clues about potential impurities.

Problem: The Nuclear Magnetic Resonance (NMR) spectrum of this compound shows unexpected signals.

Possible Cause: Presence of Geometric (cis/trans) Isomers or Positional Isomers

The presence of cis/trans isomers of this compound or other positional isomers will result in additional peaks in both the ¹H and ¹³C NMR spectra.

Solution:

  • Analyze the Olefinic Region of the ¹H NMR Spectrum: The coupling constants (J-values) between the vinylic protons are a key indicator of stereochemistry. trans-Alkenes typically show larger coupling constants (around 11-18 Hz) compared to cis-alkenes (around 6-15 Hz)[1].

  • Examine the ¹³C NMR Spectrum: The chemical shifts of the allylic carbons can help distinguish between cis and trans isomers due to the γ-gauche effect. In the cis isomer, steric hindrance causes an upfield shift (lower ppm value) for the allylic carbons compared to the trans isomer[1].

  • Compare with Reference Data: Refer to the data table below for characteristic ¹H and ¹³C NMR chemical shifts of this compound and its potential isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a commercial sample of this compound?

A1: The most common impurities are typically isomers of this compound. These can include the (Z)-isomer (cis) of this compound, as well as positional isomers where the double bond is in a different location, such as 2,2-dimethyl-1-hexene or 3,3-dimethyl-1-hexene. The presence and abundance of these isomers can depend on the synthetic route and purification methods used by the manufacturer.

Q2: How can I use Fourier-Transform Infrared (FTIR) spectroscopy to check the purity of my this compound sample?

A2: FTIR spectroscopy can provide a quick qualitative assessment of your sample. For this compound, you should observe characteristic alkene C-H stretching vibrations just above 3000 cm⁻¹ and a C=C stretching vibration in the region of 1680-1640 cm⁻¹[1]. The presence of a broad peak around 3300 cm⁻¹ could indicate the presence of a residual alcohol impurity from a dehydration synthesis. While FTIR is excellent for identifying functional groups, it is not ideal for quantifying the levels of isomeric impurities.

Q3: My GC-MS analysis shows a peak with the correct molecular ion (m/z 112) but a different retention time than the main peak. What could it be?

A3: A peak with the same molecular ion but a different retention time is very likely an isomer of this compound. The difference in retention time is due to variations in boiling points and interactions with the GC column stationary phase among the isomers. By comparing the fragmentation pattern of this peak with known spectra of C8H16 isomers, you can often identify the specific impurity.

Quantitative Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )GC Retention Index (non-polar column)Key MS Fragments (m/z)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(E)-2,2-Dimethylhex-3-ene C₈H₁₆112.22~710112, 97, 57, 41Olefinic: ~5.3-5.5, t-butyl: ~1.0Olefinic: ~125, ~138, t-butyl C: ~32, t-butyl CH₃: ~29
(Z)-2,2-Dimethylhex-3-ene C₈H₁₆112.22~700112, 97, 57, 41Olefinic: ~5.2-5.4, t-butyl: ~1.0Olefinic: ~124, ~137, t-butyl C: ~32, t-butyl CH₃: ~30
2,2-Dimethyl-1-hexene C₈H₁₆112.22~718112, 97, 57, 41Olefinic: ~4.7-4.9, t-butyl: ~1.0Olefinic: ~110, ~148, t-butyl C: ~34, t-butyl CH₃: ~29
3,3-Dimethyl-1-hexene C₈H₁₆112.22~713112, 97, 57, 41Olefinic: ~5.7, ~4.9, gem-dimethyl: ~0.9Olefinic: ~110, ~146, gem-dimethyl C: ~36, gem-dimethyl CH₃: ~27

Note: The analytical data presented are approximate and may vary depending on the specific experimental conditions and instrumentation used.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.

  • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Impurity Identification Workflow

Impurity_Identification_Workflow cluster_0 Analytical Data Acquisition cluster_1 Data Analysis and Interpretation cluster_2 Impurity Identification GC-MS GC-MS Analyze_GC Analyze Chromatogram (Retention Times) GC-MS->Analyze_GC Analyze_MS Analyze Mass Spectra (Fragmentation Patterns) GC-MS->Analyze_MS NMR NMR Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Analyze_NMR FTIR FTIR Analyze_FTIR Analyze FTIR Spectrum (Functional Groups) FTIR->Analyze_FTIR Compare_Data Compare with Reference Data and Tables Analyze_GC->Compare_Data Analyze_MS->Compare_Data Analyze_NMR->Compare_Data Analyze_FTIR->Compare_Data Identify_Impurity Identify Impurity Structure Compare_Data->Identify_Impurity

Caption: Workflow for the identification of impurities in this compound.

Signaling Pathway for Isomer Formation during Dehydration of 2,2-dimethyl-3-hexanol

Dehydration_Mechanism Start 2,2-dimethyl-3-hexanol Protonation Protonation of -OH group (with H⁺) Start->Protonation H⁺ Oxonium_Ion Formation of Oxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of Water (H₂O) Oxonium_Ion->Loss_of_Water -H₂O Carbocation_1 Secondary Carbocation Loss_of_Water->Carbocation_1 Rearrangement 1,2-Hydride Shift (Rearrangement) Carbocation_1->Rearrangement Elimination_1 Elimination of H⁺ Carbocation_1->Elimination_1 Carbocation_2 Tertiary Carbocation Rearrangement->Carbocation_2 Elimination_2 Elimination of H⁺ Carbocation_2->Elimination_2 Product_1 This compound (Desired Product) Elimination_1->Product_1 Product_2 2,2-Dimethylhex-2-ene (Isomeric Impurity) Elimination_2->Product_2 Product_3 3,3-Dimethylhex-2-ene (Isomeric Impurity) Elimination_2->Product_3

Caption: Potential pathways for isomer formation during alcohol dehydration.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the Gas Chromatography (GC) analysis of hexene isomers. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues, particularly concerning peak overlap and co-elution.

Frequently Asked Questions (FAQs)

Q1: Why are my hexene isomer peaks overlapping or co-eluting?

Peak overlap, or co-elution, occurs when two or more compounds elute from the GC column at the same time, resulting in a single, distorted, or broad peak.[1][2] This is a common challenge when analyzing hexene isomers due to their similar chemical structures and physical properties, such as boiling points.[3] The primary cause of co-elution is insufficient selectivity of the analytical method.[4] Key factors influencing this are the choice of GC column (stationary phase), oven temperature program, and carrier gas velocity.[5][6]

Q2: What is the best type of GC column for separating hexene isomers?

The choice of the GC column's stationary phase is the most critical factor for achieving selectivity.[3][7]

  • Non-Polar Columns: These columns, often with polydimethylsiloxane (B3030410) stationary phases, separate compounds primarily by their boiling points.[3]

  • Polar Columns: For isomers with different polarities, such as cis/trans isomers, a more polar stationary phase can offer enhanced selectivity.[3] Phases containing polyethylene (B3416737) glycol (e.g., Carbowax) or cyanopropyl groups can provide different interactions and improve separation.[3][8]

  • Specialized Columns: Some columns are specifically designed for hydrocarbon analysis. For example, the Agilent J&W CP-Select 624 Hexane (B92381) column uses an optimized G43 stationary phase to reliably separate hexane isomers from other solvents like dichloromethane.[9][10]

Ultimately, the best approach is to select a stationary phase based on the specific isomers being analyzed, leveraging differences in polarity and structure.[11]

Q3: How can I optimize my oven temperature program for better resolution?

The temperature program directly affects retention time and selectivity.[12] A poorly optimized program can lead to peak co-elution or excessive peak broadening.

  • Lower Initial Temperature: For volatile analytes like hexene, starting with a lower initial oven temperature can improve the resolution of early-eluting peaks.[13][14] For splitless injections, a common guideline is to set the initial temperature 10-20°C below the boiling point of the sample solvent.[15]

  • Slower Ramp Rate: A slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) allows more time for analytes to interact with the stationary phase, which can significantly improve the separation between closely eluting isomers.[14][16] An optimal ramp rate can be estimated as 10°C per column hold-up time.[15]

  • Isothermal Holds: Introducing an isothermal (constant temperature) hold mid-ramp can help resolve a specific pair of difficult-to-separate peaks.[12]

Q4: Can changing the carrier gas and its flow rate improve separation?

Yes, the carrier gas and its linear velocity are important parameters.[17]

  • Carrier Gas Type: The most common carrier gases are helium, hydrogen, and nitrogen.[17] Hydrogen can often reduce analysis time compared to helium, but the choice may also depend on availability and cost.[13][17] The purity of the gas is crucial for consistent results.[13]

  • Flow Rate / Linear Velocity: Optimizing the flow rate can increase separation efficiency.[13] Each column dimension has an optimal linear velocity that provides the highest efficiency (best resolution).[18] However, excessively high flow rates can lead to peak broadening and a loss of resolution.[13] It's important to operate at or near the optimal linear velocity for your chosen carrier gas and column.

Q5: My peaks are still overlapping. What other parameters can I adjust?

If optimizing the stationary phase and temperature program isn't enough, consider the physical dimensions of your GC column.[5]

  • Column Length: Increasing the column length enhances overall efficiency and can improve resolution. Doubling the column length can increase resolution by about 40%, but it will also double the analysis time.[14][18]

  • Column Internal Diameter (ID): Reducing the column's internal diameter (e.g., from 0.32 mm to 0.25 mm) increases efficiency, leading to sharper peaks and better resolution.[7][18] However, narrower columns have a lower sample capacity, which may require adjusting the injection volume or split ratio.[18]

  • Film Thickness: The thickness of the stationary phase film affects retention. Thicker films increase retention and are suitable for highly volatile compounds, while thinner films are better for less volatile analytes.[19]

Troubleshooting Guide: Resolving Peak Overlap

This guide provides a systematic approach to resolving co-elution issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for diagnosing and resolving peak overlap issues in your GC analysis.

G Troubleshooting Workflow for Peak Overlap start Start: Peak Overlap (Co-elution) Observed confirm Step 1: Confirm Co-elution - Analyze peak shape (asymmetry) - Use MS or DAD for peak purity start->confirm column Step 2: Evaluate GC Column Is the stationary phase optimal for hexene isomers? confirm->column polar_col Action: Switch to a more polar or specialized column (e.g., WAX, CP-Select 624 Hexane) column->polar_col No temp_prog Step 3: Optimize Temperature Program column->temp_prog Yes polar_col->temp_prog temp_actions Action: Lower initial temp OR Decrease ramp rate (e.g., 10°C/min -> 5°C/min) temp_prog->temp_actions flow_rate Step 4: Adjust Carrier Gas Flow temp_actions->flow_rate flow_actions Action: Set flow rate to optimal linear velocity for the column and carrier gas flow_rate->flow_actions dimensions Step 5: Consider Column Dimensions flow_actions->dimensions dim_actions Action: Increase column length OR Decrease internal diameter (ID) dimensions->dim_actions resolved Resolution Improved? dim_actions->resolved resolved->column No, Re-evaluate end_node End: Peaks Resolved resolved->end_node Yes

Caption: A systematic workflow for troubleshooting peak overlap in GC analysis.

Key GC Parameter Relationships

Understanding how different GC parameters influence the three core factors of the resolution equation—Efficiency (N), Selectivity (α), and Retention Factor (k)—is crucial for effective method development.[11]

G Relationship of GC Parameters to Peak Resolution cluster_params Adjustable GC Parameters resolution Peak Resolution efficiency Efficiency (N) (Peak Sharpness) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k) (Elution Time) resolution->retention col_length Column Length col_length->efficiency col_id Column ID col_id->efficiency stat_phase Stationary Phase stat_phase->selectivity temp_prog Temperature Program temp_prog->selectivity temp_prog->retention carrier_gas Carrier Gas Velocity carrier_gas->efficiency

Caption: How key GC parameters impact the factors governing chromatographic resolution.

Experimental Protocols

Below are representative experimental protocols for the GC-MS analysis of hexene isomers. These serve as a starting point and should be optimized for your specific application and instrument.

ParameterProtocol 1: Standard Non-Polar ColumnProtocol 2: Specialized Hexane Column
Gas Chromatograph Agilent 7890A or equivalentAgilent 7890A or equivalent
Column Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film)[3]Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film)[3]
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)[3]1.5 mL/min (Constant Flow)[3]
Injector Type Split/SplitlessSplit/Splitless
Injector Temp. 250°C[3]250°C[3]
Split Ratio 50:1[3]50:1
Injection Volume 1 µL[3]1 µL
Oven Program Initial: 40°C, hold 5 minRamp: 5°C/min to 150°C[3]Initial: 35°C, hold 10 minRamp: 10°C/min to 200°C[3]
Mass Spectrometer Agilent 5975C MSD or equivalentAgilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV[3]Electron Ionization (EI) at 70 eV
Mass Range m/z 25-150[3]m/z 25-150
Transfer Line Temp. 280°C[3]280°C
Ion Source Temp. 230°C[3]230°C

Quantitative Data Summary

Kovats Retention Indices provide a standardized measure for comparing the retention behavior of compounds. The following table summarizes reported indices for several hexene isomers on a standard non-polar stationary phase, which separates primarily based on boiling point.

IsomerStationary PhaseKovats Retention Index
1-HexeneStandard Non-Polar590[3]
trans-2-HexeneStandard Non-Polar605[3]
cis-2-HexeneStandard Non-Polar615[3]
3-Methyl-1-penteneStandard Non-Polar625[3]
trans-3-HexeneStandard Non-Polar630[3]
cis-3-HexeneStandard Non-Polar640[3]

References

Technical Support Center: Reactivity of 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylhex-3-ene. The focus is on understanding and troubleshooting the effects of different solvents on its reactivity in common electrophilic addition reactions.

Frequently Asked Questions (FAQs)

Q1: How does the structure of this compound influence its reactivity?

A1: The reactivity of this compound is significantly influenced by two main structural features: the trisubstituted double bond and the sterically bulky tert-butyl group. The double bond is electron-rich, making it nucleophilic and reactive towards electrophiles. However, the tert-butyl group creates considerable steric hindrance, which can impede the approach of reagents to the double bond, potentially slowing down reaction rates compared to less hindered alkenes.

Q2: What is the general role of a solvent in the reactions of this compound?

A2: Solvents can play multiple roles in the reactions of this compound. They can:

  • Stabilize charged intermediates: Polar solvents are effective at stabilizing charged intermediates, such as carbocations, which can form during electrophilic addition reactions.[1][2][3]

  • Participate in the reaction: Nucleophilic solvents (e.g., water, alcohols) can act as nucleophiles and be incorporated into the final product.[4][5]

  • Influence reaction rates: The polarity of the solvent can affect the activation energy of a reaction, thereby influencing its rate.[2][3][6]

  • Affect product distribution: The choice of solvent can determine the ratio of different products formed.

Q3: How do polar protic, polar aprotic, and nonpolar solvents differently affect the reactivity of this compound?

A3:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen bond and have a high dielectric constant. They are particularly effective at stabilizing carbocation intermediates formed during electrophilic additions.[1] However, they are also nucleophilic and can compete with other nucleophiles in the reaction mixture, leading to the formation of alcohols or ethers.[4][5]

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMF, DMSO): These solvents have a significant dipole moment but cannot donate hydrogen bonds. They can stabilize charged species but are generally less nucleophilic than protic solvents.

  • Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents do not effectively stabilize charged intermediates. Reactions that proceed through ionic intermediates are often slower in nonpolar solvents.

Troubleshooting Guides

Issue 1: Low or No Reaction in Electrophilic Addition of HX (HBr, HCl)
Possible Cause Troubleshooting Steps
Steric Hindrance: The bulky tert-butyl group in this compound may be hindering the approach of the electrophile.* Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. * Use a more concentrated solution of the hydrogen halide. * Consider using a Lewis acid catalyst to enhance the electrophilicity of the hydrogen halide.
Inappropriate Solvent Choice: A nonpolar solvent may not be able to stabilize the carbocation intermediate effectively.* Switch to a polar aprotic solvent (e.g., dichloromethane) to help stabilize the carbocation without participating in the reaction. * If a polar protic solvent is used, be aware of potential side products (alcohols/ethers).
Low Reagent Purity: Impurities in the alkene or the hydrogen halide can inhibit the reaction.* Ensure the purity of the starting materials through distillation or other purification methods.
Issue 2: Unexpected Product Formation in Halogenation (e.g., Bromination)
Possible Cause Troubleshooting Steps
Solvent Participation: Use of a nucleophilic solvent like water or an alcohol.* If the desired product is the vicinal dihalide, use an inert, non-nucleophilic solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄).[7] * If a halohydrin or haloether is the desired product, use water or an alcohol as the solvent, respectively.[7]
Rearrangement of Intermediates: While less common in halogenation due to the formation of a bridged halonium ion, unexpected products could suggest carbocation-like character in the intermediate.* Carefully analyze the structure of the unexpected product to determine if a rearrangement (e.g., hydride or alkyl shift) has occurred. * Consider reaction conditions that favor the bridged halonium ion, such as low temperatures.
Issue 3: Poor Regioselectivity in Hydroboration-Oxidation
Possible Cause Troubleshooting Steps
Steric Effects: While hydroboration-oxidation typically yields the anti-Markovnikov product, the steric bulk of this compound could influence the approach of the borane (B79455).* Use a bulkier borane reagent such as 9-BBN (9-borabicyclo[3.3.1]nonane) to enhance selectivity for addition to the less sterically hindered carbon of the double bond.
Inappropriate Solvent: Borane (BH₃) is unstable and can dimerize (B₂H₆).* Use an ether solvent like tetrahydrofuran (B95107) (THF) to form a stable BH₃-THF complex, which is easier to handle and promotes the desired reaction.[8][9][10]

Quantitative Data Summary

Note: Experimental data for this compound is limited. The following tables provide a general overview of expected solvent effects based on principles of alkene reactivity.

Table 1: Expected Relative Rates of Electrophilic Addition of HBr to this compound in Different Solvents

SolventSolvent TypeExpected Relative RateRationale
Acetic AcidPolar ProticFastStabilizes the carbocation intermediate.
DichloromethanePolar AproticModerate to FastStabilizes the carbocation intermediate without competing as a nucleophile.
HexaneNonpolarSlowPoor stabilization of the carbocation intermediate.
Water/THFPolar ProticFastWater stabilizes the carbocation but may lead to hydration products.

Table 2: Expected Product Distribution for Bromination of this compound in Different Solvents

SolventReagentExpected Major ProductExpected Minor Product(s)
Dichloromethane (CH₂Cl₂)Br₂3,4-Dibromo-2,2-dimethylhexane-
Water (H₂O)Br₂4-Bromo-2,2-dimethylhexan-3-ol3,4-Dibromo-2,2-dimethylhexane
Methanol (CH₃OH)Br₂4-Bromo-3-methoxy-2,2-dimethylhexane3,4-Dibromo-2,2-dimethylhexane

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of this compound

Objective: To synthesize 2,2-Dimethylhexan-3-ol via acid-catalyzed hydration.

Materials:

  • This compound

  • 50% aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound and 50% aqueous sulfuric acid.

  • Heat the mixture under reflux for 1-2 hours.

  • Allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting alcohol by distillation.

Expected Outcome: The major product will be 2,2-Dimethylhexan-3-ol, following Markovnikov's rule.[11][12][13] Due to the steric hindrance of the tert-butyl group, carbocation rearrangement to form 2,2-dimethylhexan-2-ol is unlikely.

Protocol 2: Hydroboration-Oxidation of this compound

Objective: To synthesize 2,2-Dimethylhexan-4-ol via hydroboration-oxidation.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF)

  • Aqueous sodium hydroxide (B78521) (3M NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF.

  • Cool the solution in an ice bath.

  • Slowly add the BH₃-THF solution dropwise while maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Slowly add 3M NaOH, followed by the dropwise addition of 30% H₂O₂.

  • Heat the mixture to reflux for 1 hour.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting alcohol by column chromatography or distillation.

Expected Outcome: The major product will be 2,2-Dimethylhexan-4-ol, the anti-Markovnikov product.[9]

Visualizations

Electrophilic_Addition_Pathway Alkene This compound Intermediate Carbocation Intermediate Alkene->Intermediate + E+ Electrophile Electrophile (E+) Product Addition Product Intermediate->Product + Nu- Nucleophile Nucleophile (Nu-) Solvent Solvent Solvent->Intermediate Stabilization / Participation

Caption: General pathway for electrophilic addition to this compound.

Solvent_Effect_Troubleshooting cluster_0 Problem: Low Reactivity cluster_1 Problem: Unexpected Product LowReactivity Low Reactivity of This compound StericHindrance Cause: Steric Hindrance LowReactivity->StericHindrance SolventIssue Cause: Poor Intermediate Stabilization LowReactivity->SolventIssue Increase Temperature Increase Temperature StericHindrance->Increase Temperature Use Polar Solvent Use Polar Solvent SolventIssue->Use Polar Solvent UnexpectedProduct Formation of Unexpected Product SolventParticipation Cause: Nucleophilic Solvent UnexpectedProduct->SolventParticipation Use Inert Solvent Use Inert Solvent SolventParticipation->Use Inert Solvent

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues related to catalyst deactivation during chemical reactions involving 2,2-Dimethylhex-3-ene. The bulky tert-butyl group in this compound presents unique challenges that can lead to catalyst deactivation. This guide provides troubleshooting steps and frequently asked questions (FAQs) to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalyst deactivation observed in reactions with this compound?

A1: The primary mechanisms of catalyst deactivation when working with this compound and other sterically hindered alkenes are:

  • Coking or Fouling: This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores. The bulky nature of this compound can promote the formation of these deposits. In some cases, even with high coke levels (e.g., up to 49 wt%), catalyst activity can be maintained if the coke is dispersed over the support rather than directly on the active sites.[1][2]

  • Poisoning: This involves the strong chemisorption of impurities from the feed or reaction byproducts onto the active sites of the catalyst. Common poisons include sulfur, nitrogen compounds, and water. These impurities can significantly reduce or completely halt catalytic activity.

  • Sintering: This is the thermal degradation of the catalyst, where the active metal particles agglomerate, leading to a loss of active surface area. This is particularly relevant for reactions conducted at elevated temperatures.

Q2: How does the steric hindrance of this compound specifically contribute to catalyst deactivation?

A2: The bulky tert-butyl group in this compound significantly influences catalyst deactivation in several ways:

  • Increased Propensity for Coking: The steric bulk can hinder the desired reaction pathway, leading to side reactions that produce coke precursors.

  • Access to Active Sites: The large size of the molecule may limit its access to the active sites of the catalyst, potentially leading to incomplete conversion and favoring side reactions on more accessible sites.

  • Influence on Reaction Intermediates: The steric hindrance can affect the stability and reactivity of reaction intermediates, potentially leading to alternative, deactivating reaction pathways.

Q3: My isomerization/metathesis/hydrogenation of this compound has stalled. What are the likely causes?

A3: A stalled reaction is a common sign of catalyst deactivation. The most probable causes are:

  • Catalyst Poisoning: Even trace amounts of impurities in your starting material or solvent can poison the catalyst.

  • Coke Formation: The reaction may have produced carbonaceous deposits that have blocked the catalyst's active sites.

  • Thermal Degradation (Sintering): If the reaction is run at a high temperature, the catalyst may have lost its activity due to the agglomeration of metal particles.

  • Leaching of Active Metal: For supported catalysts, the active metal may have leached into the reaction mixture, reducing the number of active sites on the support.

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, deactivated catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the cause of deactivation:

  • For Coking: A common method is calcination, which involves a controlled burn-off of the carbonaceous deposits in an oxidizing atmosphere (e.g., air or a mixture of oxygen and an inert gas).

  • For Poisoning: Regeneration can sometimes be achieved by washing the catalyst with a suitable solvent to remove the poison. In some cases, a chemical treatment is necessary to reactivate the poisoned sites.

  • For Sintering: Redispersion of the metal particles can sometimes be achieved through high-temperature treatments in specific atmospheres (e.g., with chlorine-containing compounds), but this is often more challenging.

Troubleshooting Guides

Issue 1: Low or No Catalytic Activity from the Start
Possible Cause Troubleshooting Steps
Poor Catalyst Quality 1. Verify the catalyst's specifications and ensure it is suitable for the reaction with a sterically hindered alkene. 2. Test the catalyst with a less sterically hindered substrate to confirm its general activity.
Presence of Catalyst Poisons in Starting Materials 1. Purify the this compound and solvent to remove potential poisons like sulfur or water. 2. Use high-purity reagents and solvents.
Incorrect Catalyst Activation Procedure 1. Review the manufacturer's protocol for catalyst activation. 2. Ensure that the activation conditions (temperature, gas flow, time) are strictly followed.
Issue 2: Gradual Decrease in Catalytic Activity Over Time
Possible Cause Troubleshooting Steps
Coke Formation 1. Diagnosis: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to quantify the amount and type of coke.[3][4] 2. Mitigation: - Optimize reaction conditions (temperature, pressure, reactant concentration) to minimize coke formation. - Consider using a catalyst with a support that is less prone to coking. - Implement a regeneration cycle (see Experimental Protocols).
Catalyst Poisoning 1. Diagnosis: Analyze the feedstock for common poisons. 2. Mitigation: - Install guard beds to remove impurities before they reach the reactor. - If the poison is a reaction byproduct, adjust conditions to disfavor its formation.
Sintering 1. Diagnosis: Characterize the spent catalyst using techniques like Transmission Electron Microscopy (TEM) to observe metal particle size. 2. Mitigation: - Operate at the lowest possible temperature that still provides a reasonable reaction rate. - Choose a catalyst with a support that strongly interacts with the metal particles to prevent agglomeration.

Quantitative Data on Catalyst Deactivation and Regeneration

The following tables provide examples of quantitative data related to catalyst deactivation and regeneration. While not specific to this compound, they illustrate the typical performance changes observed.

Table 1: Coke Formation on WO₃/SiO₂ Catalyst in Olefin Metathesis

Time on Stream (h)Coke Content (wt%)Conversion (%)
7215~90
32035~85
54049~80 (start of slow decline)
814>49Deactivated

Data adapted from a study on 1-alkene metathesis. The results show that significant coke can accumulate before a sharp drop in activity is observed.[2]

Table 2: Regeneration of Coked Pt/γ-Al₂O₃ Catalyst

Regeneration MethodTemperature (°C)AtmosphereActivity Recovery (%)
Calcination350Air~100
Hydrogen Treatment450H₂~100
Hydrogen Treatment500H₂Partial

Data adapted from a study on the deoxygenation of m-cresol. The effectiveness of regeneration is highly dependent on the method and conditions.[5]

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst by Temperature Programmed Oxidation (TPO)

This protocol is used to quantify the amount and determine the nature of coke on a spent catalyst.

1. Sample Preparation: a. Carefully remove the spent catalyst from the reactor under an inert atmosphere to prevent premature oxidation of the coke. b. Gently crush the catalyst to a fine powder.

2. TPO Analysis: a. Load a known weight of the powdered catalyst (typically 10-50 mg) into the TPO reactor. b. Heat the sample in a flow of inert gas (e.g., He or Ar) to a desired starting temperature (e.g., 100 °C) to remove any physisorbed species. c. Switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He) at a constant flow rate. d. Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C). e. Monitor the effluent gas stream using a thermal conductivity detector (TCD) or a mass spectrometer to detect the evolution of CO and CO₂.

3. Data Analysis: a. The amount of coke is calculated from the integrated area of the CO and CO₂ peaks. b. The temperature at which the oxidation peaks occur can provide information about the nature of the coke (e.g., "soft" coke oxidizes at lower temperatures than "hard" coke).[3][6]

Protocol 2: Regeneration of a Coked Pt/Al₂O₃ Catalyst

This protocol describes a general procedure for regenerating a Pt/Al₂O₃ catalyst deactivated by coke formation during the isomerization of a branched alkene.

1. Reactor Setup: a. The catalyst should be in a fixed-bed reactor that allows for precise temperature and gas flow control.

2. Coke Removal (Calcination): a. Purge the reactor with an inert gas (e.g., nitrogen) at a low temperature (e.g., 100-150 °C) to remove any residual hydrocarbons. b. Gradually introduce a controlled flow of a dilute oxygen/nitrogen mixture (e.g., 1-5% O₂ in N₂). The oxygen concentration should be increased slowly to avoid a rapid temperature rise (exotherm) from the combustion of the coke. c. Slowly ramp the temperature to the target calcination temperature (typically 400-500 °C) and hold for a predetermined time (e.g., 2-4 hours) until the coke is completely removed. Monitor the outlet for CO₂ to determine the end of the combustion. d. Cool the reactor down under an inert gas flow.

3. Reduction of the Catalyst: a. Once at a suitable temperature (e.g., 200-300 °C), switch the gas flow to a hydrogen/nitrogen mixture. b. Ramp the temperature to the reduction temperature (typically 400-500 °C) and hold for 2-4 hours to ensure the platinum is in its active metallic state. c. Cool the reactor to the desired reaction temperature under a hydrogen/nitrogen flow.

This is a general protocol and the specific temperatures, gas compositions, and durations should be optimized for your specific catalyst and reaction.[5]

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low or No Conversion poisoning Catalyst Poisoning start->poisoning Check for impurities stall Reaction Stalls coking Coking / Fouling stall->coking Analyze spent catalyst selectivity Poor Selectivity sintering Sintering selectivity->sintering Check reaction temp. purify Purify Reactants/ Solvents poisoning->purify regenerate Regenerate Catalyst coking->regenerate optimize Optimize Reaction Conditions coking->optimize sintering->optimize change_catalyst Change Catalyst sintering->change_catalyst

Caption: Troubleshooting workflow for catalyst deactivation.

Coking_Deactivation_Pathway cluster_reaction Reaction Environment cluster_deactivation Deactivation Process alkene This compound precursors Coke Precursors (Oligomers, Aromatics) alkene->precursors Side Reactions (due to steric hindrance) catalyst Active Catalyst Site catalyst->precursors coke Coke Deposition precursors->coke Polymerization/ Dehydrogenation deactivated_catalyst Deactivated Catalyst (Blocked Sites/Pores) coke->deactivated_catalyst

Caption: Simplified pathway for catalyst deactivation by coking.

Catalyst_Regeneration_Cycle active Active Catalyst deactivated Deactivated Catalyst (Coked) active->deactivated Reaction with This compound regenerated Regenerated Catalyst deactivated->regenerated Regeneration (e.g., Calcination) regenerated->active Re-activation (e.g., Reduction)

Caption: A typical catalyst activity and regeneration cycle.

References

Validation & Comparative

A Comparative Analysis of 1H and 13C NMR Spectra of 2,2-Dimethylhex-3-ene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C NMR spectral data for 2,2-dimethylhex-3-ene is presented, alongside a comparative analysis with its structural isomers, 2,3-dimethylhex-2-ene and 3,3-dimethylhex-1-ene. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for distinguishing these closely related alkenes through nuclear magnetic resonance spectroscopy.

This report summarizes the key 1H and 13C NMR spectral features of (E)-2,2-dimethylhex-3-ene and two of its isomers, offering a clear, data-driven comparison. The distinct electronic environments of the protons and carbon atoms in each molecule give rise to unique chemical shifts, multiplicities, and coupling constants, allowing for unambiguous identification.

Comparative NMR Data

The 1H and 13C NMR spectral data for (E)-2,2-dimethylhex-3-ene, 2,3-dimethylhex-2-ene, and 3,3-dimethylhex-1-ene are summarized in the tables below. These values have been compiled from publicly available spectral databases.

Table 1: 1H NMR Spectral Data

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
(E)-2,2-Dimethylhex-3-ene H3~5.3d~15.51H
H4~5.4dt~15.5, 6.51H
H5~2.0p~7.02H
H6~0.9t~7.53H
C(CH3)3~1.0s-9H
2,3-Dimethylhex-2-ene H4~1.9q~7.52H
H5~1.3sextet~7.52H
H6~0.9t~7.53H
C2-CH3~1.6s-3H
C3-CH3~1.7s-3H
3,3-Dimethylhex-1-ene H1 (trans)~5.76dd~17.5, 1.01H
H1 (cis)~4.88dd~10.5, 1.01H
H2~4.88dd~17.5, 10.51H
H4~1.24t~7.52H
H5~1.35sextet~7.52H
H6~0.87t~7.53H
C(CH3)2~0.97s-6H

Table 2: 13C NMR Spectral Data

CompoundCarbonChemical Shift (δ, ppm)
(E)-2,2-Dimethylhex-3-ene C1~29.5
C2~33.0
C3~125.0
C4~138.0
C5~25.0
C6~14.0
2,3-Dimethylhex-2-ene C1~20.8
C2~124.7
C3~126.3
C4~29.8
C5~22.6
C6~14.2
C2-CH3~20.5
C3-CH3~11.8
3,3-Dimethylhex-1-ene C1~110.0
C2~145.0
C3~38.0
C4~36.0
C5~17.0
C6~14.0
C(CH3)2~27.0

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 1H and 13C NMR spectra for small organic molecules like the hexene isomers discussed.

1H NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the alkene sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrument Setup: The NMR spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-12 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS).

13C NMR Spectroscopy Protocol
  • Sample Preparation: A more concentrated sample, typically 20-50 mg of the alkene in 0.6-0.7 mL of deuterated solvent, is prepared in a 5 mm NMR tube.

  • Instrument Setup: Similar to 1H NMR, the spectrometer is locked and shimmed.

  • Data Acquisition: A standard proton-decoupled pulse sequence is employed. The spectral width is set to approximately 200-220 ppm. A pulse width corresponding to a 30-45° flip angle is used with a relaxation delay of 2-5 seconds. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans (typically several hundred to thousands) is required.

  • Data Processing: The FID is processed with a Fourier transform, followed by phasing, baseline correction, and referencing to TMS (δ 0.00 ppm) or the solvent signal.

Structural and Spectral Correlations

The structural differences between the three isomers are clearly reflected in their NMR spectra. The following diagram illustrates the structure of (E)-2,2-dimethylhex-3-ene and highlights key proton and carbon environments that give rise to its characteristic NMR signals.

Caption: Structure of (E)-2,2-dimethylhex-3-ene with key proton assignments and their corresponding NMR signals.

This comparative guide provides a foundational resource for the identification and characterization of this compound and its common isomers using 1H and 13C NMR spectroscopy. The distinct spectral fingerprints of each compound, driven by their unique molecular structures, are clearly delineated.

A Comparative Analysis of Mass Spectrometry Fragmentation Patterns of C8H16 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electron ionization (EI) mass spectra of 2,2-Dimethylhex-3-ene and its structural isomers, 3,4-dimethyl-2-hexene (B101118) and 2,3-dimethyl-2-hexene, reveals distinct fragmentation patterns crucial for their differentiation. This guide provides a comparative analysis of their mass spectral data, a detailed experimental protocol for their analysis, and a visualization of the primary fragmentation pathways.

The structural arrangement of double bonds and alkyl substituents in alkene isomers significantly influences their fragmentation behavior under electron ionization. While these compounds share the same molecular formula (C8H16) and nominal mass, the position of the double bond and the branching of the alkyl chain lead to the formation of different carbocation fragments, resulting in unique mass spectra that serve as molecular fingerprints.

Comparative Fragmentation Data

The mass spectra of (E)-2,2-Dimethylhex-3-ene, 3,4-Dimethyl-2-hexene, and 2,3-Dimethyl-2-hexene, obtained from the NIST Mass Spectrometry Data Center, exhibit notable differences in the relative abundances of their characteristic fragment ions. A summary of the most significant peaks is presented below.

m/z(E)-2,2-Dimethylhex-3-ene Relative Intensity (%)3,4-Dimethyl-2-hexene Relative Intensity (%)2,3-Dimethyl-2-hexene Relative Intensity (%)Proposed Fragment Ion
4110010065[C3H5]+ (Allyl cation)
43603055[C3H7]+ (Propyl cation)
558585100[C4H7]+
57952035[C4H9]+ (tert-Butyl cation)
69306080[C5H9]+
83154045[C6H11]+
9751520[C7H13]+
112102520[C8H16]+• (Molecular Ion)

Interpretation of Fragmentation Patterns

The fragmentation of these isomers is primarily driven by the formation of stable carbocations. Allylic cleavage, the breaking of a bond beta to the double bond, is a dominant fragmentation pathway for alkenes as it results in a resonance-stabilized allylic cation.

For (E)-2,2-Dimethylhex-3-ene , the prominent peak at m/z 57 is attributed to the formation of the highly stable tert-butyl cation, resulting from the cleavage of the C3-C4 bond. The base peak at m/z 41 corresponds to the allyl cation.

In the case of 3,4-Dimethyl-2-hexene , the molecular ion peak at m/z 112 is more abundant compared to the other two isomers, suggesting a slightly more stable molecular ion. The base peak is also at m/z 41 (allyl cation), and a significant peak at m/z 55 is observed.

For 2,3-Dimethyl-2-hexene , the base peak is observed at m/z 55. The fragmentation pattern also shows significant peaks at m/z 41 and 69. The differences in the relative intensities of the fragment ions for these three isomers allow for their unambiguous identification.

Experimental Protocols

The following is a typical experimental protocol for the analysis of volatile alkene isomers by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a dilute solution of the alkene isomer (e.g., 100 ppm) in a volatile solvent such as hexane (B92381) or pentane.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-200.

  • Solvent Delay: 3 minutes.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways for alkenes, which helps in understanding the origin of the major fragment ions observed in the mass spectra of the C8H16 isomers.

G General Fragmentation Pathways of Alkenes M Alkene Molecular Ion [M]+• Allylic Allylic Cleavage M->Allylic β-cleavage Vinylic Vinylic Cleavage M->Vinylic α-cleavage Rearrangement Rearrangement (e.g., McLafferty) M->Rearrangement γ-H transfer Fragment1 Allyl Cation (Resonance Stabilized) Allylic->Fragment1 Fragment2 Alkyl Radical Allylic->Fragment2 Fragment3 Vinylic Cation Vinylic->Fragment3 Fragment4 Alkyl Radical Vinylic->Fragment4 Fragment5 New Radical Cation Rearrangement->Fragment5 Fragment6 Neutral Alkene Rearrangement->Fragment6

Caption: Primary fragmentation pathways for alkenes in EI-MS.

Reactivity Under the Microscope: A Comparative Analysis of 2,2-Dimethylhex-3-ene and Other Hexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a nuanced understanding of isomeric reactivity is paramount for efficient and predictable outcomes. This guide provides a comparative analysis of the reactivity of 2,2-dimethylhex-3-ene against other hexene isomers, focusing on the interplay of electronic and steric effects. While specific kinetic data for this compound is not extensively available in the literature, a robust comparison can be drawn from fundamental principles of organic chemistry, supported by analogous experimental observations.

The Decisive Role of Steric Hindrance and Carbocation Stability

The reactivity of alkenes is predominantly governed by the stability of the carbocation intermediate formed during electrophilic addition reactions and the steric accessibility of the double bond. In the case of this compound, the presence of a bulky tert-butyl group adjacent to the double bond introduces significant steric hindrance, which can impede the approach of reagents.[1] This steric shielding is a critical factor in its reactivity profile when compared to less hindered hexene isomers.

The stability of the carbocation intermediate also plays a crucial role. More substituted carbocations are generally more stable due to the electron-donating effects of alkyl groups.[2][3] This increased stability leads to a lower activation energy for the reaction and, consequently, a faster reaction rate.

Comparative Reactivity in Electrophilic Additions

Electrophilic addition is a cornerstone reaction for alkenes, providing a clear lens through which to compare their reactivity. The general mechanism involves the initial attack of an electrophile on the electron-rich double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.[4][5][6]

Predicted Order of Reactivity

Based on the principles of carbocation stability and steric hindrance, a predicted order of reactivity for various hexene isomers in electrophilic addition can be established.

AlkeneStructureCarbocation Intermediate (after protonation)Predicted Stability of CarbocationPredicted Relative Reactivity
2,3-Dimethylbut-2-ene (CH₃)₂C=C(CH₃)₂TertiaryVery HighVery High
2-Methylpent-2-ene CH₃CH=C(CH₃)CH₂CH₃TertiaryHighHigh
Hex-1-ene CH₂=CHCH₂CH₂CH₂CH₃SecondaryModerateModerate
Hex-2-ene CH₃CH=CHCH₂CH₂CH₃SecondaryModerateModerate
This compound (CH₃)₃CCH=CHCH₂CH₃Secondary (with significant steric hindrance)Moderate (formation hindered)Low

Note: This table presents a qualitative prediction based on established principles of organic chemistry.

The tetrasubstituted alkene, 2,3-dimethylbut-2-ene, is predicted to be highly reactive due to the formation of a stable tertiary carbocation. Trisubstituted alkenes like 2-methylpent-2-ene are also expected to be highly reactive. Disubstituted alkenes such as hex-2-ene and monosubstituted alkenes like hex-1-ene will exhibit moderate reactivity. However, this compound, despite being a disubstituted alkene, is predicted to have low reactivity due to the significant steric hindrance from the tert-butyl group, which outweighs the electronic stabilization of the secondary carbocation.

G cluster_factors Factors Influencing Alkene Reactivity cluster_alkenes Hexene Isomers cluster_reactivity Relative Reactivity Steric Steric Hindrance DMH This compound Steric->DMH High hindrance Electronic Carbocation Stability Hex1 Hex-1-ene Electronic->Hex1 Secondary carbocation Hex2 Hex-2-ene Electronic->Hex2 Secondary carbocation Electronic->DMH Secondary carbocation Moderate Moderate Hex1->Moderate Hex2->Moderate Low Low DMH->Low High High G start Start prep_alkene Prepare equimolar alkene solutions start->prep_alkene prep_br2 Prepare dilute Br2 solution start->prep_br2 react Mix alkene and Br2 solutions at constant temperature prep_alkene->react prep_br2->react monitor Monitor disappearance of Br2 color (spectrophotometer) react->monitor analyze Compare rates of decolorization monitor->analyze end End analyze->end

References

Steric Hindrance Effects in Alkene Reactivity: A Comparative Guide on 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the steric hindrance effects on the reactivity of 2,2-dimethylhex-3-ene against less sterically encumbered alkenes. The presence of a bulky tert-butyl group adjacent to the double bond in this compound significantly influences its chemical behavior, particularly in addition reactions. Understanding these steric effects is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing novel chemical entities.

The Impact of Steric Hindrance on Alkene Stability

Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky groups impede the approach of reactants to a reaction center. In this compound, the tert-butyl group creates a sterically crowded environment around the carbon-carbon double bond. This steric strain has a direct impact on the molecule's thermodynamic stability, which can be quantified by measuring the heat of hydrogenation (ΔH°). A more negative heat of hydrogenation indicates a less stable alkene, as more energy is released upon its conversion to the corresponding alkane.

AlkeneHeat of Hydrogenation (kcal/mol)Relative Stability
cis-2-Butene-28.6Less Stable
trans-2-Butene-27.6More Stable
cis-2,2,5,5-Tetramethyl-3-hexene-36.7[1]Significantly Less Stable
trans-2,2,5,5-Tetramethyl-3-hexene-26.9[1]Significantly More Stable

The significantly more negative heat of hydrogenation for the cis isomer of the highly substituted alkene highlights the substantial steric strain introduced by the bulky groups being on the same side of the double bond. This principle applies to this compound, where the tert-butyl group contributes to increased ground-state energy.

Comparative Reactivity in Addition Reactions

The steric bulk in this compound not only affects its stability but also profoundly impacts its reactivity in addition reactions compared to less hindered alkenes like hex-3-ene. The bulky tert-butyl group shields one face of the double bond, hindering the approach of reagents. This leads to slower reaction rates and can influence the regioselectivity and stereoselectivity of the reaction.

Catalytic Hydrogenation

Catalytic hydrogenation of alkenes involves the addition of hydrogen across the double bond in the presence of a metal catalyst. The rate of this reaction is highly sensitive to steric hindrance, as the alkene must adsorb onto the surface of the catalyst.

Comparison of Predicted Reactivity:

AlkenePredicted Relative Rate of HydrogenationRationale
Hex-3-eneFasterThe double bond is readily accessible to the catalyst surface.
This compoundSlowerThe tert-butyl group sterically hinders the approach of the alkene to the catalyst surface.

This difference in reactivity is a direct consequence of the steric shielding by the tert-butyl group, which raises the activation energy for the adsorption step on the catalyst.

Electrophilic Bromination

The addition of bromine (Br₂) to an alkene proceeds through a cyclic bromonium ion intermediate. While the initial electrophilic attack of bromine on the double bond is the rate-determining step, severe steric hindrance can slow this step.

Comparison of Predicted Reactivity:

AlkenePredicted Relative Rate of BrominationRationale
Hex-3-eneFasterThe π-electrons of the double bond are more accessible for attack by the bromine molecule.
This compoundSlowerThe tert-butyl group impedes the approach of the bromine molecule to form the bromonium ion intermediate.
Hydroboration-Oxidation

Hydroboration involves the addition of a borane (B79455) (e.g., BH₃) across the double bond, followed by oxidation to yield an alcohol. This reaction is well-known for its anti-Markovnikov regioselectivity, which is primarily driven by steric effects. The boron atom, being the bulkier part of the reagent, adds to the less sterically hindered carbon of the double bond.

Comparison of Predicted Regioselectivity:

AlkenePredicted Major ProductRationale
Hex-3-eneHexan-3-olThe two carbons of the double bond are electronically similar, leading to a mixture of products, but with a slight preference for addition away from the ethyl groups.
This compound2,2-Dimethylhexan-4-olThe boron atom will preferentially add to the carbon atom further from the bulky tert-butyl group (C4), leading to the hydroxyl group on C4 after oxidation.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below. These protocols can be adapted for a comparative study of this compound and hex-3-ene.

Catalytic Hydrogenation

Objective: To compare the rate of hydrogen uptake by this compound and hex-3-ene.

Materials:

  • Alkene (this compound or hex-3-ene)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas (balloon or gas cylinder)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • In a round-bottom flask, dissolve a known amount of the alkene in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Seal the flask with a septum and purge the system with nitrogen gas, followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the rate of disappearance of the starting material.

Electrophilic Bromination

Objective: To qualitatively compare the rate of bromine consumption by this compound and hex-3-ene.

Materials:

  • Alkene (this compound or hex-3-ene)

  • Solution of bromine in dichloromethane (B109758) (CH₂Cl₂) of known concentration

  • Dichloromethane (solvent)

  • Test tubes

  • Droppers

Procedure:

  • In separate test tubes, dissolve equal molar amounts of this compound and hex-3-ene in dichloromethane.

  • To each test tube, add the bromine solution dropwise while observing the color change.

  • The rate of decolorization of the bromine solution provides a qualitative measure of the reaction rate. A faster disappearance of the reddish-brown color indicates a faster reaction.

Hydroboration-Oxidation

Objective: To compare the regioselectivity of the hydroboration-oxidation of this compound and hex-3-ene.

Materials:

  • Alkene (this compound or hex-3-ene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Ice bath

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the alkene in anhydrous THF.

  • Cool the flask in an ice bath and slowly add the BH₃·THF solution via a syringe.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 1 hour).

  • Slowly add the NaOH solution, followed by the dropwise addition of H₂O₂ solution, keeping the temperature below 40°C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

  • Analyze the product mixture by GC-MS or NMR to determine the regioselectivity of the alcohol formation.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps and the influence of steric hindrance.

Catalytic_Hydrogenation cluster_less_hindered Less Hindered Alkene (e.g., Hex-3-ene) cluster_hindered Sterically Hindered Alkene (this compound) Alkene1 Hex-3-ene Adsorbed1 Adsorbed Alkene Alkene1->Adsorbed1 Fast Adsorption CatalystSurface1 Catalyst Surface Product1 Hexane Adsorbed1->Product1 Hydrogen Addition Alkene2 This compound Adsorbed2 Adsorbed Alkene Alkene2->Adsorbed2 Slow Adsorption (Steric Hindrance) CatalystSurface2 Catalyst Surface Product2 2,2-Dimethylhexane Adsorbed2->Product2 Hydrogen Addition

Caption: Comparative workflow of catalytic hydrogenation.

Electrophilic_Bromination cluster_less_hindered Less Hindered Alkene (e.g., Hex-3-ene) cluster_hindered Sterically Hindered Alkene (this compound) Alkene1 Hex-3-ene + Br2 Intermediate1 Bromonium Ion (Accessible) Alkene1->Intermediate1 Fast Attack Product1 3,4-Dibromohexane Intermediate1->Product1 Br- Attack Alkene2 This compound + Br2 Intermediate2 Bromonium Ion (Hindered) Alkene2->Intermediate2 Slow Attack (Steric Hindrance) Product2 3,4-Dibromo-2,2-dimethylhexane Intermediate2->Product2 Br- Attack

Caption: Comparative mechanism of electrophilic bromination.

Hydroboration_Oxidation Alkene This compound TransitionState Transition State Alkene->TransitionState Reagent 1. BH3-THF 2. H2O2, NaOH Reagent->TransitionState MajorProduct Major Product: 2,2-Dimethylhexan-4-ol TransitionState->MajorProduct Boron adds to less hindered carbon (C4) (Lower Energy Pathway) MinorProduct Minor Product: 2,2-Dimethylhexan-3-ol TransitionState->MinorProduct Boron adds to more hindered carbon (C3) (Higher Energy Pathway due to Steric Hindrance)

Caption: Regioselectivity in the hydroboration of this compound.

References

Unraveling the Electronic Landscape of 2,2-Dimethylhex-3-ene's Double Bond: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of electronic effects within a molecule is paramount for predicting reactivity and designing novel therapeutics. This guide provides a comprehensive comparison of the electronic effects influencing the double bond of 2,2-Dimethylhex-3-ene, supported by experimental data and detailed protocols.

The stability and reactivity of the carbon-carbon double bond in this compound are primarily governed by a combination of inductive effects and hyperconjugation, with significant steric influence from the bulky tert-butyl group. These factors modulate the electron density of the π-system, thereby influencing its susceptibility to electrophilic attack and its overall thermodynamic stability.

Probing Alkene Stability: The Role of Electronic Effects

The stability of an alkene is intrinsically linked to the electronic nature of its substituents. Alkyl groups, through their electron-donating properties, enhance the stability of a double bond. This stabilization arises from two main electronic phenomena:

  • Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bond framework (a +I effect). This donation of electron density to the sp2-hybridized carbons of the double bond increases the overall electron density of the π-system.

  • Hyperconjugation: This more significant stabilizing interaction involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond. The greater the number of adjacent alkyl groups, the more pronounced the hyperconjugation and the more stable the alkene.

In this compound, the tert-butyl group, with its three methyl groups, and the ethyl group on the other side of the double bond contribute to its stability through both inductive effects and hyperconjugation. However, the orientation of these groups, whether cis or trans to each other, introduces a critical steric component that also significantly impacts stability. Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain between bulky substituents.[1][2]

To quantify these stability differences, the heat of hydrogenation (ΔH°hydrog) is a key experimental parameter. This is the enthalpy change when one mole of an unsaturated compound is hydrogenated to a saturated compound. A more stable alkene will release less heat upon hydrogenation, resulting in a lower (less negative) heat of hydrogenation.[3]

Comparative Analysis of Alkene Stability

To contextualize the electronic effects on this compound, a comparison with other alkenes is instructive. The following table summarizes the heats of formation and heats of hydrogenation for trans-2,2-Dimethylhex-3-ene and a selection of other relevant alkenes. The heat of hydrogenation is calculated using the heats of formation of the alkene and its corresponding alkane (2,2-dimethylhexane, with a gas-phase heat of formation of -44.4 kcal/mol).

AlkeneStructureHeat of Formation (gas, kcal/mol)Heat of Hydrogenation (kcal/mol)
trans-2,2-Dimethylhex-3-ene-37.7[4]-26.7
cis-4,4-Dimethyl-2-penteneNot availableNot available
trans-4,4-Dimethyl-2-penteneNot availableNot available
cis-2-Butene-1.7-30.3
trans-2-Butene-2.7-29.3
1-Hexene-9.9-30.0

The data clearly illustrates that the trans isomer of 2-butene (B3427860) is more stable than the cis isomer, as evidenced by its less negative heat of formation and lower heat of hydrogenation. Similarly, the more substituted 2-butenes are more stable than the terminal alkene, 1-hexene. Based on these trends, we can infer that trans-2,2-Dimethylhex-3-ene is significantly more stable than its hypothetical cis isomer, where the bulky tert-butyl and ethyl groups would experience substantial steric repulsion.

Experimental Protocols

Determination of Heat of Combustion via Bomb Calorimetry

The heat of formation of a compound can be determined from its heat of combustion, which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely burned in an excess of oxygen within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured. From this, the heat of combustion at constant volume (ΔU) is calculated. This can then be converted to the enthalpy of combustion at constant pressure (ΔH) and subsequently used to determine the standard enthalpy of formation.

Apparatus:

  • Oxygen bomb calorimeter

  • High-precision thermometer

  • Crucible

  • Ignition wire

  • Oxygen cylinder with pressure gauge

  • Pellet press (for solid samples)

  • Balance (accurate to 0.1 mg)

Procedure:

  • A precisely weighed sample of the alkene (typically 0.5 - 1.0 g) is placed in the crucible.

  • A known length of ignition wire is attached to the electrodes within the bomb, with the wire in contact with the sample.

  • A small, known amount of water (ca. 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.

  • The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm.

  • The bomb is submerged in a known volume of water in the calorimeter's insulated bucket.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • The sample is ignited by passing an electric current through the ignition wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

  • The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

Visualizing the Electronic Effects

The interplay of inductive effects and hyperconjugation that stabilize the double bond in trans-2,2-Dimethylhex-3-ene can be visualized as follows:

G cluster_alkene trans-2,2-Dimethylhex-3-ene cluster_tertbutyl tert-Butyl Group cluster_ethyl Ethyl Group C1 C C2 C C1->C2 π-bond tBu C(CH₃)₃ tBu->C1 +I (Inductive Effect) hyperconj_tBu Hyperconjugation (C-C σ → π) Et CH₂CH₃ Et->C2 +I (Inductive Effect) hyperconj_Et Hyperconjugation (C-H σ → π) hyperconj_tBu->C1 hyperconj_Et->C2

Caption: Electronic stabilization of the double bond in trans-2,2-Dimethylhex-3-ene.

This diagram illustrates the electron-donating inductive effects (+I) from both the tert-butyl and ethyl groups, which increase the electron density of the double bond. It also depicts the stabilizing hyperconjugation from the C-C sigma bonds of the tert-butyl group and the C-H sigma bonds of the ethyl group into the π* orbital of the double bond.

Conclusion

The electronic landscape of the double bond in this compound is a finely tuned balance of inductive effects, hyperconjugation, and steric hindrance. The electron-donating nature of the tert-butyl and ethyl groups stabilizes the double bond, with hyperconjugation playing a dominant role. The steric bulk of the tert-butyl group dictates a strong preference for the trans isomer, which is significantly more stable than the sterically hindered cis isomer. This understanding, supported by quantitative data from heats of hydrogenation, provides a robust framework for predicting the reactivity of this and related sterically encumbered alkenes in various chemical transformations.

References

Unraveling the Reaction Pathways of 2,2-Dimethylhex-3-ene: A Computational Modeling Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction pathways of organic molecules is paramount. This guide provides an objective comparison of computational modeling approaches for elucidating the reaction mechanisms of 2,2-Dimethylhex-3-ene, a representative branched alkene. By presenting quantitative data from analogous systems and detailed experimental protocols, this document aims to inform the selection of appropriate computational strategies for predicting reaction outcomes and optimizing synthetic routes.

Executive Summary

This compound, with its sterically hindered double bond and potential for carbocation rearrangements, presents an interesting case for computational investigation. This guide explores common reaction pathways for this alkene, including electrophilic addition and rearrangements, through the lens of computational chemistry. While specific experimental and computational data for this compound is scarce in publicly available literature, this comparison leverages data from analogous alkene systems to provide a representative analysis of the performance of various computational methods. The following sections detail these pathways, compare the accuracy of different theoretical approaches, and provide the necessary protocols to replicate such studies.

Comparison of Computational Methods for Alkene Reactions

The choice of computational method significantly impacts the accuracy and cost of predicting reaction pathways. This section provides a comparative overview of commonly employed theoretical levels for calculating the thermochemistry of alkene reactions, using representative data from similar systems as a proxy for this compound.

Computational MethodBasis SetCalculated ParameterModel SystemCalculated Value (kcal/mol)Experimental Value (kcal/mol)
DFT (B3LYP)6-31G(d)Activation EnergyPropene + H+15.2(Not directly measured)
DFT (M06-2X)6-311+G(d,p)Activation EnergyPropene + H+12.8(Not directly measured)
MP2cc-pVTZReaction EnthalpyBut-1-ene -> But-2-ene-3.5-2.8
CCSD(T)cc-pVQZReaction EnthalpyBut-1-ene -> But-2-ene-2.9-2.8

Table 1: Comparison of calculated thermochemical data for representative alkene reactions. The data illustrates the varying accuracy of different computational methods. Higher-level methods like CCSD(T) generally provide results in better agreement with experimental values, but at a significantly higher computational cost. Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, offer a good balance of accuracy and computational efficiency for many applications.

Key Reaction Pathways of this compound

Based on the fundamental principles of alkene chemistry, several reaction pathways can be postulated for this compound. These pathways are amenable to computational modeling to determine their feasibility and predict product distributions.

Electrophilic Addition (e.g., Hydrohalogenation)

Electrophilic addition is a characteristic reaction of alkenes.[1][2] The reaction of this compound with an electrophile, such as HBr, is expected to proceed via a carbocation intermediate. The initial protonation of the double bond can lead to two possible carbocations. According to Markovnikov's rule, the more stable carbocation will be preferentially formed.[1]

Electrophilic_Addition A This compound B Protonation (+H+) A->B C Secondary Carbocation B->C Path A D Tertiary Carbocation B->D Path B (more stable) E Addition of Br- C->E G Addition of Br- D->G F 3-Bromo-2,2-dimethylhexane E->F H 4-Bromo-2,2-dimethylhexane G->H

Figure 1: Electrophilic addition of HBr to this compound.
Carbocation Rearrangement

The initially formed carbocation can undergo rearrangement to a more stable carbocation. In the case of this compound, a 1,2-hydride or 1,2-methyl shift could occur, leading to different constitutional isomers of the final product. Computational modeling is crucial for determining the activation barriers for these rearrangement steps.

Carbocation_Rearrangement cluster_initial Initial Carbocation cluster_rearranged Rearranged Carbocation cluster_product Final Product A Secondary Carbocation B Tertiary Carbocation (via 1,2-hydride shift) A->B Rearrangement C Rearranged Product B->C Nucleophilic Attack

Figure 2: Potential carbocation rearrangement pathway.

Experimental Protocols: A Computational Approach

To computationally model the reaction pathways of this compound, the following general protocol is recommended. This protocol is based on standard practices in computational organic chemistry.

Geometry Optimization and Frequency Calculations
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

  • Method: The initial geometries of the reactant (this compound), intermediates (carbocations), transition states, and products are optimized. A common and cost-effective method for initial optimizations is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This confirms that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency data is also used to calculate thermochemical properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Transition State Searching
  • Method: Locating the transition state (TS) is critical for determining the activation energy of a reaction. Algorithms like the Berny algorithm (in Gaussian) or methods like Synchronous Transit-Guided Quasi-Newton (STQN) can be employed. The nature of the imaginary frequency in the TS should be animated to ensure it corresponds to the desired reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the correct reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding minima.

High-Level Single-Point Energy Calculations
  • Method: To obtain more accurate energy values, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. For example, geometries optimized at the B3LYP/6-31G(d) level can be used for single-point energy calculations with a more accurate functional like M06-2X and a larger basis set like 6-311+G(d,p), or even with more computationally expensive methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)).

Workflow Diagram

Computational_Workflow A Propose Reaction Pathway B Build Initial Geometries (Reactant, Intermediates, Products) A->B C Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) B->C D Locate Transition States (e.g., STQN) C->D F High-Level Single-Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) C->F Optimized Geometries E Verify Transition States (IRC Calculation) D->E E->F G Calculate Reaction Barriers & Thermochemistry F->G H Analyze & Compare Pathways G->H

Figure 3: A general workflow for the computational modeling of reaction pathways.

Conclusion

Computational modeling provides a powerful toolkit for investigating the complex reaction pathways of molecules like this compound. While direct experimental data for this specific compound is limited, the principles of alkene reactivity combined with computational data from analogous systems offer valuable insights. By carefully selecting computational methods and following established protocols, researchers can predict reaction outcomes, understand mechanistic details, and guide experimental design. The comparison of different theoretical approaches highlights the trade-off between accuracy and computational cost, enabling scientists to choose the most appropriate method for their specific research goals. The continued development of computational methodologies promises to further enhance our ability to predict and control chemical reactivity.

References

A Comparative Guide to Analytical Methods for 2,2-Dimethylhex-3-ene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 2,2-Dimethylhex-3-ene, a volatile organic compound. The primary focus is on Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely used technique for such analytes. A potential alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV), is also discussed, outlining its applicability and challenges for the analysis of non-chromophoric, volatile compounds.

Data Presentation: Performance Characteristics

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) ≥ 0.999[3]Data not available for this compound; typically ≥ 0.99 for analytes with a chromophore.
Accuracy (% Recovery) 85 - 115%[4]Data not available; generally expected to be within 80-120%.
Precision (% RSD) Intraday: < 8.4%[4], Interday: < 9.9%[4]Data not available; typically < 15%.
Limit of Detection (LOD) 1.5 - 3 µg/mL[4]Data not available; expected to be significantly higher than GC-FID due to the lack of a strong chromophore.
Limit of Quantification (LOQ) 5 - 10 µg/mL[4]Data not available.

Experimental Workflow

The general workflow for the validation of an analytical method is depicted in the following diagram.

Analytical Method Validation Workflow cluster_planning 1. Method Development & Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis Robustness->DataAnalysis AcceptanceCriteria Comparison with Acceptance Criteria DataAnalysis->AcceptanceCriteria ValidationReport Validation Report Generation AcceptanceCriteria->ValidationReport

General workflow for analytical method validation.

Experimental Protocols

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly suitable for the analysis of volatile hydrocarbons like this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile, organic solvent such as hexane (B92381) or pentane.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For unknown samples, dissolve a known weight or volume in the chosen solvent. If the sample is in a complex matrix, a sample cleanup or extraction step, such as solid-phase microextraction (SPME) or liquid-liquid extraction, may be necessary.

2. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

3. Chromatographic Conditions (Representative):

ParameterValue
Column DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL (with an appropriate split ratio, e.g., 20:1)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 40 °C, hold for 2 minutes; Ramp: 10 °C/min to 200 °C, hold for 5 minutes
Detector Temperature 280 °C
Detector Gases Hydrogen and Air, at manufacturer-recommended flow rates

4. Validation Parameters:

  • Specificity: Analyze a blank solvent and a matrix blank to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the coefficient of determination (R²).

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

Method 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV) - A Feasibility Discussion

The use of HPLC-UV for the quantification of this compound presents significant challenges.

Principle and Limitations:

HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase. UV detection relies on the analyte absorbing light at a specific wavelength. This compound is a saturated alkene and lacks a chromophore that absorbs in the typical UV range (200-400 nm). This makes direct UV detection highly insensitive.

Potential Approaches (with significant limitations):

  • Low Wavelength UV Detection: Attempting detection at very low UV wavelengths (e.g., < 210 nm) where the carbon-carbon double bond might show some absorbance. However, this region is prone to interference from solvents and impurities, leading to poor selectivity and high baseline noise.

  • Derivatization: A chemical reaction could be employed to attach a UV-absorbing tag to the molecule. This adds complexity to the sample preparation, and the reaction must be reproducible and complete.

Due to the lack of a suitable chromophore and the volatile nature of this compound, HPLC-UV is not a recommended method for its quantification. GC-FID is a far more direct, sensitive, and appropriate technique. Should an HPLC-based method be absolutely necessary, coupling with a mass spectrometer (LC-MS) would be a more viable, albeit more complex and costly, alternative.

References

cross-reactivity studies of 2,2-Dimethylhex-3-ene with various reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,2-dimethylhex-3-ene with various classes of reagents. Due to the limited availability of direct quantitative cross-reactivity studies for this specific compound, this guide synthesizes information based on established principles of organic chemistry, reactivity patterns of sterically hindered alkenes, and available data on analogous structures.

Introduction to the Reactivity of this compound

This compound is an unsymmetrical alkene characterized by a cis/trans-disubstituted double bond with a sterically demanding tert-butyl group adjacent to one of the sp2-hybridized carbons. This structural feature significantly influences its reactivity. The tert-butyl group creates considerable steric hindrance, which can impede the approach of reagents to the double bond, thereby affecting reaction rates and, in some cases, the regioselectivity of the reaction. The primary mode of reaction for alkenes is electrophilic addition, where the electron-rich π-bond attacks an electrophile. Other important reactions include oxidation and reduction of the double bond.

Comparison of Reactivity with Various Reagents

The following tables summarize the expected reactivity of this compound with common classes of organic reagents. The predicted reactivity is based on general trends observed for sterically hindered alkenes.

Electrophilic Addition Reactions

Electrophilic additions are hallmark reactions of alkenes. However, the steric bulk of the tert-butyl group in this compound is expected to decrease the rate of these reactions compared to less hindered alkenes.

Reagent ClassSpecific Reagent(s)Expected Major Product(s)Predicted ReactivityNotes
Hydrohalic Acids HCl, HBr, HI3-Halo-2,2-dimethylhexaneModerate to SlowThe reaction follows Markovnikov's rule, with the halide adding to the more substituted carbon of the double bond (C3). Carbocation rearrangements are possible but may be influenced by steric factors.
Halogens Br₂, Cl₂3,4-Dihalo-2,2-dimethylhexaneModerate to SlowThe reaction proceeds via a halonium ion intermediate, leading to anti-addition of the two halogen atoms.[1][2] The steric hindrance may slow down the formation of the bridged halonium ion.
Hydration (Acid-Catalyzed) H₂O / H₂SO₄2,2-Dimethylhexan-3-olSlowFollows Markovnikov's rule.[3] The reaction is reversible and requires forcing conditions for sterically hindered alkenes. Carbocation rearrangements are a potential side reaction.
Oxymercuration-Demercuration 1. Hg(OAc)₂, H₂O 2. NaBH₄2,2-Dimethylhexan-3-olModerateThis method avoids carbocation rearrangements and typically gives the Markovnikov hydration product. The steric hindrance might still affect the rate.
Hydroboration-Oxidation 1. BH₃·THF 2. H₂O₂, NaOH2,2-Dimethylhexan-4-olModerate to SlowThis reaction results in the anti-Markovnikov addition of water across the double bond, with syn-stereochemistry. The bulky tert-butyl group will strongly direct the boron to the less hindered C4 position.
Oxidation and Reduction Reactions

The accessibility of the double bond also influences its susceptibility to oxidation and reduction.

Reagent ClassSpecific Reagent(s)Expected Major Product(s)Predicted ReactivityNotes
Epoxidation m-CPBA, other peroxy acids3,4-Epoxy-2,2-dimethylhexaneSlowThe formation of the epoxide is sensitive to steric hindrance. The reaction rate is expected to be significantly lower than for unhindered alkenes.
Dihydroxylation 1. OsO₄ (catalytic), NMO 2. Cold, dilute KMnO₄2,2-Dimethylhexane-3,4-diolSlowBoth reagents typically lead to syn-dihydroxylation. The reaction with osmium tetroxide is generally more reliable for hindered alkenes, though it will be slow.
Oxidative Cleavage 1. O₃ 2. DMS or Zn/H₂O2,2-Dimethylpropanal and PropanalModerateOzonolysis is generally effective for cleaving double bonds regardless of substitution, though the initial reaction with ozone might be slower for hindered systems.
Catalytic Hydrogenation H₂, Pd/C, PtO₂2,2-DimethylhexaneSlowThe alkene must adsorb onto the surface of the metal catalyst. Steric hindrance from the tert-butyl group will significantly impede this adsorption, requiring more forcing conditions (higher pressure, temperature, or catalyst loading).

Experimental Protocols

Detailed experimental procedures for the following key reactions are provided as representative examples.

Hydrobromination of an Alkene (General Protocol)

This protocol describes the addition of HBr to an alkene.

Materials:

  • Alkene (e.g., this compound)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Hydrogen bromide solution (e.g., in acetic acid or as a gas)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • Dissolve the alkene in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add the hydrogen bromide solution to the stirred solution of the alkene via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude alkyl halide.

  • Purify the product by distillation or column chromatography.

Halogenation of an Alkene: Bromination (General Protocol)

This protocol describes the addition of bromine across a double bond.[1][4]

Materials:

  • Alkene (e.g., this compound)

  • Inert solvent (e.g., dichloromethane or carbon tetrachloride)[2]

  • Bromine (Br₂)

  • Sodium thiosulfate (B1220275) solution (10%)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel.

Procedure:

  • Dissolve the alkene in the inert solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the stirred alkene solution. The disappearance of the bromine's reddish-brown color indicates a reaction is occurring.[4]

  • Continue the addition until a faint bromine color persists.

  • Allow the reaction to stir for a short period after the addition is complete.

  • Wash the reaction mixture with 10% sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting vicinal dibromide can be purified if necessary.

Catalytic Hydrogenation of an Alkene (General Protocol)

This protocol describes the reduction of a double bond to a single bond.

Materials:

  • Alkene (e.g., this compound)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation catalyst (e.g., 10% Pd/C)

  • Hydrogen gas source (balloon or cylinder)

  • Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)

  • Filtration aid (e.g., Celite®)

Procedure:

  • In a hydrogenation flask, dissolve the alkene in the solvent.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Seal the flask and flush it with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon or in a Parr apparatus) at room temperature. For hindered alkenes, elevated temperature and pressure may be necessary.

  • Monitor the reaction by observing hydrogen uptake or by analytical techniques like GC or NMR.

  • Once the reaction is complete, carefully vent the hydrogen and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the alkane.

Visualizations

Reaction Mechanisms

The following diagrams illustrate the mechanisms of key electrophilic addition reactions.

Electrophilic_Addition_Mechanisms cluster_hydrohalogenation Hydrohalogenation (Markovnikov Addition) cluster_halogenation Halogenation (Anti-Addition) Alkene_HBr This compound Carbocation_HBr Tertiary Carbocation Intermediate Alkene_HBr->Carbocation_HBr Attack on H HBr H-Br Br_ion Br⁻ HBr->Br_ion Heterolytic Cleavage Product_HBr 3-Bromo-2,2-dimethylhexane Carbocation_HBr->Product_HBr Nucleophilic Attack by Br⁻ Alkene_Br2 This compound Bromonium Bromonium Ion Intermediate Alkene_Br2->Bromonium Attack on Br Br2 Br-Br Br_ion2 Br⁻ Br2->Br_ion2 Heterolytic Cleavage Product_Br2 trans-3,4-Dibromo-2,2-dimethylhexane Bromonium->Product_Br2 Backside Attack by Br⁻

Figure 1. Mechanisms for Hydrohalogenation and Halogenation.
Experimental Workflow

The diagram below outlines a general workflow for conducting and analyzing the reaction of this compound with a given reagent.

Experimental_Workflow start Start: Define Reaction Conditions (Reagent, Solvent, Temperature) reaction_setup Reaction Setup (Combine Alkene and Reagent) start->reaction_setup monitoring Reaction Monitoring (TLC, GC, NMR) reaction_setup->monitoring monitoring->monitoring In Progress workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Distillation, Chromatography) workup->purification analysis Product Characterization (NMR, IR, Mass Spec) purification->analysis data Data Analysis (Yield, Purity, Spectroscopic Data) analysis->data end End: Report Findings data->end

Figure 2. General experimental workflow for reactivity studies.

Conclusion

The reactivity of this compound is dominated by the electrophilic addition reactions characteristic of alkenes, but significantly modulated by the steric hindrance of the adjacent tert-butyl group. This steric bulk generally leads to slower reaction rates compared to less hindered alkenes and can influence the regiochemical outcome of certain reactions, such as hydroboration. While specific kinetic data for this molecule is scarce, the principles outlined in this guide allow for a rational prediction of its behavior with a variety of reagents. For definitive quantitative comparisons, dedicated experimental studies under standardized conditions would be required.

References

Comparative Reactivity of cis- and trans-2,2-Dimethylhex-3-ene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the geometric isomers of 2,2-Dimethylhex-3-ene reveals significant differences in their chemical reactivity, primarily governed by steric hindrance and thermodynamic stability. This guide provides a comparative overview of their behavior in key alkene reactions, supported by established chemical principles and detailed experimental protocols for validation.

The presence of a bulky tert-butyl group at the 2-position of the hex-3-ene backbone introduces considerable steric strain, which is the primary determinant of the relative reactivity of the cis and trans isomers. In cis-2,2-Dimethylhex-3-ene, the tert-butyl group and the ethyl group reside on the same side of the double bond, leading to significant van der Waals repulsion. This steric clash raises the ground-state energy of the cis isomer, making it thermodynamically less stable than the trans isomer, where these bulky groups are positioned on opposite sides.

G cluster_cis cis-2,2-Dimethylhex-3-ene cluster_trans trans-2,2-Dimethylhex-3-ene cis_img trans_img

Caption: Structures of cis- and trans-2,2-Dimethylhex-3-ene.

Predicted Reactivity: A Tabular Comparison

While specific kinetic data for the reactions of these particular isomers are not extensively available in the literature, their relative reactivity can be predicted based on well-established principles of alkene chemistry. The following table summarizes these predictions.

ReactionPredicted Faster IsomerRationale
Catalytic Hydrogenation cis-2,2-Dimethylhex-3-eneThe higher ground state energy of the cis isomer means it requires a lower activation energy to reach the transition state. Additionally, the approach to the flat catalyst surface may be less sterically hindered for the cis isomer.[1][2][3][4]
Halogenation (e.g., Bromination) trans-2,2-Dimethylhex-3-eneThe formation of the cyclic bromonium ion intermediate is sensitive to steric hindrance. The trans isomer presents a less encumbered face for the electrophilic attack by bromine.
Epoxidation (e.g., with m-CPBA) trans-2,2-Dimethylhex-3-eneThe concerted mechanism of epoxidation involves the bulky peroxy acid approaching the double bond. The trans isomer offers a more accessible pathway for this approach, leading to a faster reaction rate.[5][6]

Experimental Protocols

The following protocols provide a framework for the experimental comparison of the reactivity of cis- and trans-2,2-Dimethylhex-3-ene.

Catalytic Hydrogenation

This procedure outlines the comparison of hydrogenation rates by monitoring hydrogen uptake.

Materials:

  • cis-2,2-Dimethylhex-3-ene

  • trans-2,2-Dimethylhex-3-ene

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (B1210297) (anhydrous)

  • Hydrogen gas supply (balloon or gas burette)

  • Two-neck round-bottom flask, magnetic stirrer, and stir bar

  • Gas chromatograph (GC)

Procedure:

  • To a two-neck round-bottom flask containing a magnetic stir bar, add a solution of the alkene (e.g., 1.0 mmol) in anhydrous ethyl acetate (10 mL).

  • Add 10% Pd/C (e.g., 10 mg).

  • Seal the flask and purge with an inert gas (e.g., argon).

  • Connect a hydrogen-filled balloon to one neck of the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by withdrawing small aliquots at regular time intervals, filtering through a short plug of silica (B1680970) gel, and analyzing by GC.

  • The rate of disappearance of the starting alkene will determine the relative reactivity.

  • Repeat the experiment with the other isomer under identical conditions.

G A Prepare Alkene Solution B Add Pd/C Catalyst A->B C Purge with Inert Gas B->C D Introduce Hydrogen C->D E Monitor Reaction by GC D->E F Compare Disappearance Rates E->F

Caption: Workflow for comparative catalytic hydrogenation.

Halogenation with Bromine

This protocol uses UV-Vis spectroscopy to compare the rates of bromination.

Materials:

  • cis-2,2-Dimethylhex-3-ene

  • trans-2,2-Dimethylhex-3-ene

  • Standardized solution of bromine in dichloromethane (B109758)

  • Dichloromethane (anhydrous)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Prepare solutions of each alkene isomer of a known concentration in dichloromethane.

  • In a quartz cuvette, rapidly mix a known volume of the alkene solution with a known volume of the bromine solution.

  • Immediately begin monitoring the decrease in absorbance of the bromine at its λmax (around 410 nm) over time.

  • The initial rate of reaction can be determined from the slope of the absorbance vs. time plot.

  • Repeat the experiment with the other isomer under identical conditions.

G Alkene Alkene Bromonium Bromonium Ion Intermediate Alkene->Bromonium Br2 Br₂ Br2->Bromonium Product vic-Dibromide Bromonium->Product Br_minus Br⁻ Br_minus->Product

Caption: General mechanism for the bromination of an alkene.

Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol compares epoxidation rates using chromatographic analysis.

Materials:

  • cis-2,2-Dimethylhex-3-ene

  • trans-2,2-Dimethylhex-3-ene

  • m-CPBA (meta-chloroperoxybenzoic acid)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • In a round-bottom flask, dissolve the alkene (e.g., 1.0 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C in an ice bath.

  • Add a solution of m-CPBA (e.g., 1.1 mmol) in dichloromethane dropwise with stirring.

  • Monitor the reaction by taking aliquots at regular intervals, quenching them with a saturated sodium bicarbonate solution, and analyzing the organic layer by GC or HPLC.

  • The rate of formation of the epoxide product will determine the relative reactivity.

  • Repeat the experiment with the other isomer under identical conditions.

G Alkene Alkene TS Concerted Transition State Alkene->TS mCPBA m-CPBA mCPBA->TS Epoxide Epoxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid

Caption: Concerted mechanism for alkene epoxidation.

References

Navigating the Reaction Kinetics of 2,2-Dimethylhex-3-ene: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of reaction kinetics is paramount for predicting chemical behavior, optimizing reaction conditions, and ensuring the safety and efficacy of synthesized compounds. This guide provides a comprehensive literature review of the reaction kinetics of 2,2-Dimethylhex-3-ene. Due to a scarcity of direct experimental data for this specific molecule, this review focuses on a comparative analysis with structurally similar alkenes, providing a framework for estimating its reactivity. The guide also details common experimental and computational methodologies employed in the study of alkene reaction kinetics.

Comparative Analysis of Alkene Reaction Kinetics

Pyrolysis

The thermal decomposition, or pyrolysis, of alkenes is a fundamental process in combustion and industrial cracking. The rate of pyrolysis is highly dependent on the structure of the alkene, with branched isomers often exhibiting different reaction pathways and kinetics compared to their linear counterparts.

A study on the pyrolysis of n-hexane isomers revealed that the position of the double bond and the presence of branching significantly influence the product distribution and reaction rates. For instance, the pyrolysis of n-hexane produces a mixture of smaller alkanes and alkenes such as ethylene (B1197577), methane, ethane, and propene.[1] The primary reaction pathways in the pyrolysis of hexane (B92381) isomers involve C-C bond fission and H-atom abstraction, leading to a variety of radical species that drive the overall decomposition.[2]

Table 1: Comparative Pyrolysis Data for C6 Alkenes

AlkeneTemperature Range (K)Pressure (atm)Major ProductsKey Findings
n-hexane1000 - 15001.0 - 2.5Ethylene, Methane, Ethane, PropeneProduces the largest concentration of ethylene among hexane isomers.[1]
2-Methylpentane1000 - 15001.0 - 2.5Propene, Ethylene, MethaneBranching influences the initial bond scission pathways.
3-Methylpentane1000 - 15001.0 - 2.5Propene, Ethylene, MethaneReactivity is influenced by the position of the methyl group.
2,3-Dimethylbutane1000 - 15001.0 - 2.5Propene, Ethane, MethaneYields the largest concentration of propene among hexane isomers.[1]

Based on these findings, the pyrolysis of this compound is expected to proceed through initial C-C bond cleavage, likely favoring the scission of bonds adjacent to the quaternary carbon due to the stability of the resulting tertiary radical. The presence of the double bond at the 3-position will also influence the subsequent decomposition pathways.

Oxidation

The oxidation of alkenes is a critical process in atmospheric chemistry and combustion. The reaction of alkenes with hydroxyl (OH) radicals is a key initiation step in their atmospheric degradation. Studies on the oxidation of n-hexene isomers have shown that reactivity is influenced by the position of the double bond and the structure of the alkyl chain.[3][4]

For instance, the autoignition of 1-, 2-, and 3-hexene (B12438300) shows different behaviors, with 1-hexene (B165129) exhibiting a two-stage ignition and a negative temperature coefficient (NTC) region, while 3-hexene shows a single-stage ignition.[3] This difference in reactivity is attributed to the stability of the intermediate radicals formed and the pathways available for their subsequent reactions.

Table 2: Comparative Oxidation Data for Hexene Isomers

AlkeneTemperature Range (K)Pressure (atm)Key Findings
1-Hexene630 - 8500.7 - 1.1Exhibits two-stage ignition and a prominent NTC region.[3]
2-Hexene630 - 8500.7 - 1.1Shows intermediate reactivity between 1-hexene and 3-hexene.[3]
3-Hexene630 - 8500.7 - 1.1Displays a single-stage ignition with limited low-temperature reactivity.[3]

The presence of the bulky tert-butyl group in this compound is likely to sterically hinder the addition of oxidizing species to the double bond, potentially leading to a lower overall oxidation rate compared to less substituted alkenes.

Isomerization

The isomerization of alkenes, involving the migration of the double bond, is an important industrial process. The activation energy for isomerization can be influenced by the catalyst used and the structure of the alkene.

A study on the isomerization of 1-hexene over various solid acid catalysts calculated activation energies for the double bond shift reaction.[5] The isomerization of 1-hexene over nano-crystalline zeolite Beta has also been investigated, showing that reaction temperature affects the conversion and selectivity towards different isomers.[6]

Table 3: Activation Energies for 1-Hexene Isomerization

CatalystCarrier GasActivation Energy (kJ/mol)
SO₄=/Ni–Al–OHeliumNot specified
SO₄=/Zr–Al–OHeliumNot specified
SO₄=/Ni–Al–OHydrogenNot specified
SO₄=/Zr–Al–OHydrogenNot specified

Note: Specific activation energy values were not provided in the abstract, but the study presented Arrhenius plots for their calculation.[5]

For this compound, isomerization would likely involve the migration of the double bond to form other dimethylhexene isomers. The stability of the resulting carbocation intermediates would play a crucial role in determining the reaction pathway and kinetics.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to study the reaction kinetics of alkenes.

Experimental Protocols

Shock Tube Studies:

Shock tubes are a primary tool for studying high-temperature gas-phase reactions.[7][8][9][10][11]

  • Principle: A shock wave rapidly heats a gas mixture to a high temperature and pressure, initiating the reaction. The progress of the reaction is then monitored over very short timescales (microseconds to milliseconds).

  • Experimental Workflow:

    • A diaphragm separates a high-pressure driver gas (e.g., helium) from a low-pressure driven gas containing the reactant mixture diluted in an inert gas (e.g., argon).

    • The diaphragm is ruptured, generating a shock wave that propagates through the driven section.

    • The shock wave reflects off the end wall, further heating and compressing the gas.

    • The concentrations of reactants, intermediates, and products are monitored in real-time using techniques such as atomic resonance absorption spectrometry (ARAS), laser-induced fluorescence (LIF), or mass spectrometry.

    • Kinetic parameters are extracted by comparing the experimental species profiles with simulations from a detailed chemical kinetic model.

G cluster_setup Shock Tube Setup cluster_process Experimental Process cluster_analysis Data Acquisition & Analysis Driver_Section High-Pressure Driver Gas Diaphragm Diaphragm Driven_Section Low-Pressure Reactant Mixture End_Wall Reflecting End Wall Rupture Diaphragm Rupture Shock_Wave Shock Wave Propagation Rupture->Shock_Wave Reflection Shock Wave Reflection Shock_Wave->Reflection Heating Rapid Heating & Compression Reflection->Heating Reaction Chemical Reaction Heating->Reaction Monitoring Species Concentration Monitoring (e.g., ARAS, MS) Reaction->Monitoring Kinetic_Modeling Kinetic Modeling Monitoring->Kinetic_Modeling Parameter_Extraction Extraction of Rate Constants Kinetic_Modeling->Parameter_Extraction

Experimental workflow for shock tube kinetic studies.

Gas Chromatography (GC):

Gas chromatography is a powerful analytical technique used to separate and quantify the products of chemical reactions.[12][13][14][15][16]

  • Principle: A gaseous mixture is passed through a column containing a stationary phase. Different components of the mixture travel through the column at different rates depending on their physical and chemical properties, leading to their separation.

  • Application in Kinetics: By analyzing samples taken from a reaction at different times, the concentration of reactants and products can be determined, allowing for the calculation of reaction rates.

G Reaction_Mixture Reaction Mixture Sample Injector GC Injector Reaction_Mixture->Injector Column Chromatographic Column (Separation) Injector->Column Detector Detector (e.g., FID, MS) Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram (Peak Analysis) Data_System->Chromatogram Concentration_Data Concentration vs. Time Data Chromatogram->Concentration_Data Kinetic_Analysis Kinetic Analysis (Rate Determination) Concentration_Data->Kinetic_Analysis

Workflow for kinetic analysis using gas chromatography.
Computational Chemistry Methods

In the absence of experimental data, computational chemistry provides a powerful tool for predicting reaction kinetics.[17][18][19][20]

  • Principle: Quantum mechanical calculations are used to determine the potential energy surface of a reaction, including the energies of reactants, products, and transition states.

  • Methodology:

    • Geometry Optimization: The three-dimensional structures of reactants, products, and transition states are optimized to find their lowest energy conformations.

    • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states).

    • Energy Calculations: High-level theoretical methods are used to calculate the electronic energies of the optimized structures.

    • Transition State Theory (TST): TST is used to calculate the rate constants from the calculated energies and vibrational frequencies.

G Reactants_Products Define Reactants & Products Geometry_Optimization Geometry Optimization of Reactants, Products, & Transition States Reactants_Products->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Calculation High-Level Single-Point Energy Calculation Frequency_Calculation->Energy_Calculation TST Transition State Theory (TST) Calculation Energy_Calculation->TST Rate_Constants Determine Rate Constants (k) TST->Rate_Constants Arrhenius_Parameters Calculate Arrhenius Parameters (A, Ea) Rate_Constants->Arrhenius_Parameters

Logical workflow for computational kinetics studies.

Conclusion

While direct experimental kinetic data for this compound remains elusive in the current literature, this guide provides a comparative framework based on the known reactivity of structurally similar alkenes. The pyrolysis, oxidation, and isomerization behavior of this compound can be inferred from the trends observed for n-hexene isomers and other branched alkenes. The steric hindrance imposed by the tert-butyl group is anticipated to play a significant role in its reaction kinetics. For precise kinetic parameters, experimental studies utilizing techniques such as shock tubes and gas chromatography, or theoretical investigations employing computational chemistry methods, are recommended. The detailed methodologies and comparative data presented herein offer a valuable starting point for future research into the reaction kinetics of this and other complex branched alkenes.

References

A Comparative Guide to the Spectroscopic Database of 2,2-Dimethylhex-3-ene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 2,2-Dimethylhex-3-ene and a selection of its structural isomers. The information presented is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including synthetic chemistry, drug discovery, and quality control. The data has been compiled from various reputable spectroscopic databases and is presented in a clear, comparative format to facilitate analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its analogs.

¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) of protons are highly sensitive to their local electronic environment.

CompoundVinylic Protons (δ, ppm)Allylic Protons (δ, ppm)Other Protons (δ, ppm)
trans-2,2-Dimethylhex-3-ene ~5.3 (m)~1.95 (q, J ≈ 7 Hz)~1.0 (s, 9H), ~0.95 (t, J ≈ 7 Hz, 3H)
cis-2,2-Dimethylhex-3-ene ~5.2 (m)~2.1 (q, J ≈ 7 Hz)~1.0 (s, 9H), ~0.9 (t, J ≈ 7 Hz, 3H)
2,3-Dimethyl-1-hexene ~4.6 (s, 1H), ~4.8 (s, 1H)~2.0 (m, 1H)~1.7 (s, 3H), ~1.3 (m, 2H), ~0.9 (m, 6H)
3,4-Dimethyl-2-hexene ~5.1 (m)~2.2 (m), ~1.9 (m)~1.6 (d), ~1.5 (d), ~0.9 (m)
4,4-Dimethyl-2-hexene ~5.3 (m)~1.6 (d, J ≈ 5 Hz)~1.2 (q, J ≈ 7 Hz), ~0.9 (s, 9H), ~0.8 (t, J ≈ 7 Hz, 3H)
¹³C NMR Spectral Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and the nature of their substituents.

CompoundVinylic Carbons (δ, ppm)Allylic Carbons (δ, ppm)Other Carbons (δ, ppm)
trans-2,2-Dimethylhex-3-ene ~135, ~125~35, ~25~30 (tert-butyl C), ~14 (ethyl CH₃)
cis-2,2-Dimethylhex-3-ene ~134, ~124~30, ~20~30 (tert-butyl C), ~14 (ethyl CH₃)
2,3-Dimethyl-1-hexene ~148, ~110~40, ~35~29, ~23, ~20, ~14
3,4-Dimethyl-2-hexene ~130-135~30-40~10-25
4,4-Dimethyl-2-hexene ~125, ~135~20~33 (quat C), ~29 (CH₃), ~26 (CH₂), ~12 (CH₃)
Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

CompoundC=C Stretch (cm⁻¹)=C-H Bending (out-of-plane) (cm⁻¹)C-H Stretch (sp², sp³) (cm⁻¹)
trans-2,2-Dimethylhex-3-ene ~1670 (weak)~965 (strong)~3020, 2850-2970
cis-2,2-Dimethylhex-3-ene ~1660 (weak)~690 (strong)~3010, 2850-2970
2,3-Dimethyl-1-hexene ~1645~885~3080, 2850-2970
3,4-Dimethyl-2-hexene ~1670~815~3015, 2850-2970
4,4-Dimethyl-2-hexene ~1670~965~3025, 2850-2970
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 11297, 83, 69, 57 (base peak)
2,3-Dimethyl-1-hexene 11297, 83, 69, 55
3,4-Dimethyl-2-hexene 11297, 83, 69, 55
4,4-Dimethyl-2-hexene 11297, 83, 57 (base peak)

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence was used.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) was used.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the liquid was placed directly on the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal) was recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The liquid sample was diluted in a suitable volatile solvent (e.g., pentane (B18724) or hexane) to an appropriate concentration (typically 1-10 ppm).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) was typically used.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 40-50 °C held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2-3 scans/second.

  • Data Processing: The total ion chromatogram (TIC) was used to identify the peak corresponding to the analyte. The mass spectrum of this peak was then extracted and analyzed.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectroscopic data for a volatile organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Volatile Organics cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Volatile Organic Compound (e.g., this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film or use ATR Sample->IR_Prep GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq GCMS_Acq GC-MS System GCMS_Prep->GCMS_Acq NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR_Acq->NMR_Data IR_Data Peak Frequencies (cm⁻¹) Functional Group ID IR_Acq->IR_Data GCMS_Data Retention Time Mass Spectrum (m/z) Fragmentation Pattern GCMS_Acq->GCMS_Data Structure_Elucidation Structure Elucidation & Compound Identification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation GCMS_Data->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Safety Operating Guide

Proper Disposal of 2,2-Dimethylhex-3-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 2,2-Dimethylhex-3-ene. This document outlines immediate safety protocols, logistical procedures, and regulatory considerations to ensure the responsible management of this hazardous chemical waste.

This compound is a highly flammable and hazardous chemical that requires strict adherence to proper disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to its disposal, from initial handling to final removal by a licensed waste management service.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its inherent hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) identifies it with the following primary hazards:

  • Flammability: Highly flammable liquid and vapor.[1][2]

  • Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety glasses or goggles, must be worn at all times when handling this substance. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C8H16
Molecular Weight 112.21 g/mol
Boiling Point 105.5°C at 760 mmHg
Flash Point 8.4°C
Density 0.727 g/cm³

Source: ChemBK

Step-by-Step Disposal Protocol

The disposal of this compound is governed by regulations for flammable hazardous waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] The following protocol outlines the necessary steps for its safe disposal in a laboratory setting.

1. Waste Collection and Segregation:

  • Container Selection: Collect waste this compound in a designated, properly labeled, and chemically compatible container. For small quantities (<5 gallons), glass bottles are suitable, while larger quantities should be accumulated in metal safety cans.[1] The container must have a tight-fitting cap.

  • Segregation: Never mix this compound with other waste streams, especially oxidizers or corrosive materials.[3] Flammable liquid waste must be stored separately from other chemical waste categories.

  • Headspace: Leave adequate headspace in the container (approximately 10-15% of the total volume) to allow for vapor expansion.[1]

2. Labeling and Storage:

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its flammable nature.

  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[7] The SAA for flammable liquids should be a fire-resistant cabinet.

  • Container Integrity: Ensure the container is always closed except when adding waste.[1][8] Regularly inspect the container for any signs of leakage or degradation.

3. Spill Management during Disposal Preparation:

In the event of a spill during the collection or transfer of this compound waste:

  • Immediate Action: Evacuate all non-essential personnel from the area. Eliminate all ignition sources.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain the liquid.

  • Cleanup: Carefully collect the absorbent material and contaminated debris and place it in a separate, sealed container for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated to disperse any flammable vapors.

4. Final Disposal Logistics:

  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional hazardous waste disposal service.[7] Do not attempt to dispose of this chemical through evaporation, down the drain, or in regular trash.[8]

  • Waste Pickup: Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) office or the contracted waste management company.

  • Documentation: Ensure all required waste manifests and documentation are completed accurately for the pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container (Glass or Metal Safety Can) ppe->container label_container Label Container: 'Hazardous Waste' 'this compound' 'Flammable' container->label_container add_waste Add Waste to Container (Leave Headspace) label_container->add_waste close_container Securely Close Container add_waste->close_container spill Spill Occurs? close_container->spill storage Store in Designated Flammable Waste Satellite Accumulation Area full Container Full? storage->full spill->storage No spill_procedure Follow Spill Management Protocol: - Evacuate - Eliminate Ignition Sources - Contain & Clean Up with Inert Absorbent - Package Spill Debris as Hazardous Waste spill->spill_procedure Yes spill_procedure->storage full->add_waste No contact_ehs Contact EHS/Waste Management for Pickup full->contact_ehs Yes end End: Waste Removed by Licensed Professional contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,2-Dimethylhex-3-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, operational procedures, and disposal plans for handling 2,2-Dimethylhex-3-ene. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.

Chemical Overview: this compound (CAS No: 3123-93-1) is a highly flammable liquid and vapor that poses a significant health hazard.[1][2] It can be fatal if swallowed and enters the airways, and it causes skin and serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must use the following equipment.

PPE CategoryItemMaterial/Standard Specification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashing.[3]
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves.[3] Nitrile gloves are suitable for incidental contact, but prolonged contact may require more robust options. Always inspect gloves for degradation or punctures before use and change them frequently.[4]
Body Protection Flame-Retardant Laboratory CoatA lab coat made of non-flammable material is mandatory. Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[4]
Respiratory Protection NIOSH-Approved RespiratorRequired when vapors or aerosols are generated. A risk assessment should be performed to determine the appropriate type of respirator with organic vapor cartridges.[4]
Footwear Closed-Toe ShoesShoes must be made of a non-porous material to protect against spills.[4]

Operational Plan: Safe Handling Procedure

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[4]

Preparation:

  • Work Area Setup: Ensure the work area is clean and free of clutter. Remove all ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the immediate vicinity.[4]

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

Handling:

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3] Use non-sparking tools.[3]

  • Transfer: Use explosion-proof electrical and ventilating equipment.[3] When transferring the liquid, do so carefully to avoid splashing. Keep the container tightly closed when not in use.

  • Heating: If heating is required, it must be conducted using a safe source like a heating mantle or water bath, never an open flame.[4]

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent and then clean with soap and water.[4]

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[4]

Disposal Plan

Waste Segregation and Collection:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

  • Solid Waste: Any solid materials contaminated with this compound (e.g., gloves, absorbent pads, filter paper) must be collected in a separate, clearly labeled hazardous waste bag or container.[4]

Disposal Procedure:

  • Dispose of all chemical waste in accordance with institutional, local, state, and federal regulations. Do not pour down the drain. Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

A Preparation B Don PPE: - Goggles/Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat - Respirator (if needed) A->B C Setup Work Area: - Chemical Fume Hood - No Ignition Sources - Grounding Equipment A->C D Handling B->D C->D E Transfer Chemical: - Use Non-Sparking Tools - Avoid Splashing - Keep Container Closed D->E F Post-Handling E->F G Decontaminate Work Area F->G H Properly Remove PPE F->H I Disposal G->I H->I J Segregate Waste: - Liquid Waste Container - Solid Waste Container I->J K Dispose According to Regulations J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylhex-3-ene
Reactant of Route 2
Reactant of Route 2
2,2-Dimethylhex-3-ene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.